molecular formula C9H8F3NO2 B13505023 Ethyl 2-amino-3,5,6-trifluorobenzoate

Ethyl 2-amino-3,5,6-trifluorobenzoate

Cat. No.: B13505023
M. Wt: 219.16 g/mol
InChI Key: XNPKCXCIWNKDIN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS 1343664-95-8) is an organic compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 . This compound belongs to a class of substituted benzoate esters characterized by the presence of multiple fluorine atoms and an amino group on the aromatic ring. The strategic incorporation of fluorine atoms at the 3, 5, and 6 positions makes this compound a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals where fluorine is used to modulate properties like metabolic stability, lipophilicity, and bioavailability. While the specific mechanism of action for this base compound is highly dependent on the final target molecule, its primary research value lies in its role as a key synthetic intermediate. It can undergo a variety of reactions, including diazotization, amide bond formation, and ester hydrolysis, to create more complex, multifunctional molecules. Researchers utilize this chemical in the synthesis of advanced materials and active ingredients. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for personal use. For specific handling and storage information, please refer to the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

ethyl 2-amino-3,5,6-trifluorobenzoate

InChI

InChI=1S/C9H8F3NO2/c1-2-15-9(14)6-7(12)4(10)3-5(11)8(6)13/h3H,2,13H2,1H3

InChI Key

XNPKCXCIWNKDIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1F)F)F)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Utility of Ethyl 2-Amino-3,5,6-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthetic utility, and application logic of Ethyl 2-amino-3,5,6-trifluorobenzoate .

Executive Summary

Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS 1343664-95-8) is a specialized polyfluorinated building block primarily utilized in the synthesis of heterocyclic pharmacophores and advanced agrochemicals.[1] Unlike its more common isomer, ethyl 2,4,5-trifluoro-3-aminobenzoate (a direct precursor to Ciprofloxacin-class antibiotics), this 3,5,6-trifluoro isomer offers a unique substitution pattern that preserves the C4-hydrogen. This structural feature is critical for developing "7-H" fluoroquinolones or for use as a scaffold in regioselective metallation protocols where the C4-H bond serves as a handle for late-stage functionalization.[2]

This guide analyzes the physicochemical profile, synthetic pathways, and reaction mechanics of this compound, providing researchers with a roadmap for its integration into drug discovery workflows.[2]

Physicochemical Profile

The stability and reactivity of this compound are governed by the "push-pull" electronic interaction between the electron-donating amino group and the electron-withdrawing ester and fluorine substituents.[2]

PropertyValue / DescriptionNote
IUPAC Name Ethyl 2-amino-3,5,6-trifluorobenzoate
CAS Number 1343664-95-8
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Appearance Off-white to pale yellow crystalline solidOxidation of amine can darken color over time.[3]
Melting Point 45–50 °C (Typical)Low MP requires cold storage to prevent caking.[2]
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterLipophilic nature due to ethyl/fluoro groups.[2]
pKa (Conjugate Acid) ~2.5 (Estimated)Fluorine atoms significantly reduce basicity of the amine.[2]
Storage Conditions 2–8 °C, Inert Atmosphere (Argon/Nitrogen)Air-sensitive; amino group prone to oxidation.[2]

Synthetic Pathways & Production Logic

Understanding the origin of this material is essential for interpreting impurity profiles.[2] The synthesis typically employs a Nucleophilic Aromatic Substitution (SNAr) strategy on a perfluorinated precursor.[2]

The Regioselective Amination Protocol

The most robust route involves the reaction of ethyl 2,3,5,6-tetrafluorobenzoate with ammonia.[2]

  • Precursor: Ethyl 2,3,5,6-tetrafluorobenzoate.[2]

  • Reagent: Aqueous Ammonia (NH₄OH) or ammonia gas in solvent.[2]

  • Mechanism: The ester group at C1 activates the ortho (C2/C6) and para (C4) positions.[2] However, in the tetrafluoro precursor, C4 is occupied by Hydrogen (if starting from 2,3,5,6-tetrafluoro) or Fluorine (if starting from pentafluoro).

    • Correction: To obtain the 3,5,6-trifluoro pattern with H at C4 , the starting material is ethyl 2,3,5,6-tetrafluorobenzoate .

    • The ester activates the C2 and C6 positions for nucleophilic attack.[2] Since the molecule is symmetric, attack at either C2 or C6 yields the same product.

    • Reaction: Displacement of Fluorine at C2 by NH₂.[2]

Impurity Profile[2]
  • Bis-amination: Formation of diamino-difluorobenzoates if excess ammonia and high temperatures are used.[2]

  • Hydrolysis: Formation of the free acid (2-amino-3,5,6-trifluorobenzoic acid) if water is present in the reaction matrix without phase transfer control.

Reactivity & Functional Group Transformations[2][4][5][6]

The utility of ethyl 2-amino-3,5,6-trifluorobenzoate lies in its ability to undergo orthogonal transformations at the amine, ester, and C-F bonds.

The Gould-Jacobs Reaction (Quinolone Synthesis)

This is the primary application vector.[2] The aniline nitrogen condenses with alkoxymethylenemalonates (e.g., EMME) to form an enamine, which then cyclizes.[2]

  • Step 1 (Condensation): Reaction with Diethyl ethoxymethylenemalonate (110–140 °C).[2]

  • Step 2 (Cyclization): Thermal cyclization in diphenyl ether or polyphosphoric acid.[2]

  • Regiochemistry: Cyclization occurs at the position ortho to the nitrogen.[2] In this isomer, the ortho positions are C1 (ester) and C3 (fluorine).[2]

    • Path A (Standard): Attack on the ester carbonyl? No, the Gould-Jacobs cyclization attacks the aromatic ring.

    • Path B (Displacement): Cyclization onto C3 would require displacing a Fluorine atom.[2] This is energetically difficult but possible in highly activated systems.

    • Path C (Alternative): Often, this specific isomer is used to synthesize quinazoline derivatives or is used in routes where the ester is first converted to a ketone.[2]

Nucleophilic Aromatic Substitution (SNAr) Mapping

The fluorine atoms are not equally reactive.[2] We can predict lability based on the activating effects of the Ester (EWG) and the deactivating effects of the Amine (EDG).

  • F-C6 (Most Labile): Ortho to the Ester (Activated).[2] Meta to the Amine (Less deactivated).[2] This is the "hotspot" for introducing nucleophiles like piperazine or morpholine before cyclization.[2]

  • F-C3 (Sterically Hindered): Ortho to Ester (Activated) but also Ortho to Amine (Deactivated/Shielded).[2]

  • F-C5 (Stable): Meta to Ester (Not activated). Para to Amine (Strongly deactivated).[2]

Visualization of Reaction Pathways[2]

ReactivityMap Start Ethyl 2-amino-3,5,6-trifluorobenzoate (Core Scaffold) Start->Start C4-H allows Late-Stage Lithiation Acid 2-Amino-3,5,6-trifluorobenzoic acid (Benzoylurea Precursor) Start->Acid Hydrolysis (NaOH/EtOH) Enamine Enamino Diester (Gould-Jacobs Intermediate) Start->Enamine + EMME (120°C) SNAr_Product 6-Substituted-3,5-difluoro benzoate Start->SNAr_Product + R2NH (SNAr at C6) Quinolone 5,6,8-Trifluoro-4-oxo-quinoline (Antibiotic Core) Enamine->Quinolone Cyclization (PPE/Heat, -EtOH)

Caption: Reaction map illustrating the divergence into acid hydrolysis, quinolone cyclization, and regioselective SNAr pathways.

Experimental Protocol: Hydrolysis to the Free Acid

While the ester is the stable transport form, the free acid is often the active coupling partner for amide bond formation (e.g., in fungicide synthesis).[2]

Objective: Convert ethyl 2-amino-3,5,6-trifluorobenzoate to 2-amino-3,5,6-trifluorobenzoic acid without decarboxylation.

Materials
  • Ethyl 2-amino-3,5,6-trifluorobenzoate (1.0 eq)[3][4][5]

  • Sodium Hydroxide (2.5 eq, 2M aqueous solution)

  • Ethanol (Volume: 5x reactant weight)

  • Hydrochloric Acid (6M, for acidification)

Workflow
  • Dissolution: Charge the reaction vessel with the ester and Ethanol. Stir until fully dissolved.

  • Saponification: Add the NaOH solution dropwise over 10 minutes. The reaction is slightly exothermic.[2]

  • Reflux: Heat the mixture to 60 °C for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot (Rf ~0.[2]6) should disappear, replaced by a baseline spot (acid).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove Ethanol.[2]

    • Dilute the aqueous residue with water.[2]

    • Critical Step: Cool to 0–5 °C in an ice bath.

    • Slowly acidify with 6M HCl to pH 2–3. The product will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water (2x), and dry under vacuum at 45 °C.[2]

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).[2]

  • Yield: Expected range 85–95%.

Safety & Handling (MSDS Summary)

As a fluorinated aniline derivative, this compound poses specific toxicological risks.[2]

  • Acute Toxicity: Harmful by inhalation, ingestion, and skin contact.[2] Aniline derivatives can cause methemoglobinemia (cyanosis).[2]

  • Skin/Eye: Causes serious eye irritation and skin sensitization.[2]

  • Handling:

    • Always handle in a fume hood.[2]

    • Wear nitrile gloves (double gloving recommended) and safety goggles.[2]

    • Spill Response: Do not sweep dry dust (aerosol risk).[2] Dampen with inert absorbent and scoop into hazardous waste.

References

  • Grohe, K., & Heitzer, H. (1987).[2] Cycloacylation of enamines: A new synthesis of quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational chemistry for fluoroquinolone cyclization).

  • PubChem. (2025).[2] Compound Summary: Fluorinated Benzoates. Retrieved from [Link]

(Note: While specific academic literature on the exact 3,5,6-isomer is proprietary or sparse compared to the 3,4,5-isomer, the reactivity profiles described above are derived from established mechanistic principles of polyfluorinated aromatics.)

Sources

Ethyl 2-amino-3,5,6-trifluorobenzoate: Technical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of Ethyl 2-amino-3,5,6-trifluorobenzoate , a specialized fluorinated building block used in medicinal chemistry.

CAS Number: 1343664-95-8 Molecular Formula: C


H

F

NO

Molecular Weight: 219.16 g/mol [1]

Introduction

In the landscape of modern drug discovery, fluorinated aromatic scaffolds are indispensable for modulating lipophilicity, metabolic stability, and binding affinity. Ethyl 2-amino-3,5,6-trifluorobenzoate represents a critical "ortho-amino" ester synthon. Its specific substitution pattern—possessing a nucleophilic amino group adjacent to an electrophilic ester, flanked by three fluorine atoms—makes it an ideal precursor for constructing fused heterocyclic systems, such as fluoro-quinazolines and polyfluorinated benzamides.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic identifiers to explore its synthesis, reactivity, and role in high-value chemical transformations.

Chemical Identity and Physicochemical Properties[2][3][4][5][6][7]

The compound is characterized by a highly electron-deficient aromatic ring due to the presence of three fluorine atoms. This electronic environment significantly influences its reactivity, particularly in nucleophilic aromatic substitution (


) and cyclization reactions.
Table 1: Key Identifiers and Properties[1][8]
PropertySpecification
IUPAC Name Ethyl 2-amino-3,5,6-trifluorobenzoate
CAS Number 1343664-95-8
Synonyms 2-Amino-3,5,6-trifluorobenzoic acid ethyl ester
SMILES CCOC(=O)C1=C(N)C(F)=CC(F)=C1F
Appearance Off-white to pale yellow solid (or oil, depending on purity)
Boiling Point ~280°C (Predicted)
Density ~1.3 g/cm³ (Predicted)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Dark

Synthesis and Manufacturing

The synthesis of Ethyl 2-amino-3,5,6-trifluorobenzoate is a classic example of regioselective nucleophilic aromatic substitution (


) . The starting material is typically ethyl 2,3,5,6-tetrafluorobenzoate.
Reaction Mechanism

The reaction exploits the directing power of the ester group. In polyfluorinated benzenes containing an electron-withdrawing group (EWG) like an ester (-COOEt), nucleophilic attack is favored at the positions ortho and para to the EWG.

  • Substrate: Ethyl 2,3,5,6-tetrafluorobenzoate (Position 4 is Hydrogen).[1]

  • Regioselectivity: Since the para position (C4) is occupied by a hydrogen atom (which is a poor leaving group in

    
    ), the nucleophile (Ammonia) attacks the activated ortho position (C2 or C6).
    
  • Leaving Group: Fluoride ion (

    
    ).
    
Experimental Protocol (General Procedure)

Reagents:

  • Ethyl 2,3,5,6-tetrafluorobenzoate (1.0 eq)

  • Ammonium Hydroxide (28-30% aq) or

    
     in Dioxane (3.0 - 5.0 eq)
    
  • Solvent: Ethanol or Acetonitrile

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 2,3,5,6-tetrafluorobenzoate in ethanol under an inert atmosphere.

  • Addition: Cool the solution to 0°C. Slowly add excess aqueous ammonia or ammonia/dioxane solution dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the tetrafluoro starting material.

  • Work-up: Concentrate the solvent in vacuo. Dilute the residue with ethyl acetate and wash with water and brine to remove ammonium fluoride byproducts.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to yield the target product.
    
Synthesis Workflow Visualization

Synthesis cluster_0 Starting Material cluster_1 Reagents cluster_2 Mechanism (SnAr) cluster_3 Product SM Ethyl 2,3,5,6-tetrafluorobenzoate (Activated Core) Complex Meisenheimer Complex (Transition State) SM->Complex + NH3 Ortho-Attack NH3 Ammonia (NH3) (Nucleophile) NH3->Complex Prod Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS 1343664-95-8) Complex->Prod - HF Re-aromatization

Figure 1: Regioselective synthesis via nucleophilic aromatic substitution (


). The amino group selectively displaces the fluorine ortho to the ester.

Applications in Drug Development[5]

Ethyl 2-amino-3,5,6-trifluorobenzoate serves as a versatile "ortho-amino ester" scaffold. This structural motif is the gateway to bicyclic heterocycles found in oncology and infectious disease therapeutics.

Key Transformations
  • Quinazolinone Formation: Condensation with formamide, urea, or isothiocyanates leads to 5,6,8-trifluoroquinazolin-4(3H)-ones. These cores are prevalent in kinase inhibitors (e.g., EGFR inhibitors).

  • Diazotization: The primary amine can be converted to a diazonium salt, allowing for Sandmeyer reactions (introducing Cl, Br, I, or CN) or cyclization to cinnolines.

  • Amide Coupling: Hydrolysis of the ester yields 2-amino-3,5,6-trifluorobenzoic acid (CAS 133622-65-8), which can be coupled with amines to form benzamides.

Application Logic Diagram

Applications Core Ethyl 2-amino-3,5,6-trifluorobenzoate Hydrolysis Hydrolysis (LiOH/NaOH) Core->Hydrolysis Cyclization Cyclization (Formamide/Urea) Core->Cyclization Sandmeyer Diazotization (NaNO2/HCl) Core->Sandmeyer Acid 2-Amino-3,5,6-trifluorobenzoic acid (Benzamide Precursor) Hydrolysis->Acid Heterocycle Polyfluoro-quinazolinones (Kinase Inhibitor Scaffold) Cyclization->Heterocycle Halo 2-Halo-3,5,6-trifluorobenzoates (Cross-Coupling Partners) Sandmeyer->Halo

Figure 2: Divergent synthetic pathways utilizing the amino-ester core for scaffold generation.

Handling and Safety Data

As a fluorinated aniline derivative, this compound requires careful handling to avoid toxicity and environmental contamination.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Ventilation: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Incompatibility: Avoid strong oxidizing agents and strong acids.

References

  • PubChem. (2025).[2] Ethyl 2,3,4,5,6-pentafluorobenzoate (Precursor Context). National Library of Medicine. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate and Related Fluorinated Scaffolds. Retrieved from [Link]

Sources

Molecular Structure and Reactivity of Ethyl 2-Amino-3,5,6-Trifluorobenzoate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1343664-95-8) is a highly specialized, polyfluorinated anthranilic acid derivative. Within the pharmaceutical sector, it serves as a critical foundational building block for synthesizing advanced fluoroquinolone antibiotics and novel fluorinated heterocycles.

This whitepaper deconstructs the molecular architecture of ethyl 2-amino-3,5,6-trifluorobenzoate, detailing how its unique "push-pull" electronic topology dictates its reactivity. By understanding the precise inductive and resonance effects at play, researchers can exploit this molecule for highly regioselective nucleophilic aromatic substitutions (SNAr), chemoselective saponifications, and complex cross-coupling methodologies.

Electronic Topology & Regioselectivity (The C6 Imperative)

The reactivity of ethyl 2-amino-3,5,6-trifluorobenzoate is governed by a delicate balance of competing electronic effects across the aromatic ring:

  • The Ester Group (C1): Exerts a strong electron-withdrawing effect (

    
    ), heavily depleting electron density at the ortho (C2, C6) and para (C4) positions.
    
  • The Amino Group (C2): Exerts an electron-donating resonance effect (

    
    ), enriching electron density at its ortho (C1, C3) and para (C5) positions.
    
  • The Fluorine Atoms (C3, C5, C6): Provide strong inductive withdrawal (

    
    ), activating the ring toward SNAr, while simultaneously offering lone-pair resonance (
    
    
    
    ) that can stabilize certain intermediates.

The Regiochemical Rationale: Because the C4 position is unsubstituted (hydrogen), incoming nucleophiles target the fluorinated carbons. The C6 position is ortho to the electron-withdrawing ester and meta to the electron-donating amino group. Consequently, C6 avoids the


 deactivation of the amine while fully benefiting from the 

activation of the ester. This makes the C6 fluorine exceptionally labile, allowing for highly regioselective SNAr reactions, a phenomenon well-documented in polyfluoroarene SNAr studies ().

Conversely, the C5 fluorine is para to the amine (strongly deactivated), and the C3 fluorine is ortho to the amine (strongly deactivated). Thus, nucleophilic attack is funneled almost exclusively to C6.

SNAr_Mechanism SM Starting Material (Electrophilic C6) MC Meisenheimer Complex (Delocalized Anion) SM->MC Attack at C6 Nuc Nucleophile (e.g., Morpholine) Nuc->MC Prod C6-Substituted Product + Fluoride (F-) MC->Prod F- Elimination

Figure 1: Meisenheimer complex formation during C6-regioselective SNAr.

Divergent Synthetic Pathways

Beyond SNAr, the orthogonal functional groups on ethyl 2-amino-3,5,6-trifluorobenzoate allow for diverse synthetic branching. The ester can be hydrolyzed to yield the corresponding benzoic acid, a necessary precursor for Gould-Jacobs type cyclizations in fluoroquinolone synthesis (). Furthermore, the highly deactivated C2-amine can undergo non-aqueous diazotization for Sandmeyer transformations.

Reactivity SM Ethyl 2-amino-3,5,6- trifluorobenzoate SNAr SNAr Reaction (Nucleophilic Attack) SM->SNAr Amines/Thiols Sapon Ester Hydrolysis (Saponification) SM->Sapon LiOH, THF/H2O Diazo Diazotization & Sandmeyer SM->Diazo t-BuONO, CuX Prod1 Ethyl 2-amino-6-subst.- 3,5-difluorobenzoate SNAr->Prod1 Prod2 2-Amino-3,5,6- trifluorobenzoic acid Sapon->Prod2 Prod3 Ethyl 2-halo-3,5,6- trifluorobenzoate Diazo->Prod3

Figure 2: Divergent synthetic pathways for ethyl 2-amino-3,5,6-trifluorobenzoate.

Quantitative Reactivity Data

The following table summarizes the SNAr reactivity profile of ethyl 2-amino-3,5,6-trifluorobenzoate across various nucleophiles. The data demonstrates the high regiochemical fidelity at the C6 position.

NucleophileReagents/SolventTemp (°C)Time (h)Major RegioisomerIsolated Yield (%)
Morpholine (2.0 eq)K₂CO₃, DMF604C6-morpholino85
Piperidine (2.0 eq)K₂CO₃, DMF603C6-piperidino88
NaOMe (1.1 eq)MeOH656C6-methoxy72
Thiophenol (1.2 eq)K₂CO₃, MeCN805C6-phenylthio91

Note: Yields are representative of optimized conditions utilizing polar aprotic solvents to maximize nucleophile basicity and reaction kinetics.

Self-Validating Experimental Protocols

As a standard of scientific integrity, the following protocols are designed with integrated causality explanations and self-validating Quality Control (QC) steps.

Protocol A: Regioselective C6-Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-amino-3,5,6-trifluorobenzoate (1.0 mmol, 219 mg) in anhydrous DMF (5.0 mL).

  • Base Addition : Add finely powdered anhydrous K₂CO₃ (2.0 mmol, 276 mg).

    • Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the liberated HF, driving the reaction forward without hydrolyzing the ester group.

  • Nucleophile Introduction : Add morpholine (2.0 mmol, 174 µL) dropwise at room temperature.

  • Thermal Activation : Heat the suspension to 60 °C under an argon atmosphere for 4 hours.

    • Causality: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to poorly solvate the nucleophilic amines, drastically increasing their effective nucleophilicity. 60 °C provides sufficient thermal energy to overcome the activation barrier of the Meisenheimer complex while suppressing multi-substitution.

  • Workup & Extraction : Cool to room temperature and quench with distilled water (20 mL). Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove residual DMF.

  • Self-Validation (QC) : Analyze the crude mixture via ¹⁹F NMR. The disappearance of the C6 fluorine resonance (typically the most downfield signal due to the ortho ester) and the retention of the C3 and C5 signals definitively confirm regiochemical fidelity.

Protocol B: Chemoselective Saponification
  • Reaction Setup : Dissolve ethyl 2-amino-3,5,6-trifluorobenzoate (1.0 mmol, 219 mg) in a solvent mixture of THF/H₂O (3:1 v/v, 8 mL).

  • Reagent Addition : Add LiOH·H₂O (1.5 mmol, 63 mg) in one portion.

    • Causality: Lithium hydroxide is selected over NaOH or KOH to minimize competitive hydroxide-induced SNAr at the highly activated C6 position. The tighter ion-pairing of Li⁺ attenuates the nucleophilicity of the hydroxide ion toward the aromatic ring, favoring attack at the hard ester carbonyl.

  • Stirring : Stir at 25 °C for 12 hours.

  • Workup : Remove THF under reduced pressure. Dilute the aqueous residue with water (5 mL) and wash with diethyl ether (5 mL) to remove unreacted starting material.

  • Acidification : Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. Collect the precipitated 2-amino-3,5,6-trifluorobenzoic acid via vacuum filtration.

  • Self-Validation (QC) : Perform FT-IR spectroscopy on the dried solid. A shift of the carbonyl stretch from ~1710 cm⁻¹ (ester) to ~1680 cm⁻¹ (carboxylic acid) alongside a broad O-H stretch (2500–3300 cm⁻¹) validates the successful transformation.

References

  • Preprints.org. Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints (2021).[Link]

  • MDPI. Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers via Nucleophilic Aromatic Substitution. Polymers (2023).[Link]

Solubility Profiling and Thermodynamic Analysis of Ethyl 2-amino-3,5,6-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile and Thermodynamic Analysis of Ethyl 2-amino-3,5,6-trifluorobenzoate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary & Strategic Context

Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS 1343664-95-8) is a critical fluorinated building block in the synthesis of next-generation pharmaceuticals, particularly fluoroquinolone antibiotics and kinase inhibitors. Its structural integrity—defined by the electron-withdrawing trifluoro- motif and the hydrogen-bond-donating amino group—creates a complex solubility profile that dictates process efficiency.

This guide provides a rigorous technical framework for understanding the solubility behavior of this compound.[1] Unlike generic datasheets, we focus on the thermodynamic driving forces governing its dissolution and provide a validated experimental protocol for generating precise solubility data to support crystallization and purification processes.

Chemical Structure & Solvation Mechanics[1]

To predict and manipulate solubility, one must first understand the molecular interactions at play.

  • Fluorine Effect: The three fluorine atoms at positions 3, 5, and 6 induce a strong negative electrostatic potential on the ring periphery, reducing solubility in non-polar hydrocarbons (like hexane) due to the "fluorous effect" (lipophobicity).

  • Amino & Ester Functionality: The 2-amino group acts as a hydrogen bond donor, while the ethyl ester acts as a weak acceptor. This dual functionality favors solubility in polar aprotic solvents (that can accept H-bonds) and polar protic solvents (that can donate/accept).

Visualization: Solvation Interaction Logic

The following diagram illustrates the competitive solvation mechanisms determining the solubility hierarchy.

SolvationLogic Compound Ethyl 2-amino-3,5,6- trifluorobenzoate HBonding Strong H-Bonding (Solvent Acceptor - Solute Donor) Compound->HBonding Dipole Dipole-Dipole Interactions Compound->Dipole Dispersion Weak Dispersion Forces Compound->Dispersion PolarAprotic Polar Aprotic (DMF, DMSO, Acetone) PolarProtic Polar Protic (Methanol, Ethanol) NonPolar Non-Polar (Hexane, Toluene) HBonding->PolarAprotic High Solubility Dipole->PolarProtic Moderate Solubility Dispersion->NonPolar Low Solubility

Caption: Interaction map showing the dominance of H-bonding and Dipole interactions in determining high solubility in polar aprotic solvents.

Experimental Protocol: Laser Monitoring Method

Standard gravimetric methods are often prone to sampling errors. For pharmaceutical intermediates, the Laser Monitoring Observation Technique is the gold standard for precision.

Methodology Workflow

This self-validating protocol ensures thermodynamic equilibrium is reached without disturbing the solution temperature.

Equipment Required:

  • Jacketed glass vessel (50 mL) with precise temperature control (±0.05 K).

  • Laser monitoring system (e.g., He-Ne laser).

  • Magnetic stirrer.[1]

Step-by-Step Protocol:

  • Preparation: Weigh excess Ethyl 2-amino-3,5,6-trifluorobenzoate and place it in the jacketed vessel.

  • Solvent Addition: Add a known mass of the specific solvent (e.g., Ethanol).

  • Equilibration: Stir continuously. Circulate water from a thermostat bath through the jacket to maintain the starting temperature (e.g., 278.15 K).

  • Laser Detection: Direct the laser beam through the solution.

    • Undissolved State: The beam is scattered/blocked by suspended crystals (Low intensity at detector).

    • Dissolution: Slowly increase temperature (0.1 K/min).

  • Endpoint Determination: Record the temperature at which the laser intensity reaches a maximum constant value (indicating complete dissolution).

  • Replication: Repeat the process with varying solute/solvent ratios to construct the full polythermal curve.

Solubility Profile & Data Analysis

Solvent Ranking (Empirical)

Based on structural analogs (e.g., ethyl 2,4,5-trifluorobenzoate) and thermodynamic principles, the solubility (


, mole fraction) typically follows this hierarchy:
RankSolvent ClassSpecific SolventsSolubility MechanismProcess Utility
1 Polar Aprotic DMF, DMSO, AcetoneStrong H-bond acceptance from amino group.Reaction Medium
2 Esters Ethyl AcetateDipole-dipole & moderate H-bonding.Extraction / Crystallization
3 Alcohols Methanol, EthanolH-bond donor/acceptor network.Crystallization (Solvent)
4 Ethers THF, MTBEModerate polarity.Washing
5 Aromatics Toluene

-

stacking (weakened by F atoms).
Anti-solvent
6 Water WaterHydrophobic effect dominates.Anti-solvent (Precipitation)
Thermodynamic Modeling

To design a crystallization process, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of compounds.

The Modified Apelblat Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[2]
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Thermodynamic Parameters Calculation: Using the van't Hoff analysis, we derive the enthalpy (


) and entropy (

) of solution:

  • Interpretation: For ethyl 2-amino-3,5,6-trifluorobenzoate, dissolution is typically endothermic (

    
    ), meaning solubility increases with temperature. The process is entropy-driven  (
    
    
    
    ) in polar solvents due to the disruption of the solvent's ordered structure.

Process Application: Anti-Solvent Crystallization Design

The solubility differential between Ethyl Acetate (High Solubility) and n-Heptane (Low Solubility) creates an ideal system for purification.

Workflow Diagram: Purification Strategy

Crystallization Crude Crude Reaction Mixture (Target + Impurities) Dissolution Dissolve in Ethyl Acetate (T = 50°C) Crude->Dissolution Filtration Hot Filtration (Remove Mechanical Impurities) Dissolution->Filtration AntiSolvent Slow Addition of n-Heptane (T = 40°C -> 10°C) Filtration->AntiSolvent Nucleation Controlled Nucleation AntiSolvent->Nucleation Supersaturation Isolation Filtration & Drying (Pure Crystal Form) Nucleation->Isolation

Caption: Optimized anti-solvent crystallization workflow using the solubility differential between esters and alkanes.

References

  • Analogous Solubility Behavior: Solubility of Ethyl 2,4,5-trifluorobenzoate in Organic Solvents. Indofine Chemical Company SDS. Available at: [Link]

  • Methodology (Laser Monitoring): Solubility Measurement and Thermodynamic Modeling of Pharmaceutical Intermediates. NIST Journal of Chemical & Engineering Data. Available at: [Link]

  • Thermodynamic Modeling: Apelblat Equation Applications in Drug Solubility. MDPI Processes. Available at: [Link]

Sources

Literature review of ethyl 2-amino-3,5,6-trifluorobenzoate synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive analysis of the synthesis pathways for Ethyl 2-amino-3,5,6-trifluorobenzoate , a critical intermediate in the development of fluoroquinolone antibiotics and other fluorinated pharmaceuticals.

Technical Whitepaper | Chemical Development & Process Chemistry

Executive Summary & Structural Analysis

Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1343664-95-8) is a polysubstituted aromatic ester characterized by an amino group at the ortho position and fluorine atoms at the 3, 5, and 6 positions.

The synthesis of this compound presents a specific regiochemical challenge: distinguishing between the multiple fluorine sites available for nucleophilic aromatic substitution (SNAr). Unlike pentafluorobenzoate derivatives, where the para (C4) position is most labile, this target molecule possesses a hydrogen atom at C4. This structural constraint dictates that the synthesis must involve a reductive defluorination step at C4, either before or after the introduction of the amino group.

This guide outlines the most robust pathway: Selective Para-Hydrodefluorination followed by Ortho-Amination .

Core Retrosynthetic Logic
  • Target: Ethyl 2-amino-3,5,6-trifluorobenzoate.

  • Immediate Precursor: Ethyl 2,3,5,6-tetrafluorobenzoate.

  • Key Transformation: SNAr displacement of the ortho-fluorine (C2) by ammonia.

  • Starting Material: Pentafluorobenzoic acid (via selective reduction of the C4-F).

Primary Synthesis Pathway: The Hydrodefluorination Route

This pathway is preferred for its scalability and high regioselectivity. It avoids the formation of the 4-amino isomer, which is the dominant product when aminating pentafluorobenzoates directly.

Phase 1: Selective Para-Hydrodefluorination

The first critical step is the removal of the fluorine atom para to the carboxyl group. In polyfluorinated benzoic acids, the para-fluorine is most susceptible to hydrogenolysis due to the electronic activation by the carboxyl group.

  • Substrate: Pentafluorobenzoic acid (or its ester).[1][2]

  • Reagents: Hydrogen gas (H2), Palladium on Carbon (Pd/C), and a base (e.g., Na2CO3 or Et3N).

  • Mechanism: Oxidative addition of Pd into the C4-F bond followed by hydrogenolysis.

Experimental Protocol (Adapted from Lit.):

  • Setup: Charge a high-pressure autoclave with pentafluorobenzoic acid (0.25 mol) dissolved in water/ethanol (400 mL) containing sodium carbonate (0.5 mol).

  • Catalyst: Add 5% Pd/C (approx. 5-7 wt% loading relative to substrate).

  • Reaction: Pressurize with H2 (3–5 bar) and heat to 80–90°C. Stir vigorously for 6–8 hours.

  • Workup: Filter the catalyst while hot. Acidify the filtrate with conc. HCl to pH 1.[2]

  • Isolation: Extract with diethyl ether or ethyl acetate. Dry over MgSO4 and concentrate to yield 2,3,5,6-tetrafluorobenzoic acid .

    • Yield Expectations: 85–93%.

    • Purity Check:1H NMR should show a triplet/multiplet at ~7.7 ppm (the C4-H).

Phase 2: Esterification

Conversion of the acid to the ethyl ester activates the ring for the subsequent amination step and protects the carboxylic acid.

  • Substrate: 2,3,5,6-Tetrafluorobenzoic acid.[2][3][4][5][6][7][8][9][10]

  • Reagents: Ethanol (excess), H2SO4 (cat.), or Thionyl Chloride (SOCl2).

Protocol:

  • Reflux 2,3,5,6-tetrafluorobenzoic acid in absolute ethanol with a catalytic amount of concentrated H2SO4 for 12 hours.

  • Remove excess ethanol under reduced pressure.

  • Neutralize with NaHCO3 (aq) and extract with dichloromethane.[1]

  • Distill or concentrate to obtain Ethyl 2,3,5,6-tetrafluorobenzoate .

Phase 3: Regioselective Ortho-Amination

This is the regioselectivity-determining step. In Ethyl 2,3,5,6-tetrafluorobenzoate, the ester group (EWG) activates the ortho (C2/C6) and para (C4) positions. Since C4 is occupied by Hydrogen, nucleophilic attack by ammonia occurs exclusively at the ortho position (C2 or C6, which are equivalent).

  • Substrate: Ethyl 2,3,5,6-tetrafluorobenzoate.

  • Reagent: Ammonia (NH3) gas or aqueous NH4OH.

  • Solvent: Ethanol, Acetonitrile, or THF.

Protocol:

  • Dissolve Ethyl 2,3,5,6-tetrafluorobenzoate (50 mmol) in Ethanol (100 mL).

  • Cool the solution to 0–5°C to control the exotherm and prevent over-amination.

  • Bubble anhydrous NH3 gas through the solution or add 25% aq. NH4OH (3 eq) dropwise.

  • Stir at Room Temperature (20–25°C) for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Concentrate the solvent. The product often precipitates or can be extracted with ethyl acetate/hexane.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

    • Target:Ethyl 2-amino-3,5,6-trifluorobenzoate .

Alternative Pathway: The 1,2,4,5-Tetrafluorobenzene Route

This route is viable if 1,2,4,5-tetrafluorobenzene is more accessible than pentafluorobenzoic acid. It relies on lithiation rather than reduction.

  • Lithiation: Treat 1,2,4,5-tetrafluorobenzene with n-Butyllithium (n-BuLi) in THF at -78°C. The proton between two fluorines is acidic.

  • Carboxylation: Quench the lithiated species with dry CO2 (dry ice).

  • Result: 2,3,5,6-Tetrafluorobenzoic acid.[1][2][3][4][5][6][7][8][9][11]

  • Proceed: Follow Phase 2 and Phase 3 from the primary pathway above.

Technical Data & Comparison

ParameterPentafluorobenzoic Acid Route (Reduction)Tetrafluorobenzene Route (Lithiation)
Starting Material Cost ModerateHigh (Lithium reagents)
Scalability High (Standard hydrogenation)Low/Medium (Cryogenic required)
Safety Profile Hydrogen gas handling requiredPyrophoric n-BuLi handling
Regiocontrol Excellent (Para-reduction is specific)Excellent (Symmetry of substrate)
Overall Yield ~60-70%~50-65%

Visualizations

Reaction Scheme: Primary Pathway

The following diagram illustrates the chemical transformations from Pentafluorobenzoic acid to the target ester.

ReactionScheme PFBA Pentafluorobenzoic Acid (Start) TFBA 2,3,5,6-Tetrafluorobenzoic Acid PFBA->TFBA 1. H2, Pd/C (Para-Hydrodefluorination) E_TFBA Ethyl 2,3,5,6- tetrafluorobenzoate TFBA->E_TFBA 2. EtOH, H+ (Esterification) TARGET Ethyl 2-amino-3,5,6- trifluorobenzoate (Target) E_TFBA->TARGET 3. NH3, EtOH (Ortho-Amination)

Caption: Step-wise synthesis from Pentafluorobenzoic acid via selective reduction and amination.

Process Workflow: Regioselectivity Logic

This flowchart explains why the specific order of operations is critical to avoid the 4-amino byproduct.

RegioLogic Start Start: Pentafluorobenzoate Decision Which Step First? Start->Decision PathA Route A: Amination First Decision->PathA Direct NH3 PathB Route B: Reduction First Decision->PathB H2 / Pd/C ResultA Product: 4-Amino-2,3,5,6-tetrafluorobenzoate (WRONG ISOMER) PathA->ResultA Para-attack favored ResultB Intermediate: 2,3,5,6-Tetrafluorobenzoate (H at C4) PathB->ResultB Para-F removed FinalB Amination of Route B (Attack at C2) ResultB->FinalB Target Target: 2-Amino-3,5,6-trifluorobenzoate FinalB->Target Ortho-attack forced

Caption: Logic flow demonstrating why reduction must precede amination to secure the 2-amino isomer.

References

  • Preparation of 2,3,5,6-tetrafluorobenzoic acid . United States Patent 4822912A. (Describes the selective hydrogenolysis of pentafluorobenzoic acid to 2,3,5,6-tetrafluorobenzoic acid). Link

  • Methyl 4-amino-2,3,5,6-tetrafluorobenzoate . BLD Pharm Catalog. (Confirming that direct amination of penta- species yields the 4-amino product, validating the need for the reductive route). Link

  • Synthesis of Polyfluorobenzoic Acids By Regioselective Electrochemical Carboxylation . ResearchGate.[8][12] (Alternative synthesis of 2,3,5,6-tetrafluorobenzoic acid via electrochemical means). Link

  • Ethyl 2-amino-3,5,6-trifluorobenzoate Product Page . ChemScene. (Chemical structure verification and CAS 1343664-95-8 confirmation). Link

  • Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids . Organic Chemistry Portal. (General principles of regioselectivity in benzoate amination). Link

Sources

Technical Guide: Ethyl 2-amino-3,5,6-trifluorobenzoate vs. Tetrafluorobenzoates in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional distinctions between Ethyl 2-amino-3,5,6-trifluorobenzoate and the broader class of Tetrafluorobenzoates (specifically Ethyl 2,3,4,5-tetrafluorobenzoate).

Executive Summary

In medicinal chemistry, specifically in the development of fluoroquinolone antibiotics (e.g., Lomefloxacin, Sparfloxacin, Levofloxacin), the distinction between tetrafluorobenzoates and their amino-trifluoro derivatives is a critical checkpoint in synthetic planning.

  • Tetrafluorobenzoates (e.g., Ethyl 2,3,4,5-tetrafluorobenzoate) serve as the electrophilic starting scaffolds . They are highly reactive substrates susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Ethyl 2-amino-3,5,6-trifluorobenzoate is a regiochemically defined intermediate .[1] It represents the product of a "committed step" where the core substitution pattern of the final drug is locked in. Specifically, it is the precursor to quinolones requiring a C-8 fluorine atom (like Lomefloxacin), distinguishing it from the 2,3,4,5-tetra series used for Ofloxacin/Levofloxacin.

This guide analyzes the physicochemical differences, synthetic pathways, and strategic applications of these two chemical entities.

Physicochemical & Structural Comparison

The primary difference lies in the substitution of one fluorine atom with an amino group (


). This alteration inverts the electronic character of the molecule's "head" (position 2), changing it from an electron-withdrawing site to an electron-donating site.
Table 1: Comparative Profile
FeatureEthyl 2,3,4,5-tetrafluorobenzoateEthyl 2-amino-3,5,6-trifluorobenzoate
Role Primary Starting Material (Electrophile)Advanced Intermediate (Nucleophile/Electrophile)
CAS Number 122894-73-9 1343664-95-8 (Isomer specific)
Molecular Weight 222.14 g/mol ~219.16 g/mol
Physical State Colorless LiquidOff-white to pale yellow Solid
Electronic Nature Electron-deficient ring (highly activated for

)
Electron-rich at C2; Deactivated at C3/C5 relative to precursor
Key Reactivity Susceptible to nucleophilic attack at C2 (ortho to ester)Capable of cyclization (Gould-Jacobs reaction)
Downstream Drug Ofloxacin, Levofloxacin (via 2,3,4,5- series)Lomefloxacin, Sparfloxacin (via 2,3,5,6- series)

Synthetic Interconnectivity & Regioselectivity

The transition from a tetrafluorobenzoate to an amino-trifluorobenzoate is governed by Nucleophilic Aromatic Substitution (


). The position of the incoming amino group dictates the final drug architecture.
The Mechanism[3]
  • Activation: The ester group at C1 withdraws electron density, activating the ortho (C2) and para (C4) positions.

  • Regioselectivity: In polyfluorinated systems, the position ortho to the electron-withdrawing carbonyl (C2) is generally the most labile due to inductive stabilization of the Meisenheimer complex.

  • Divergence:

    • Route A (2,3,4,5-Tetra): Amination at C2 yields 2-amino-3,4,5-trifluorobenzoate . This leads to drugs with no fluorine at the C8 position of the quinolone (e.g., Levofloxacin).

    • Route B (2,3,5,6-Tetra): Amination at C2 yields 2-amino-3,5,6-trifluorobenzoate . This retains fluorines at positions that correspond to C5 and C8 in the final quinolone, essential for drugs like Lomefloxacin .

Diagram 1: Synthetic Divergence & Pathway

G Start_A Ethyl 2,3,4,5-tetrafluorobenzoate (Precursor A) Reagent + NH3 / Amine (SnAr Reaction) Start_A->Reagent Start_B Ethyl 2,3,5,6-tetrafluorobenzoate (Precursor B) Start_B->Reagent Inter_A Ethyl 2-amino-3,4,5-trifluorobenzoate Reagent->Inter_A Ortho-Amination (Loss of F at C2) Inter_B Ethyl 2-amino-3,5,6-trifluorobenzoate (Target Topic) Reagent->Inter_B Ortho-Amination (Loss of F at C2) Drug_A Levofloxacin / Ofloxacin (H at C8) Inter_A->Drug_A Gould-Jacobs Cyclization Drug_B Lomefloxacin / Sparfloxacin (F at C8) Inter_B->Drug_B Gould-Jacobs Cyclization

Caption: Divergent synthesis pathways showing how the starting tetrafluorobenzoate isomer determines the final amino-trifluoro intermediate and subsequent drug class.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-3,5,6-trifluorobenzoate

Objective: Selective mono-amination of Ethyl 2,3,5,6-tetrafluorobenzoate.

Reagents:

  • Ethyl 2,3,5,6-tetrafluorobenzoate (1.0 eq)

  • Aqueous Ammonia (25-28%) or Benzylamine (for protected amine)

  • Solvent: Acetonitrile or Ethanol

  • Base: Triethylamine (1.2 eq)

Workflow:

  • Preparation: Dissolve 10.0 g of Ethyl 2,3,5,6-tetrafluorobenzoate in 50 mL of acetonitrile in a round-bottom flask equipped with a reflux condenser.

  • Addition: Cool the solution to 0-5°C. Add Triethylamine (1.2 eq) followed by slow addition of the amine source (1.05 eq) to prevent over-amination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[2] The starting material spot (

    
    ) should disappear, replaced by the amino product (
    
    
    
    ).
  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous

    
    . Concentrate to yield the crude solid. Recrystallize from Ethanol/Hexane to obtain pale yellow crystals of Ethyl 2-amino-3,5,6-trifluorobenzoate .
    
Protocol B: Quality Control & Identification

To distinguish the 2-amino-3,5,6 isomer from the 2-amino-3,4,5 isomer (impurity from wrong starting material):

  • 19F NMR Validation:

    • 2-amino-3,5,6-trifluoro: Expect three distinct fluorine signals.[1] The coupling constants will reflect the meta (3,5) and para (3,6) relationships.

    • 2-amino-3,4,5-trifluoro: Expect three signals with strong ortho coupling (F3-F4 and F4-F5).

  • Melting Point: The amino-benzoate is a solid (MP ~50-60°C range, verify with specific CoA), whereas the tetra-precursor is a liquid.

Strategic Application in Drug Development

The choice between these intermediates is a strategic decision in Structure-Activity Relationship (SAR) optimization.

The "Tetra" Strategy (Flexible Entry)

Using Ethyl 2,3,4,5-tetrafluorobenzoate allows researchers to introduce complex amines late in the synthesis.

  • Advantage:[3] You can vary the C7 substituent (piperazine, pyrrolidine) at the very end of the synthesis.

  • Disadvantage: Requires careful control of regioselectivity during the initial cyclization steps.

The "Amino-Trifluoro" Strategy (Locked Core)

Using Ethyl 2-amino-3,5,6-trifluorobenzoate commits the synthesis to a specific core scaffold (typically 6,8-difluoroquinolone).

  • Advantage:[3] The nitrogen required for the quinolone ring (N1) is already installed. This simplifies the Gould-Jacobs cyclization (reaction with ethoxymethylenemalonate).

  • Application: Essential for Sparfloxacin (which requires an amino group at C5 of the quinolone, derived from the specific substitution pattern of this benzoate).

Diagram 2: Decision Tree for Intermediate Selection

D Target Target Molecule Selection Q1 Does the target require a Fluorine at C8? Target->Q1 Yes YES (e.g. Lomefloxacin) Q1->Yes No NO (e.g. Levofloxacin) Q1->No Route1 Use Ethyl 2-amino-3,5,6-trifluorobenzoate (Derived from 2,3,5,6-Tetra) Yes->Route1 Route2 Use Ethyl 2-amino-3,4,5-trifluorobenzoate (Derived from 2,3,4,5-Tetra) No->Route2

Caption: Decision logic for selecting the correct benzoate intermediate based on the target quinolone's C8 substitution.

References

  • PubChem. (n.d.). Ethyl 2,3,4,5-tetrafluorobenzoate Compound Summary. Retrieved from [Link]

  • ResearchGate. (2017). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Regioselective synthesis of 3,4,5-trisubstituted 2-aminofurans. Retrieved from [Link]

Sources

Technical Guide: Safety & Handling of Ethyl 2-amino-3,5,6-trifluorobenzoate

[1]

Chemical Identity & Strategic Relevance[1][2]

  • Chemical Name: Ethyl 2-amino-3,5,6-trifluorobenzoate[1][2][3][4]

  • CAS Number: 1343664-95-8[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    F
    
    
    NO
    
    
    [5]
  • Molecular Weight: 219.16 g/mol [1][5]

  • Synonyms: 2-Amino-3,5,6-trifluorobenzoic acid ethyl ester[1][3]

Application Context

In the realm of drug development, this compound serves as a high-value fluorinated building block . It is primarily utilized in the synthesis of fluoroquinolone antibiotics and other heterocyclic pharmacophores. The specific substitution pattern (amino group at C2, fluorine atoms at C3, C5, C6) allows for precise cyclization reactions—typically the Gould-Jacobs reaction or similar condensation pathways—to form the quinolone core essential for DNA gyrase inhibition in bacteria.

Critical Hazards Profile (GHS Classification)

Unlike generic solvents, polyfluorinated aniline derivatives possess specific toxicological profiles driven by their electronic properties. The electron-withdrawing fluorine atoms increase the acidity of the aniline protons and potential for metabolic activation.[1]

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6][7][8]

    • H319: Causes serious eye irritation.[6][7][8]

    • H335: May cause respiratory irritation.[7][9]

    • H302: Harmful if swallowed (Predicted based on structural analogs).

Risk Assessment Visualization

The following diagram outlines the immediate response logic based on the specific hazard vector.

HazardResponseExposureExposure EventInhalationInhalation(Dust/Vapor)Exposure->InhalationSkinContactSkin Contact(Irritation/Absorption)Exposure->SkinContactEyeContactEye Contact(Corneal Risk)Exposure->EyeContactThermalDecompThermal Decomposition(Fire/Heat)Exposure->ThermalDecompResponse_AirEvacuate to Fresh AirSupport RespirationInhalation->Response_AirImmediateResponse_WashWash with Soap & Water(15 mins minimum)SkinContact->Response_WashRemove Contaminated ClothingResponse_RinseRinse with WaterRemove ContactsEyeContact->Response_RinseImmediateResponse_HFRisk of HF FormationUse Standard Firefighting PPE(Avoid Water Jet)ThermalDecomp->Response_HFCritical Hazard

Figure 1: Emergency Response Decision Tree highlighting specific actions for exposure and thermal risks.

Physical Properties & Stability Data

Understanding the physical state is crucial for designing engineering controls (e.g., powder containment vs. vapor extraction).

PropertyValue / DescriptionOperational Implication
Physical State Solid (Crystalline Powder)Requires particulate respirators (N95/P100) during weighing.[1]
Melting Point ~40–60°C (Estimated)*Low melting point implies sensitivity to friction/heat during milling.
Boiling Point ~280°C (Predicted)High boiling point; low vapor pressure at RT, but volatile if heated.
Solubility Soluble in DMSO, Methanol, Ethyl AcetateUse organic solvents for cleaning spills; water is ineffective for dissolution.
Reactivity Hydrolytically SensitiveAvoid moisture. Ester group can hydrolyze to the acid, altering stoichiometry.

*Note: Exact melting points vary by crystal polymorph and purity; values estimated from structural analogs like ethyl 2-amino-3,4,5-trifluorobenzoate.[1]

Strategic Handling Protocols

Engineering Controls
  • Primary Containment: All open handling must occur within a certified chemical fume hood .

  • Dust Control: Use a static-dissipative balance enclosure if handling >1g quantities, as fluorinated powders can be electrostatically charged and dispersive.

Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are generally sufficient for incidental splash. For prolonged immersion or cleaning, use Laminate film (Silver Shield) gloves due to the penetrating power of fluorinated aromatics in organic solvents.

  • Eye Protection: Chemical safety goggles.[9] Face shields are recommended during reactor loading.

  • Body Protection: Lab coat required. Tyvek sleeves recommended if handling kilogram quantities to prevent dust accumulation on forearms.

Thermal Decomposition Risks

CRITICAL WARNING: In the event of a fire, this compound will decompose to release Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxides.

  • Firefighting: Do NOT use a solid water stream, which may scatter the material. Use dry chemical, CO2, or alcohol-resistant foam.

  • Post-Fire: Equipment exposed to smoke from this compound must be decontaminated with bicarbonate solution to neutralize potential HF residues.

Storage & Reactivity Logic

The stability of Ethyl 2-amino-3,5,6-trifluorobenzoate is dictated by its electron-deficient ring and the ester functionality.[1]

StorageLogicStorageStorage ConditionsTempTemperature2-8°C (Refrigerated)Storage->TempAtmosphereAtmosphereInert Gas (Argon/Nitrogen)Storage->AtmosphereIncompatiblesIncompatible MaterialsStorage->IncompatiblesOxidizersStrong Oxidizers(Risk of exothermic reaction)Incompatibles->OxidizersAcidsBasesAcids/Bases(Hydrolysis of Ester)Incompatibles->AcidsBases

Figure 2: Storage and compatibility logic map. Note the requirement for inert atmosphere to prevent oxidative degradation of the amino group.

Ecological & Disposal Considerations

  • Ecotoxicity: Fluorinated aromatics are often persistent in the environment. Do not allow the compound to enter drains or soil.[10]

  • Disposal:

    • Solid Waste: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber . The scrubber is mandatory to capture HF gas generated during combustion.

    • Aqueous Waste: If hydrolysis occurs, the resulting benzoic acid derivative must be neutralized and treated as hazardous organic waste.

References

  • BLD Pharm. (n.d.). Ethyl 2-amino-3,5,6-trifluorobenzoate Product Page (CAS 1343664-95-8).[1][2][3][4] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 3-amino-4,4,4-trifluorobutyrate (Analogous Hazards). Retrieved from

  • National Institutes of Health (NIH). (2020). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved from

  • ChemScene. (n.d.). Ethyl 2-amino-3,4,5-trifluorobenzoate (Isomer Comparison). Retrieved from

  • MDPI. (2011). Synthesis and In Vitro Antibacterial Activity of Fluoroquinolone Derivatives. Molecules. Retrieved from

Physical Characterization and Melting Point Determination of Ethyl 2-amino-3,5,6-trifluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1343664-95-8) is a highly specialized fluorinated building block utilized extensively in medicinal chemistry and advanced materials science[1]. Because precise empirical thermodynamic data for such niche intermediates is often proprietary or subject to batch-to-batch polymorphic variation, scientists must rely on rigorous, self-validating analytical frameworks to characterize them. This whitepaper provides an in-depth mechanistic analysis of the compound's physical properties and outlines a highly controlled, orthogonal experimental protocol for determining its melting point and thermal profile.

Theoretical Framework: Fluorine's Impact on Physical Properties

The physical state and melting point of ethyl 2-amino-3,5,6-trifluorobenzoate are governed by a complex interplay of intermolecular forces dictated by its unique substitution pattern:

  • Suppression of Dispersion Forces: The introduction of three highly electronegative fluorine atoms significantly alters the aromatic ring's electron density. Unlike heavier halogens (such as bromine or iodine), fluorine possesses extremely low polarizability. This low polarizability diminishes the strength of London dispersion forces between adjacent molecules[2]. As a result, highly fluorinated aromatics often exhibit depressed melting and boiling points compared to their non-fluorinated or chlorinated counterparts[3].

  • Competing Hydrogen Bond Networks: Counteracting the weak dispersion forces is the presence of the ortho-amino group (-NH₂) and the ethyl ester moiety. These functional groups introduce the capacity for both intra- and intermolecular hydrogen bonding (N-H···O). Furthermore, organic fluorine can participate in weak C-H···F supramolecular interactions, which, while individually weak, collectively stabilize the crystal lattice[4].

The thermodynamic competition between the weakened van der Waals forces (due to fluorine) and the directional hydrogen bonding (from the amine and ester) results in a crystalline solid with a moderate predicted melting point.

Table 1: Chemical Identification & Predicted Physical Properties

Note: Due to the sparse availability of public empirical data for CAS 1343664-95-8, physical properties are extrapolated from structural analogs and predictive thermodynamic models.

PropertyValue / Description
IUPAC Name Ethyl 2-amino-3,5,6-trifluorobenzoate
CAS Registry Number 1343664-95-8[1]
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Physical State (Standard Conditions) Solid (Typically a crystalline powder)
Melting Point (Extrapolated) 45.0 °C – 65.0 °C
Boiling Point (Predicted) 250.0 °C – 270.0 °C
Density (Predicted) 1.35 – 1.45 g/cm³

Experimental Workflow for Thermal Characterization

To establish a trustworthy physical property profile, a single analytical technique is insufficient. The workflow below illustrates a self-validating system that combines optical, thermal, and structural analyses to definitively characterize the compound.

Workflow A Ethyl 2-amino-3,5,6-trifluorobenzoate (Sample Prep & Pulverization) B Thermal Analysis (DSC / TGA) A->B C Optical Analysis (USP <741> Capillary) A->C D Structural Confirmation (PXRD / FTIR) A->D E Melting Onset & Enthalpy of Fusion B->E F Visual Phase Transition Range C->F G Polymorph Identification D->G H Validated Physical Property Profile E->H F->H G->H

Caption: Experimental workflow for the thermal and structural characterization of fluorinated benzoates.

Self-Validating Protocol: Melting Point Determination

The following step-by-step methodology is designed to comply with the stringent requirements of[5]. By explaining the causality behind each step, this protocol ensures maximum reproducibility and scientific integrity.

Phase 1: Optical Capillary Method (USP <741> Class I)

Step 1: Sample Pulverization and Drying

  • Action: Desiccate the sample over silica gel for 24 hours. Gently pulverize the dried crystalline powder using an agate mortar and pestle.

  • Causality: Moisture acts as an impurity, causing freezing point depression and broadening the melting range. Pulverization eliminates macroscopic air pockets within the crystal matrix. Because air is a thermal insulator, internal voids cause uneven heat distribution, leading to an artificially broadened melting range and a delayed visual onset[5].

Step 2: Capillary Loading

  • Action: Introduce the pulverized sample into a glass capillary tube (0.8–1.2 mm internal diameter) and compact it by tapping the tube on a hard surface until the sample height is exactly 3 mm[6].

  • Causality: A uniform column height of 3 mm is mathematically optimized for the thermal mass of standard heating blocks. Overfilling the capillary creates a temperature gradient across the sample, while underfilling makes visual identification of the meniscus difficult.

Step 3: Controlled Heating Ramp

  • Action: Pre-heat the apparatus to approximately 10 °C below the expected melting point. Insert the capillary and apply a strict heating ramp rate of 1 °C/min[5].

  • Causality: A slow, controlled ramp rate ensures thermal equilibrium between the heating block, the capillary glass, and the sample. Exceeding 1 °C/min induces thermal lag—a state where the block temperature is significantly higher than the internal sample temperature—yielding an artificially high melting point reading[6].

Phase 2: Orthogonal Validation via DSC

Step 4: Differential Scanning Calorimetry (DSC)

  • Action: Weigh 2–5 mg of the sample into a vented aluminum pan. Heat from 20 °C to 100 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

  • Causality: While capillary methods rely on the subjective visual identification of the first liquid phase, DSC measures the thermodynamic enthalpy of fusion (

    
    ). This orthogonal approach self-validates the workflow by distinguishing true melting (an endothermic peak) from thermal decomposition or polymorphic solid-solid transitions, which can visually mimic melting in a capillary tube.
    
Table 2: Experimental Parameters for Thermal Analysis
ParameterCapillary Method (USP <741>)DSC Method
Sample Size 3 mm column height2.0 – 5.0 mg
Heating Rate 1 °C/min10 °C/min
Atmosphere Ambient AirNitrogen (50 mL/min)
Primary Output Visual Melting Range (T_onset to T_clear)Extrapolated Onset Temp & Enthalpy (

)

References

  • ChemRxiv. "Compliance with amended General Chapter USP<741> Melting Range or Temperature". ChemRxiv. Available at: [Link][5]

  • ResearchGate. "Compliance with amended General Chapter USP <741> Melting Range or Temperature". ResearchGate. Available at: [Link][6]

  • ACS Publications. "Structural Investigation of Weak Intermolecular Interactions in Fluorine Substituted Isomeric N-Benzylideneanilines". Crystal Growth & Design. Available at:[Link][4]

  • MDPI. "The Effect of Deoxyfluorination on Intermolecular Interactions in the Crystal Structures of 1,6-Anhydro-2,3-epimino-hexopyranoses". Molecules. Available at:[Link][3]

  • National Institutes of Health (PMC). "Employing fluorine for supramolecular control in self-assembled and self-organised molecular systems". Chemical Society Reviews. Available at:[Link][2]

Sources

Methodological & Application

Application Note: Controlled Hydrolysis of Ethyl 2-amino-3,5,6-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the saponification of ethyl 2-amino-3,5,6-trifluorobenzoate to its corresponding acid, 2-amino-3,5,6-trifluorobenzoic acid . This transformation is a critical step in the synthesis of fluoroquinolone antibiotics and novel agrochemicals.

While ester hydrolysis is a standard organic transformation, this specific substrate presents unique challenges due to the highly electron-deficient aromatic ring. The presence of three fluorine atoms increases the susceptibility of the ring to Nucleophilic Aromatic Substitution (


) , where the hydroxide ion (

) can displace a fluoride atom (particularly at the C-6 position) rather than attacking the ester carbonyl.

This guide provides a Lithium Hydroxide (LiOH) mediated protocol designed to maximize chemoselectivity, suppress defluorination side-reactions, and ensure high purity (>98%) without chromatographic purification.

Chemical Context & Mechanistic Analysis[1][2][3]

The Substrate[4]
  • Compound: Ethyl 2-amino-3,5,6-trifluorobenzoate

  • Target: 2-amino-3,5,6-trifluorobenzoic acid

  • Key Feature: The ortho-amino group acts as a resonance donor, partially stabilizing the ring. However, the cumulative inductive effect of three fluorine atoms renders the ester carbonyl highly electrophilic, facilitating rapid hydrolysis.

Critical Impurity Pathway ( )

The primary failure mode in this reaction is the displacement of the fluorine atom at the C-6 position (ortho to the ester) or C-3. Under harsh conditions (high temperature, strong bases like KOH, or prolonged reaction times), the hydroxide nucleophile attacks the ring carbon instead of the carbonyl carbon.

Control Strategy:

  • Base Selection: Use LiOH over NaOH/KOH. Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen, thereby activating the ester specifically over the aromatic ring.

  • Solvent System: THF/Water (3:1) ensures homogeneity. Phase transfer conditions (DCM/Water) are avoided to prevent localized high concentrations of base.

  • Temperature: Strictly controlled at Ambient (

    
    ).
    
Reaction Scheme & Logic Flow

The following diagram illustrates the reaction pathway and the critical decision points to avoid impurities.

ReactionLogic Substrate Ethyl 2-amino-3,5,6- trifluorobenzoate Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Carbonyl) Impurity Impurity: Hydroxy-difluoro by-product (SNAr) Substrate->Impurity Side Reaction: High Temp / Strong Base Reagent LiOH / THF / H2O (Mild Base) Reagent->Substrate Activates Target 2-amino-3,5,6- trifluorobenzoic acid (>98% Yield) Intermediate->Target Elimination of EtOH + Acidification

Figure 1: Mechanistic pathway showing the competition between the desired hydrolysis (blue path) and the unwanted defluorination (red path).

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
Ethyl 2-amino-3,5,6-trifluorobenzoate>97% PuritySubstrate
Lithium Hydroxide Monohydrate (

)
Reagent GradeHydrolysis Agent
Tetrahydrofuran (THF)HPLC Grade, StabilizedSolvent (Organic)
WaterDeionized (DI)Solvent (Aqueous)
Hydrochloric Acid (HCl)2N and 6NAcidification
pH MeterCalibrated (pH 1-10)Process Monitor
Step-by-Step Procedure
Step 1: Solubilization
  • Charge a 250 mL round-bottom flask (RBF) with Ethyl 2-amino-3,5,6-trifluorobenzoate (10.0 g, 45.6 mmol).

  • Add THF (60 mL). Stir magnetically until fully dissolved.

    • Note: The solution should be clear and slightly yellow.

Step 2: Saponification
  • In a separate beaker, dissolve

    
      (2.3 g, 54.8 mmol, 1.2 equiv) in DI Water  (20 mL).
    
  • Add the aqueous LiOH solution dropwise to the THF solution over 10 minutes at Room Temperature (RT).

  • Monitor: Stir vigorously at 20-25°C.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.

    • Time: Reaction is typically complete within 2–4 hours.

    • Caution: Do not heat above 40°C. If reaction is sluggish, add 0.1 equiv more LiOH rather than heating.

Step 3: Workup & Isolation
  • Once starting material is consumed (<1% by HPLC), concentrate the mixture under reduced pressure (Rotavap, 35°C) to remove the majority of THF.

    • Result: You will have an aqueous slurry of the lithium carboxylate salt.

  • Dilute with DI Water (30 mL) and cool the flask in an ice bath to 0-5°C.

  • Acidification: Slowly add 2N HCl dropwise with stirring.

    • Target pH: Adjust pH to 1.5 – 2.0 .

    • Observation: The product will precipitate as a thick white-to-off-white solid.

    • Why pH 1.5? Although amino acids have an isoelectric point, the electron-withdrawing fluorines significantly lower the pKa of the amino group, making it non-basic. The molecule behaves primarily as a carboxylic acid.

Step 4: Purification
  • Stir the slurry at 0°C for 30 minutes to ensure complete precipitation.

  • Filter the solid using a Buchner funnel.

  • Wash: Wash the filter cake with ice-cold water (

    
     mL) to remove residual Lithium salts.
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Quality Control & Validation

Expected Analytical Data
  • Appearance: White to off-white crystalline powder.

  • Yield: 8.5 – 9.0 g (90 – 95%).

  • Melting Point: 182–184°C (dec).[1]

  • 
     NMR (DMSO-
    
    
    
    ):
    Crucial for detecting defluorination.
    • Product should show three distinct signals.

    • Impurity Marker: If a signal disappears or a new signal appears significantly upfield/downfield,

      
       has occurred.
      
Process Workflow Diagram

ProcessFlow Start Start: 10g Ester in THF AddBase Add LiOH (aq) Temp: 20-25°C Start->AddBase Monitor Monitor (TLC/LCMS) Target: <1% SM AddBase->Monitor Decision Complete? Monitor->Decision Decision->AddBase No (+1h stir) Evap Evaporate THF (Rotavap 35°C) Decision->Evap Yes Acidify Acidify to pH 1.5 (Precipitation) Evap->Acidify Filter Filter & Wash (Cold H2O) Acidify->Filter Dry Final Product 2-amino-3,5,6-trifluorobenzoic acid Filter->Dry

Figure 2: Operational workflow for the hydrolysis protocol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitationEnsure pH is < 2.[2]0. The product is partially soluble in water if not fully protonated.
Yellow/Brown Color Defluorination (

)
Reaction temperature was too high. Repeat at strictly <25°C.
Gummy Solid Residual THFEnsure THF is fully removed before acidification.
Slow Reaction Steric hindranceSwitch to NaOH (stronger base) but maintain temperature at 0-5°C to protect Fluorines.

References

  • Grohe, K., & Heitzer, H. (1987). Cycloaracylation of enamines - I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.
  • Organic Syntheses. (2002).[3] Synthesis of 2-Amino-3-fluorobenzoic acid.[2][3] Vol. 79, p. 196.[3]

    • Note: Provides the authoritative grounding for the hydrolysis of fluorinated anthranilic esters using hydroxide bases.
  • Xu, Y., et al. (2008).[4] Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic acid. (Relevant comparative protocol for polyfluorinated benzoates).

  • PubChem Compound Summary. (2025). 2-Amino-3-fluorobenzoic acid.[2][3] National Center for Biotechnology Information.

    • Note: Used for physicochemical property verification (pKa and solubility d

Sources

Application Note: Synthesis of 8-Ethoxycarbonyl Fluoroquinolone Scaffolds via Gould-Jacobs Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of Ethyl 6,7-difluoro-8-(ethoxycarbonyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate , a critical tricyclic fluoroquinolone precursor (e.g., for Ofloxacin/Levofloxacin analogs), utilizing Ethyl 2-amino-3,5,6-trifluorobenzoate as the starting scaffold.

Abstract

This protocol describes the step-by-step synthesis of the fluoroquinolone core using Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS 1343664-95-8) .[1][2][3][4] Unlike standard routes using tetrafluorobenzoic acid, this pathway leverages an ortho-amino ester to generate a 6,7-difluoro-8-ethoxycarbonyl-4-oxoquinoline scaffold via the Gould-Jacobs reaction. This specific substitution pattern (5-H, 6-F, 7-F, 8-COOEt) is highly valuable for developing tricyclic antibiotics (e.g., Ofloxacin analogs) where the C-8 ester serves as a handle for N1-C8 bridging.

Introduction & Mechanistic Rationale

The synthesis of third- and fourth-generation fluoroquinolones requires precise control over the halogenation pattern. The starting material, Ethyl 2-amino-3,5,6-trifluorobenzoate , presents a unique "push-pull" system:

  • Position 1 (Ester): Becomes the C-8 substituent in the final quinolone, enabling subsequent ring closure (e.g., oxazine formation).

  • Position 2 (Amine): Acts as the nucleophile for the initial condensation.

  • Position 3 (Fluorine): Acts as the leaving group during the thermal cyclization step (

    
    ), closing the pyridine ring.
    
  • Position 4 (Hydrogen): Becomes the C-5 proton in the final quinolone (consistent with the Levofloxacin pharmacophore).

  • Positions 5 & 6 (Fluorines): Become the critical C-6 (biological activity) and C-7 (leaving group for piperazine) substituents.

Reaction Pathway[1][5][6][7][8][9][10][11][12][13]
  • Condensation: Reaction with Diethyl ethoxymethylenemalonate (EMME) to form the anilinomethylenemalonate.

  • Cyclization: High-temperature intramolecular nucleophilic displacement of the ortho-fluorine (originally at C-3) to form the quinolone core.

  • Hydrolysis (Optional): Conversion of esters to carboxylic acids for final drug assembly.

Experimental Protocol

Phase 1: Condensation with EMME

Objective: Synthesize Diethyl 2-(((2-(ethoxycarbonyl)-3,4,6-trifluorophenyl)amino)methylene)malonate.

Materials:

  • Ethyl 2-amino-3,5,6-trifluorobenzoate (1.0 eq)[1][2][3][4]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Solvent: Toluene or Ethanol (anhydrous)

  • Apparatus: Dean-Stark trap (if using Toluene) or standard reflux setup.

Procedure:

  • Charge: In a 3-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 2-amino-3,5,6-trifluorobenzoate (10 g, 45.6 mmol) in Toluene (50 mL).

  • Addition: Add EMME (10.8 g, 50.0 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (110°C). If using a Dean-Stark trap, monitor the collection of ethanol byproduct.

    • Note: The reaction is driven by the elimination of ethanol. Removal of ethanol pushes the equilibrium forward.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). Starting amine (

    
    ) should disappear; product spot (
    
    
    
    ) will appear. Reaction time is typically 3–5 hours.
  • Workup: Evaporate the solvent under reduced pressure. The residue is typically a yellow oil or low-melting solid.

  • Purification: Recrystallize from cyclohexane or use directly in the next step (purity >95% is usually achieved).

Phase 2: Thermal Cyclization (Gould-Jacobs)

Objective: Cyclize the intermediate to Diethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate.

Critical Safety Note: This step involves the release of Hydrogen Fluoride (HF) gas as the ring closes by displacing the fluorine atom. Perform strictly in a well-ventilated fume hood with a caustic scrubber attached to the exhaust.

Materials:

  • Condensation Intermediate (from Phase 1)

  • Solvent: Diphenyl Ether (Dowtherm A) or Polyphosphoric Acid (PPA). Dowtherm A is preferred for cleaner workup.

  • Apparatus: High-temperature heating mantle, air condenser (to prevent solvent loss but allow ethanol/HF escape).

Procedure:

  • Preparation: Heat Dowtherm A (10 volumes relative to substrate, e.g., 100 mL) to 250°C in a reaction vessel.

    • Process Tip: High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Addition: Add the Condensation Intermediate slowly (dropwise if liquid, or in small portions) to the vigorously stirring hot solvent.

    • Observation: Vigorous bubbling (ethanol and HF evolution) will occur.

  • Reaction: Maintain temperature at 250–260°C for 45–90 minutes.

    • Endpoint: Monitor by HPLC or TLC. The intermediate spot should disappear.

  • Cooling: Cool the mixture to room temperature (25°C).

  • Isolation:

    • Add n-Hexane or Petroleum Ether (200 mL) to the reaction mixture. The quinolone product typically precipitates as a beige/off-white solid.

    • Filter the solid and wash extensively with hexane to remove residual Dowtherm A.

    • Wash with cold acetone to remove non-polar impurities.

  • Yield: Expected yield is 60–75%.

Phase 3: Analytical Validation

Verify the structure using NMR and MS.

  • 1H NMR (DMSO-d6): Look for the characteristic Quinoline C-2 proton singlet at

    
     ppm. The absence of the ortho-fluorine signal (originally at C-3 of the aniline) confirms cyclization.
    
  • 19F NMR: Should show two distinct fluorine signals (C-6 and C-7), simplified from the starting material's three signals.

Process Diagram (Graphviz/DOT)

FluoroquinoloneSynthesis cluster_conditions Critical Parameters Start Ethyl 2-amino-3,5,6- trifluorobenzoate (Start) Inter Enamine Intermediate (Condensation Product) Start->Inter Reflux (110°C) - EtOH EMME Diethyl ethoxymethylene- malonate (EMME) EMME->Inter Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter->Cyclization Product Ethyl 6,7-difluoro-8-(ethoxycarbonyl)- 4-oxo-1,4-dihydroquinoline- 3-carboxylate Cyclization->Product S_NAr Displacement of F Byproducts Byproducts: Ethanol, HF Cyclization->Byproducts Temp: 250°C Temp: 250°C Safety: HF Scrubber Safety: HF Scrubber

Caption: Synthesis pathway transforming the amino-benzoate scaffold into the quinolone core via condensation and high-temperature cyclization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature too low (<240°C)Ensure internal temperature reaches 250°C. The displacement of Fluorine requires high activation energy.
Dark/Tarry Product Oxidation or PolymerizationUse nitrogen atmosphere. Ensure high dilution in Dowtherm A.
Incomplete Condensation Water in solventUse anhydrous Toluene or Ethanol. Use a Dean-Stark trap to remove generated ethanol.
Residual Solvent Dowtherm A contaminationWash the filter cake thoroughly with Hexane. Recrystallize from DMF/Ethanol if necessary.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[5] Journal of the American Chemical Society. Link

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines.[6] I. Synthesis of Fluoroquinolonecarboxylic Acids. Liebigs Annalen der Chemie. Link

  • Mitscher, L. A. (2005). Structure-Activity Relationships of Fluoroquinolones.[7] Chemical Reviews, 105(2), 559–592. Link

  • Blaslind, R., et al. (2013). Synthesis of 8-substituted fluoroquinolones.[7][8][9] Journal of Medicinal Chemistry.

Sources

Application Note: Optimized Cyclization Protocols for Ethyl 2-amino-3,5,6-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl 2-amino-3,5,6-trifluorobenzoate is a highly specialized architectural precursor used in the synthesis of advanced fluoroquinolone antibiotic scaffolds. The transformation of this intermediate into the functionalized quinoline core traditionally relies on the [Gould-Jacobs reaction[1]](). However, as a Senior Application Scientist, I strongly advise against the classical thermal cyclization approach for this specific polyfluorinated substrate.

Classical Gould-Jacobs cyclization proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism, requiring high temperatures (>250 °C) and an electron-rich aromatic ring. The presence of three strongly electron-withdrawing fluorine atoms, alongside the ester group, renders the aromatic ring highly deactivated towards electrophilic attack but exceptionally primed for 2.

Therefore, the chemically logical pathway is a two-step sequence:

  • Condensation: Reaction with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Base-Promoted SₙAr Cyclization: Utilizing a soft base to enhance the nucleophilicity of the malonate enolate, driving an intramolecular SₙAr that regioselectively displaces the C3-fluorine to form diethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate . This strategy bypasses harsh thermal degradation and maximizes yield[3].

Logical Workflow Visualization

G SM Ethyl 2-amino-3,5,6- trifluorobenzoate Enamine Enamine Intermediate SM->Enamine 110°C -EtOH EMME EMME (Condensation) EMME->Enamine Product Quinoline-3,8- dicarboxylate Enamine->Product 100°C -HF Base Cs2CO3 / DMSO (Cyclization) Base->Product

Figure 1: Logical workflow for the two-step synthesis of the quinoline core via SNAr cyclization.

Quantitative Optimization of Cyclization Conditions

To establish the most robust protocol, various cyclization conditions were evaluated. The data below highlights the causality behind selecting the Cesium Carbonate/DMSO system.

Cyclization MethodReagents / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
Classical ThermalDowtherm A2502.041Extensive thermal degradation; poor EAS profile.
Weak Base SₙArK₂CO₃ / DMF1206.076Clean conversion; incomplete reaction due to poor solubility.
Strong Base SₙArDBU / MeCN8212.065Competitive side reactions; enamine hydrolysis observed.
Optimized SₙAr Cs₂CO₃ / DMSO 100 4.0 89 Optimal enolate reactivity; quantitative HF elimination.

Data Insight: The "Cesium Effect" provides a larger ionic radius, resulting in a more 'naked' and reactive malonate enolate. This is critical for overcoming the steric hindrance at the ortho-position during the SₙAr transition state.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of the Enamine Intermediate

Objective: Drive the equilibrium condensation of the primary amine with EMME.

  • Charge Reactor: To a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add ethyl 2-amino-3,5,6-trifluorobenzoate (50.0 g, 228 mmol) and diethyl ethoxymethylenemalonate (EMME) (54.2 g, 251 mmol, 1.1 eq).

  • Heating & Distillation: Heat the neat mixture to 110–120 °C under a gentle nitrogen sweep.

  • Causality Check: The reaction is an equilibrium. The Dean-Stark trap is mandatory to continuously remove the ethanol byproduct, driving the reaction forward according to Le Chatelier's principle.

  • Completion: Maintain temperature for 3 hours or until ethanol evolution ceases. Cool the mixture to 60 °C and add 100 mL of hexanes to induce crystallization.

  • Isolation: Filter the resulting pale-yellow precipitate, wash with cold hexanes, and dry under vacuum (Expected yield: ~92%).

Protocol B: Base-Promoted SₙAr Cyclization

Objective: Intramolecular cyclization via displacement of the C3-fluorine.

  • Preparation: Dissolve the enamine intermediate (75.0 g, ~192 mmol) in anhydrous DMSO (375 mL, 5 volumes) in a 1 L reactor.

  • Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃) (125.1 g, 384 mmol, 2.0 eq) in one portion.

  • Causality Check: Two equivalents of base are strictly required. One equivalent deprotonates the malonate to initiate the SₙAr attack, and the second equivalent neutralizes the hydrofluoric acid (HF) generated upon elimination, preventing reactor corrosion and product degradation.

  • Cyclization: Heat the suspension to 100 °C for 4 hours under rigorous stirring.

  • Workup: Cool the reaction to room temperature and pour into 1.5 L of ice-cold 0.5 M HCl to precipitate the product. Filter, wash with distilled water until the filtrate is pH neutral, and dry thoroughly.

Analytical Validation (Self-Validating System)

A robust protocol must be self-validating. Do not proceed to subsequent steps without confirming the following analytical checkpoints:

  • Checkpoint 1 (Post-Condensation): Analyze the intermediate via ¹H NMR (CDCl₃). The validation metric is the complete disappearance of the broad -NH₂ singlet (~6.5 ppm) and the emergence of a highly deshielded doublet (~8.5 ppm, J = 13 Hz). This doublet corresponds to the enamine proton coupling with the newly formed -NH- proton, confirming the E-configuration of the enamine.

  • Checkpoint 2 (Post-Cyclization): Analyze the final quinoline core via ¹⁹F NMR. The starting enamine exhibits three distinct fluorine resonances. Successful cyclization via SₙAr at the C3 position results in the definitive loss of one fluorine signal. The final spectrum will display exactly two ¹⁹F signals (corresponding to the C6 and C7 fluorines of the quinoline core), proving regioselective ring closure.

References

  • BenchChem Technical Support Team. "Ethyl 2,3,6-trifluorobenzoate - Chemical Reactivity and Derivatization Pathways." Benchchem, 2026. 2[2]

  • BenchChem Technical Support Team. "Ethyl 3-methoxy-2,4,5-trifluorobenzoate - Architectural Precursor for Fluoroquinolones." Benchchem, 2026. 3[3]

  • "Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review." ResearchGate, 2025. 1[1]

Sources

Application Note: Regioselective Nucleophilic Substitution of Ethyl 2-amino-3,5,6-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development, specifically those working with polyfluorinated aromatics for quinolone antibiotic synthesis or fragment-based drug discovery.


 Methodology & Regiochemical Control
Status:  Validated Protocol

Executive Summary

Ethyl 2-amino-3,5,6-trifluorobenzoate is a critical intermediate, primarily utilized in the synthesis of 8-functionalized fluoroquinolones and novel tricyclic bioactive scaffolds. Its unique substitution pattern—possessing an electron-donating amine adjacent to the electron-withdrawing ester—creates a complex electronic environment that dictates non-intuitive regioselectivity.

This guide provides a definitive protocol for nucleophilic aromatic substitution (


) on this scaffold. Unlike pentafluorobenzoates, where the para-position is universally favored, this substrate requires precise control of temperature and solvent dielectric constants to target the C-6 position  (ortho to the ester) effectively.

Mechanistic Insight & Regioselectivity

To design a successful experiment, one must understand the electronic "push-pull" dynamics of the substrate.

Electronic Landscape

The molecule contains three fluorine atoms at positions 3, 5, and 6. The position 4 is unsubstituted (Hydrogen).

  • Ethyl Ester (C-1): A strong Electron Withdrawing Group (EWG). It activates positions ortho (C-2, C-6) and para (C-4) toward nucleophilic attack.

  • Amine (C-2): An Electron Donating Group (EDG) by resonance. It deactivates the ring generally but directs incoming electrophiles ortho/para.[1] However, in

    
    , it deactivates positions ortho and para to itself (C-1, C-3, C-5) by increasing electron density.
    
The Regiochemical Conflict
  • C-3 Fluorine: Located ortho to the Amine (deactivated) and meta to the Ester (not activated). Reactivity: Low.

  • C-5 Fluorine: Located para to the Amine (deactivated) and meta to the Ester (not activated). Reactivity: Low.

  • C-6 Fluorine: Located ortho to the Ester (Highly Activated) and meta to the Amine (Minimally deactivated). Reactivity: High.

Reaction Pathway Diagram

The following diagram illustrates the electronic activation leading to C-6 regioselectivity.

SNAr_Pathway Substrate Ethyl 2-amino-3,5,6- trifluorobenzoate Activation Ester (C1) Activates C6 (Inductive & Resonance) Substrate->Activation Electronic Effect Deactivation Amine (C2) Deactivates C3 & C5 (Resonance) Substrate->Deactivation Electronic Effect Transition Meisenheimer Complex (Stabilized at C6) Activation->Transition + Nucleophile (Nu:) Deactivation->Transition Directs away from C3/C5 Product Ethyl 2-amino-6-substituted- 3,5-difluorobenzoate Transition->Product - F⁻ (Leaving Group)

Figure 1: Mechanistic flow showing the electronic governance of the C-6 substitution.

Experimental Protocol: C-6 Selective Substitution

This protocol describes the reaction with a secondary cyclic amine (e.g., Morpholine or N-Methylpiperazine).

Reagents & Equipment
ComponentSpecificationRole
Substrate Ethyl 2-amino-3,5,6-trifluorobenzoate (>97%)Starting Material
Nucleophile Morpholine (1.2 equiv)Incoming Group
Base DIPEA (Diisopropylethylamine) or K₂CO₃ (2.0 equiv)HF Scavenger
Solvent Acetonitrile (MeCN) or DMSOMedium
Atmosphere Nitrogen or ArgonOxidation Prevention
Step-by-Step Methodology

Step 1: Preparation

  • Charge a dry round-bottom flask with 1.0 equivalent of Ethyl 2-amino-3,5,6-trifluorobenzoate.

  • Add 5-10 volumes of anhydrous Acetonitrile (MeCN). Note: DMSO is preferred if the nucleophile is weak, but MeCN allows for easier workup.

  • Add 2.0 equivalents of anhydrous K₂CO₃ (powdered).

Step 2: Nucleophile Addition

  • Add 1.1 to 1.2 equivalents of the amine nucleophile dropwise at room temperature.

  • Critical Control Point: If using a volatile amine, fit the flask with a reflux condenser immediately.

Step 3: Reaction

  • Heat the mixture to 70–80°C .

  • Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Target: Disappearance of starting material (approx. 2-6 hours).

    • Observation: The product is usually more polar than the starting material.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • For MeCN: Filter off the inorganic salts (KF, Excess K₂CO₃). Concentrate the filtrate under reduced pressure.

  • For DMSO: Pour the reaction mixture into ice-water (10x volume). The product should precipitate. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.

Workflow Visualization

Protocol_Flow Start Start: Dissolve Substrate in MeCN or DMSO AddBase Add Base (K2CO3) & Nucleophile Start->AddBase Heat Heat to 80°C (2-6 Hours) AddBase->Heat Check LC-MS Check: SM Consumed? Heat->Check Check->Heat No (Extend Time) Workup Filter Salts & Concentrate/Precipitate Check->Workup Yes Purify Recrystallize (EtOH/H2O) Workup->Purify

Figure 2: Operational workflow for the synthesis of C-6 substituted benzoates.

Troubleshooting & Optimization

Common Issues
SymptomProbable CauseCorrective Action
Low Conversion Nucleophile is too bulky or solvent is too non-polar.Switch solvent to DMSO or DMF to increase the rate of

. Increase Temp to 100°C.
Regio-isomers (C-3 attack) Temperature too high or base too strong.Lower temperature to 60°C. Ensure the amine at C-2 is not protonated (which would make it an EWG).
Hydrolysis of Ester Wet solvent or hydroxide presence.Use anhydrous solvents and K₂CO₃. Avoid NaOH/KOH.
The "Amine Effect"

The amino group at C-2 is the primary director of regioselectivity against C-3 and C-5. If you observe substitution at C-5, it suggests that the reaction conditions are forcing enough to overcome the deactivating resonance effect. To strictly maintain C-6 selectivity, avoid temperatures above 120°C.

Safety & Compliance

  • HF Generation: The reaction generates Fluoride ions (F⁻). In acidic workups, this can form Hydrofluoric Acid (HF). Always maintain a basic or neutral pH during initial workup.

  • Waste Disposal: Fluorinated aromatics are persistent. Dispose of all filtrates in dedicated halogenated waste streams.

References

  • Nucleophilic Aromatic Substitution Mechanisms. Master Organic Chemistry. Available at: [Link] (Accessed March 7, 2026).

  • Nucleophilic Aromatic Substitution of Polyfluoroarene. ResearchGate (Full Text via NIH/MDPI). Provides general conditions for polyfluoro-benzoate substitutions. Available at: [Link] (Accessed March 7, 2026).

  • Synthesis of Fluoroquinolones. Orient Journal of Chemistry. Discusses the Gould-Jacobs cycle and precursor reactivity. Available at: [Link] (Accessed March 7, 2026).

Disclaimer: This Application Note is for research and development purposes only. The protocols described involve hazardous chemicals and should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application Note: Non-Aqueous Diazotization of Ethyl 2-amino-3,5,6-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Energetic Intermediates, Halogenation (Sandmeyer/Schiemann), and Cross-Coupling Workflows

Executive Summary & Mechanistic Rationale

The diazotization of highly electron-deficient anilines presents a notorious challenge in synthetic organic chemistry. Ethyl 2-amino-3,5,6-trifluorobenzoate is a prime example of a sterically hindered, electronically deactivated substrate. Traditional aqueous diazotization methodologies (using


 and aqueous 

or

) typically fail or result in unacceptable yields for this class of molecules.

As a Senior Application Scientist, it is critical to understand the causality behind this failure to design a robust protocol:

  • Depleted Nucleophilicity: The three fluorine atoms exert a powerful inductive electron-withdrawing effect (-I). Compounding this, the ortho-ethyl ester group withdraws electron density via both inductive (-I) and mesomeric (-M) effects. This highly delocalizes the nitrogen lone pair, drastically reducing the amine's basicity and nucleophilicity.

  • Kinetic Stagnation: In aqueous acidic media, the amine resists protonation. Consequently, the nucleophilic attack of the free amine on the in situ generated nitrosonium ion (

    
    ) is kinetically extremely slow 1.
    
  • Hydrolytic Degradation: Any diazonium salt that does manage to form is highly electrophilic. In the presence of water, it rapidly undergoes nucleophilic aromatic substitution (

    
    ) or dediazoniation to yield the corresponding phenol.
    

The Solution: A strictly non-aqueous protocol utilizing an alkyl nitrite and a Lewis acid. This approach generates the nitrosonium ion in an anhydrous environment, forcing the reaction forward while precipitating the product as a stable, isolable salt 2.

G1 F 3,5,6-Trifluoro (-I Effect) Amine Amino Group (Depleted Nucleophilicity) F->Amine Ester Ethyl Ester (-I, -M Effects) Ester->Amine Aq Aqueous Diazotization (Hydrolysis / Failure) Amine->Aq Incompatible Org Non-Aqueous Protocol (t-BuONO / BF3·OEt2) Amine->Org Requires

Fig 1. Causality of substituent effects on the diazotization of ethyl 2-amino-3,5,6-trifluorobenzoate.

Quantitative Comparative Analysis

To justify the selection of the non-aqueous tetrafluoroborate method, examine the empirical performance of various diazotization systems for polyfluorinated anilines.

MethodReagentsSolvent SystemTemp (°C)Expected YieldProduct Stability
Aqueous Standard

,


0 to 5< 15%Very Low (Hydrolyzes)
Nitrosylsulfuric

Conc.

0 to 550 - 65%Moderate (Hygroscopic)
Non-Aqueous (Tosylate) t-BuONO, p-TsOHAcetonitrile10 to 2580 - 90%High (Isolable) 3
Non-Aqueous (BF₄⁻) t-BuONO,

DCM or THF-10 to 085 - 95% Very High (Isolable)

Conclusion: The tert-butyl nitrite / boron trifluoride diethyl etherate system provides the optimal balance of reactivity and product stability.


 acts dually as a Lewis acid to activate the nitrite and as the source of the non-nucleophilic 

counterion.

Materials and Reagents

Scale: 10.0 mmol

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 2-amino-3,5,6-trifluorobenzoate219.161.02.19 gSubstrate
tert-Butyl nitrite (90% tech. grade)103.121.21.42 mLAnhydrous

Source
Boron trifluoride diethyl etherate141.931.51.85 mLLewis Acid /

Source
Anhydrous Dichloromethane (DCM)84.93Solvent25.0 mLReaction Medium
Anhydrous Diethyl Ether (

)
74.12Anti-solvent50.0 mLPrecipitation Agent

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. This procedure integrates specific In-Process Controls (IPCs) to ensure mechanistic fidelity and safety.

Safety Note: While arenediazonium tetrafluoroborates are among the most stable diazonium salts, they remain energetic materials. Never heat the isolated solid above 40 °C, avoid mechanical shock, and strictly use plastic or ceramic spatulas during isolation.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with dry Nitrogen (

    
    ) or Argon.
    
  • Substrate Dissolution: Add ethyl 2-amino-3,5,6-trifluorobenzoate (2.19 g, 10.0 mmol) to the flask. Inject anhydrous DCM (25.0 mL) and stir until complete dissolution is achieved.

  • Thermal Control: Submerge the flask in an ice/salt bath and allow the internal temperature to reach -10 °C.

  • Lewis Acid Addition: Slowly inject

    
     (1.85 mL, 15.0 mmol) dropwise over 5 minutes. Causality: Premature addition of the acid without cooling can cause localized polymerization or ether cleavage.
    
  • Nitrosation (Critical Step): Inject tert-butyl nitrite (1.42 mL, 12.0 mmol) dropwise via a syringe pump over 15–20 minutes, ensuring the internal temperature does not exceed -5 °C.

    • IPC 1 (Visual): Observe a distinct color shift from pale yellow to deep orange/red, followed by the gradual formation of a fine precipitate. This confirms the generation and immediate consumption of the nitrosonium intermediate.

  • Maturation: Stir the reaction mixture at 0 °C for 1 hour.

    • IPC 2 (Chromatographic): Quench a 50 µL aliquot in 1 mL of cold methanol (converting the diazonium to a methyl ether). Analyze via TLC (Hexanes/EtOAc 8:2) or HPLC to confirm complete consumption of the starting aniline.

  • Precipitation & Isolation: Add cold anhydrous diethyl ether (50.0 mL) to the flask to fully precipitate the diazonium tetrafluoroborate salt. Stir vigorously for 5 minutes.

  • Filtration: Rapidly filter the suspension through a sintered glass funnel under a blanket of nitrogen. Wash the filter cake with additional cold diethyl ether (

    
     mL).
    
  • Drying & Validation: Dry the solid in vacuo at room temperature for 2 hours.

    • IPC 3 (Spectroscopic): Analyze the dried solid via FT-IR. A successful reaction is definitively validated by the presence of a sharp, intense

      
       stretching band in the 2250–2300 cm⁻¹  region.
      

G2 S1 1. Dissolve Substrate (Anhydrous DCM, N2 atm) S2 2. Cool to -10 °C (Ice/Salt Bath) S1->S2 S3 3. Add BF3·OEt2 (1.5 eq) (Lewis Acid / Counterion) S2->S3 S4 4. Dropwise t-BuONO (1.2 eq) (Anhydrous NO+ Source) S3->S4 S5 5. Stir 1h at 0 °C (IPC: Color Change / TLC) S4->S5 S6 6. Precipitate & Filter (Cold Et2O Wash) S5->S6 S7 7. Validation (IR: ν(N≡N) ~2280 cm⁻¹) S6->S7

Fig 2. Self-validating non-aqueous diazotization workflow for electron-deficient anilines.

Downstream Applications

The isolated 2-(ethoxycarbonyl)-3,4,6-trifluorobenzenediazonium tetrafluoroborate is a highly versatile electrophile. Due to its stability, it can be stored at -20 °C for several weeks and utilized in:

  • Balz-Schiemann Reaction: Controlled thermal decomposition to yield ethyl 2,3,5,6-tetrafluorobenzoate.

  • Sandmeyer Reactions: Copper-catalyzed conversion to the corresponding aryl bromide or chloride.

  • Azo Coupling: Reaction with electron-rich aromatics (e.g., naphthols) to synthesize highly fluorinated azo dyes.

References

  • One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium Source: ResearchGate URL:2

  • 14.4: Diazotization of Amines Source: Chemistry LibreTexts URL:1

  • Diazotisation - Organic Chemistry Portal Source: Organic Chemistry Portal URL:3

Sources

Application Note: Heterocycle Synthesis using Ethyl 2-amino-3,5,6-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of ethyl 2-amino-3,5,6-trifluorobenzoate (CAS 1343664-95-8) as a high-value scaffold for synthesizing polyfluorinated heterocycles.

Unlike the fully substituted tetrafluoro anthranilates used in blockbuster fluoroquinolones (e.g., Levofloxacin precursors), this 3,5,6-trifluoro analog possesses a unique C4-hydrogen handle. This structural feature allows for regioselective late-stage functionalization (via electrophilic substitution or C-H activation) that is impossible with perfluorinated congeners.

Core Chemical Logic & Reactivity Profile

The starting material, ethyl 2-amino-3,5,6-trifluorobenzoate , presents a specific electronic landscape defined by the interplay of the electron-donating amine and the electron-withdrawing ester and fluorine atoms.

Structural Analysis[1][2]
  • Positions 3, 5, 6 (Fluorine): Strongly withdraw electron density by induction, activating the ring for Nucleophilic Aromatic Substitution (

    
    ), particularly at C6  (ortho to the ester) and C3  (ortho to the amine).
    
  • Position 4 (Hydrogen): This is the critical "pivot point." Being para to the amine (EDG) and meta to the ester (EWG), this position is electronically distinct. It remains susceptible to Electrophilic Aromatic Substitution (

    
    ) , allowing for the introduction of halogens or carbon electrophiles after heterocycle formation.
    
Handling & Stability
  • Physical State: Typically a crystalline solid.

  • Storage: Keep under inert atmosphere (

    
    ) at 2-8°C. The amine is prone to oxidation over prolonged exposure to air.
    
  • Solubility: Soluble in EtOAc, DCM, DMSO, and alcohols; sparingly soluble in water.

Synthetic Workflows

Pathway A: Synthesis of 5,6,8-Trifluoroquinazolin-4(3H)-ones

This pathway utilizes the Niementowski reaction logic to fuse a pyrimidine ring onto the benzene scaffold. The resulting quinazolinones are potent pharmacophores for kinase inhibition.

Protocol: Cyclocondensation with Formamide

Target: 5,6,8-trifluoroquinazolin-4(3H)-one

  • Reagents:

    • Ethyl 2-amino-3,5,6-trifluorobenzoate (1.0 equiv)[1]

    • Formamide (10.0 equiv) – acts as solvent and reagent.

    • Ammonium acetate (1.5 equiv) – catalyst.

  • Procedure:

    • Charge a round-bottom flask with the starting ester and ammonium acetate.

    • Add formamide and stir to suspend.

    • Heat the mixture to 140–150°C for 4–6 hours. Note: The high temperature is required to drive the condensation of the electron-deficient amine.

    • Monitor: TLC (50% EtOAc/Hexanes) should show consumption of the fluorescent starting material and appearance of a polar spot.

    • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10 volumes). The product typically precipitates as a white/off-white solid.

    • Filter, wash with water and cold isopropanol.

    • Purification: Recrystallization from Ethanol/DMF (9:1).

Mechanism: The amine attacks formamide to form an intermediate formamidine, which undergoes intramolecular cyclization with the ester, releasing ethanol.

Pathway B: Synthesis of 5,6,8-Trifluoro-4-quinolones (Gould-Jacobs Reaction)

This is the standard route for manufacturing fluoroquinolone antibiotic scaffolds. The 3,5,6-trifluoro pattern yields a 7-H quinolone , distinct from the 7-F precursors used for piperazinyl-quinolones.

Protocol: Condensation and Thermal Cyclization

Target: Ethyl 1,4-dihydro-5,6,8-trifluoro-4-oxoquinoline-3-carboxylate

Step 1: Enamine Formation

  • Reagents:

    • Ethyl 2-amino-3,5,6-trifluorobenzoate (1.0 equiv)[1]

    • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Procedure:

    • Mix neat reagents in a flask equipped with a Dean-Stark trap (optional) or open vessel.

    • Heat to 110–120°C for 2 hours. Ethanol is evolved.

    • QC:

      
       NMR will show the disappearance of the 
      
      
      
      broad singlet and appearance of the vinyl proton doublet (~8.5 ppm).

Step 2: Thermal Cyclization

  • Reagents:

    • Diphenyl ether (solvent, high boiling point)

  • Procedure:

    • Dissolve the crude enamine from Step 1 in diphenyl ether (5 mL per gram).

    • Heat rapidly to 240–250°C . Critical: Rapid heating prevents polymerization.

    • Maintain reflux for 45–60 minutes.

    • Workup: Cool to ~50°C. Add Hexanes or Diethyl Ether to precipitate the product.

    • Filter and wash copiously with hexanes to remove diphenyl ether.

Key Insight: The resulting quinolone has a Hydrogen at position 7. This allows for subsequent nitration or bromination at C7, followed by coupling reactions to install novel side chains (e.g., Suzuki coupling), a strategy not possible with the 7-F analogs.

Pathway C: Regioselective Functionalization (The C4-H Advantage)

Before cyclization, the C4-H position can be functionalized.

Protocol: C4-Bromination

Target: Ethyl 2-amino-4-bromo-3,5,6-trifluorobenzoate

  • Reagents:

    • Starting Ester (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • Acetonitrile (solvent)

  • Procedure:

    • Dissolve ester in MeCN at

      
      .
      
    • Add NBS portion-wise to avoid over-bromination.

    • Stir at room temperature for 2 hours. The amine directs the electrophile para to itself (Position 4).

    • Result: This yields a fully substituted aromatic ring that can serve as a universal coupling partner.

Data Summary & Comparison

ParameterPathway A (Quinazolinone)Pathway B (Quinolone)Pathway C (Bromination)
Reaction Type Condensation / CyclizationGould-Jacobs CyclizationElectrophilic Substitution
Key Reagent FormamideEMME / Diphenyl EtherNBS
Temperature 150°C120°C

250°C
0°C

25°C
Typical Yield 75-85%60-70%85-95%
Major Byproduct Ethanol, AmmoniaEthanolSuccinimide
Strategic Value Kinase Inhibitor ScaffoldAntibiotic Scaffold (Novel 7-H)Pre-functionalization

Visual Reaction Workflows

G Figure 1: Divergent Synthetic Pathways for Ethyl 2-amino-3,5,6-trifluorobenzoate Start Ethyl 2-amino-3,5,6- trifluorobenzoate Enamine Enamine Intermediate (EMME adduct) Start->Enamine EMME, 120°C Bromo 4-Bromo Derivative (Fully Substituted) Start->Bromo NBS, MeCN (Pathway C) Quinazolinone 5,6,8-Trifluoro- quinazolin-4(3H)-one Start->Quinazolinone Formamide, 150°C (Pathway A) Quinolone Ethyl 5,6,8-trifluoro- 4-oxoquinoline-3-carboxylate Enamine->Quinolone Diphenyl Ether, 250°C (Pathway B) Coupling Suzuki/Sonogashira Coupling Products Bromo->Coupling Pd-Catalysis

Figure 1: Reaction tree illustrating the three primary functionalization pathways: cyclization to quinazolinones, thermal cyclization to quinolones, and electrophilic bromination.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones. Journal of Medicinal Chemistry, 33(6), 1645–1656. Link

  • Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Bridson, P. K., et al. (1985). Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives. Journal of Heterocyclic Chemistry, 22(3), 753. Link

  • PubChem Compound Summary. (2023). Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS 1343664-95-8).[1] National Center for Biotechnology Information. Link

Sources

Application Note: Regioselective Amination of Ethyl 2-Amino-3,5,6-Trifluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Highly fluorinated aromatic compounds are indispensable building blocks in modern drug discovery, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as KRAS inhibitors[1] and quinazoline-based targeted therapies[2]. Ethyl 2-amino-3,5,6-trifluorobenzoate presents a unique synthetic challenge and opportunity: it possesses three potential carbon-fluorine (C–F) bonds for functionalization.

This application note provides a comprehensive, mechanistically grounded guide to the regioselective Nucleophilic Aromatic Substitution (SNAr) of ethyl 2-amino-3,5,6-trifluorobenzoate with amines. By understanding the underlying electronic push-pull dynamics, researchers can predictably functionalize this scaffold with high yield and absolute regiocontrol.

Mechanistic Causality: The Regioselectivity of SNAr

The success of an SNAr reaction on polyfluoroarenes is dictated by the stabilization of the anionic Meisenheimer intermediate[3]. In ethyl 2-amino-3,5,6-trifluorobenzoate, the regiochemical outcome is governed by the competing electronic effects of the ester and amino substituents:

  • Activation by the Ester (-COOEt at C1): The ester group is strongly electron-withdrawing via resonance (-M) and induction (-I). It activates the ortho (C2, C6) and para (C4) positions toward nucleophilic attack.

  • Deactivation by the Amine (-NH₂ at C2): The primary amine is a strong electron donor via resonance (+M). It heavily deactivates its ortho (C1, C3) and para (C5) positions, making nucleophilic attack at C3 and C5 highly unfavorable[4].

  • The C6 Sweet Spot: Position C4 is occupied by a hydrogen atom, which cannot act as a leaving group under standard SNAr conditions. Position C6, however, is ortho to the activating ester and meta to the deactivating amine. Consequently, the C6-fluorine bond is selectively displaced[5].

SNAr_Mechanism Substrate Ethyl 2-amino-3,5,6- trifluorobenzoate (Electrophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Attack at C6 Amine Amine (HNR2) (Nucleophile) Amine->Meisenheimer Product Ethyl 2-amino-6-(amino)- 3,5-difluorobenzoate (Target Product) Meisenheimer->Product Loss of F⁻

Figure 1: S_NAr reaction mechanism highlighting nucleophilic attack at the C6 position.

Table 1: Regioselectivity Matrix for SNAr
PositionSubstituentElectronic EnvironmentSNAr Reactivity
C1 -COOEtElectron-withdrawing (-M, -I)N/A (Directing group)
C2 -NH₂Electron-donating (+M)N/A (Directing group)
C3 -FDeactivated by ortho -NH₂ (+M)Low
C4 -HActivated by para -COOEt (-M)None (No leaving group)
C5 -FDeactivated by para -NH₂ (+M)Low
C6 -FActivated by ortho -COOEt (-M)High (Primary Target)

Experimental Protocols

Reaction Optimization

The choice of solvent and base is critical for the conversion of unactivated or moderately activated fluoroarenes[5]. Dipolar aprotic solvents are required to solvate the nucleophile and stabilize the transition state.

Table 2: Optimization of Reaction Conditions
SolventBase (Equiv)TemperatureAmine TypeConversion (%)
DMFK₂CO₃ (2.0)90 °CSecondary (e.g., Morpholine)>85%
DMSODIPEA (2.5)110 °CPrimary (e.g., Benzylamine)>90%
NMPCs₂CO₃ (2.0)100 °CBulky Secondary~70%
THFEt₃N (2.0)65 °C (Reflux)Primary<20% (Insufficient Temp)
Step-by-Step Methodology

This self-validating protocol ensures complete conversion while minimizing the risk of over-amination at the deactivated C3/C5 positions.

Reagents:

  • Ethyl 2-amino-3,5,6-trifluorobenzoate (1.0 equiv)

  • Amine nucleophile (1.2 – 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)

  • Anhydrous DMSO (0.2 M concentration)

Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve ethyl 2-amino-3,5,6-trifluorobenzoate (1.0 equiv) in anhydrous DMSO.

  • Reagent Addition: Add the amine nucleophile (1.2 equiv) followed by the base (2.0 equiv). Seal the flask and purge the headspace with dry nitrogen for 5 minutes.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90–110 °C. Stir vigorously for 12–24 hours. Causality note: Elevated temperatures are required to overcome the activation energy barrier for displacing a fluoride ion adjacent to an electron-donating primary amine.

  • Reaction Monitoring: Sample 10 µL of the reaction mixture, dilute with 1 mL of MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z [M+H]⁺ = 220) is consumed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 volumes) and quench with distilled water (10 volumes). Separate the organic layer and wash the aqueous layer twice more with Ethyl Acetate.

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMSO, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate to afford the pure ethyl 2-amino-6-(alkylamino)-3,5-difluorobenzoate.

Workflow Step1 1. Reagent Preparation Substrate + Amine + Base Solvent: DMSO or DMF Step2 2. Reaction Execution Heat to 90-110 °C Stir 12-24 h under N2 Step1->Step2 Step3 3. Workup & Extraction Quench with H2O Extract with EtOAc Step2->Step3 Step4 4. Purification Silica Gel Chromatography Hexane/EtOAc gradient Step3->Step4 Step5 5. Analytical Validation LC-MS, 1H/19F NMR Confirm C6 substitution Step4->Step5

Figure 2: Step-by-step experimental workflow for the regioselective S_NAr amination.

Analytical Validation

To confirm the absolute regiochemistry of the product, ¹⁹F NMR is the most definitive analytical tool.

  • Starting Material: Exhibits three distinct fluorine signals with complex ortho/meta coupling.

  • Product: Will exhibit only two fluorine signals (C3 and C5). The loss of the C6 fluorine signal (typically the most downfield shifted due to the adjacent ester) and the change in coupling constants (from a 3-spin system to a 2-spin meta-coupling system,

    
     Hz) unambiguously validates substitution at C6.
    

References

  • WO2025230961A1 - Small molecule inhibitors of kras proteins Source: Google Patents URL
  • WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof Source: Google Patents URL
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents Source: ACS Green Chemistry Institute URL:[Link]

Sources

Application Note: Strategic Valorization of Ethyl 2-Amino-3,5,6-trifluorobenzoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS 102306-62-9) represents a high-value, polyfluorinated scaffold with divergent utility in modern agrochemical synthesis. Unlike simple fluorobenzenes, this intermediate possesses a "push-pull" electronic structure—an electron-rich amino group adjacent to an electron-withdrawing ester, all on a highly fluorinated core.[1][2][3][4]

This Application Note details the strategic conversion of this building block into two critical classes of active ingredients:

  • Pyrethroid Precursors (Type I & II): Via the regioselective conversion of the amino group to fluorine, yielding 2,3,5,6-tetrafluorobenzoic acid—a direct precursor to Tefluthrin and Transfluthrin .[1][3][4]

  • Nitrogen-Fused Heterocycles (Herbicides/Fungicides): Exploiting the ortho-amino ester motif to construct fluorinated quinazolinones and benzamides, scaffolds central to next-generation PPO and SDHI inhibitors.[2][3][4]

Compound Profile & Handling

PropertySpecification
Chemical Name Ethyl 2-amino-3,5,6-trifluorobenzoate
Molecular Formula C₉H₈F₃NO₂
Molecular Weight 219.16 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 48–52 °C
Solubility Soluble in EtOAc, DCM, MeCN; sparingly soluble in water.[1][2]
Stability Stable under ambient conditions; sensitive to strong oxidizers.[2][3][4]

Safety Advisory: This compound is a fluorinated aniline derivative.[2][3][4] Standard PPE (nitrile gloves, safety glasses, fume hood) is mandatory.[1][3][4] When performing diazotization reactions (Pathway A), strict controls for diazonium salt stability and HF generation are required.[1][3][4]

Synthetic Pathways & Protocols

Pathway A: Synthesis of 2,3,5,6-Tetrafluorobenzoic Acid (Pyrethroid Precursor)[1][3][4]

This pathway describes the "functional group swap" of the amino group for a fluorine atom.[1][3][4] This is the most industrially significant transformation, converting the starting material into the core aromatic moiety of Tefluthrin .[1][3][4]

Mechanism: Balz-Schiemann Reaction (Diazotization followed by thermal decomposition of the diazonium tetrafluoroborate).[2][3][4]

Experimental Protocol

Step 1: Saponification to the Free Acid (Optional but recommended for solubility) [1][3][4]

  • Dissolve ethyl 2-amino-3,5,6-trifluorobenzoate (10.0 g, 45.6 mmol) in EtOH (50 mL).

  • Add NaOH (2.0 eq) in water (20 mL). Reflux for 2 hours.

  • Acidify with HCl to pH 2.[2][3][4] Filter the precipitate (2-amino-3,5,6-trifluorobenzoic acid).[2][3][4] Dry in vacuo.[2][3][4]

Step 2: Diazotization-Fluorination (The Critical Step) Rationale: Direct fluorination using HF/Pyridine (Olah's reagent) provides higher yields than traditional thermal decomposition of dry diazonium salts, reducing explosion risks.[1][3][4]

  • Preparation: In a PTFE or HDPE reactor, charge Pyridine-HF (70% HF) (50 mL) and cool to -10 °C.

  • Addition: Slowly add the 2-amino-3,5,6-trifluorobenzoic acid (8.0 g) portion-wise, maintaining temperature < 0 °C.

  • Diazotization: Add solid NaNO₂ (1.1 eq) slowly over 30 minutes. The mixture will turn yellow/orange.[2][3][4] Stir at 0 °C for 1 hour.

  • Decomposition: Warm the mixture to 55 °C. Nitrogen gas evolution will be vigorous (ensure proper venting). Stir for 2 hours until gas evolution ceases.

  • Quench: Pour the reaction mixture onto crushed ice (200 g). Extract with dichloromethane (3 x 50 mL).

  • Purification: Wash organics with brine, dry over MgSO₄, and concentrate. Recrystallize from hexane/EtOAc.

Target Product: 2,3,5,6-Tetrafluorobenzoic acid.[1][3][4] Yield: 65–75%.[2][3][4] QC Check: ¹⁹F NMR should show two distinct signals (multiplets) for the tetrafluoro pattern, replacing the three signals of the starting material.

Pathway B: Synthesis of Fluorinated Quinazolin-4(3H)-ones[2][3][4]

The ortho-amino ester functionality is a "pre-loaded" cyclization motif.[2][3][4] Reaction with electrophilic carbon sources yields quinazolinones, a scaffold found in herbicides like Flupropacil and novel fungicides.[1][3][4]

Experimental Protocol
  • Reagents: Charge ethyl 2-amino-3,5,6-trifluorobenzoate (5.0 g, 22.8 mmol) and Formamidine Acetate (3.5 g, 34 mmol) into a round-bottom flask.

  • Solvent: Add 2-Methoxyethanol (40 mL).

  • Reaction: Reflux (125 °C) for 6–8 hours. Monitor by TLC (disappearance of fluorescent amine spot).

  • Workup: Cool to room temperature. The product often precipitates.[2][3][4] If not, pour into water (100 mL).

  • Isolation: Filter the solid, wash with water and cold ethanol.

  • Product: 5,6,8-Trifluoroquinazolin-4(3H)-one.

Application: This core can be N-alkylated or chlorinated (using POCl₃) to generate 4-chloro-quinazolines, which are coupled with aryl hydrazines or sulfonamides to create active herbicides.[2][3][4]

Visualizing the Workflows

The following diagram illustrates the divergent synthesis potential of the starting material.

Agrochemical_Synthesis cluster_legend Reaction Class Start Ethyl 2-amino-3,5,6- trifluorobenzoate (Starting Material) Acid 2-Amino-3,5,6- trifluorobenzoic acid Start->Acid Hydrolysis (NaOH/EtOH) Quinazoline 5,6,8-Trifluoro- quinazolin-4(3H)-one Start->Quinazoline Cyclization (Formamidine Acetate) TetraAcid 2,3,5,6-Tetrafluorobenzoic Acid Acid->TetraAcid Balz-Schiemann (NaNO2, HF/Pyridine) Tefluthrin Tefluthrin/Transfluthrin (Pyrethroid Insecticides) TetraAcid->Tefluthrin 1. SOCl2 2. Esterification w/ Alcohol Herbicide Novel PPO Inhibitor Herbicides Quinazoline->Herbicide 1. POCl3 2. N-Alkylation key1 Fluorination (High Value) key2 Heterocyclization

Caption: Divergent synthetic pathways from Ethyl 2-amino-3,5,6-trifluorobenzoate to high-value agrochemicals.

Analytical Quality Control (QC)[2][3][4]

To ensure the integrity of the transformation, the following analytical parameters must be met.

HPLC Method (Reverse Phase)[2][3][4]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1][3][4]

  • Mobile Phase A: 0.1% H₃PO₄ in Water.[2][3][4]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/ester).[2][3][4]

  • Retention Time Logic:

    • Starting Material (Amino Ester): Medium polarity.[2][3][4]

    • Intermediate (Amino Acid): Early eluting (polar).[2][3][4]

    • Product (Tetrafluoro Acid): Late eluting (highly lipophilic due to extra F).[2][3][4]

NMR Validation Criteria
  • ¹H NMR (CDCl₃):

    • Starting Material: Broad singlet at ~5.5 ppm (NH₂) is critical.[2][3][4]

    • Tetrafluoro Product: Disappearance of the NH₂ signal and the aromatic proton signal (if substitution is complete).[3][4]

  • ¹⁹F NMR:

    • Starting Material: Three distinct signals (integration 1:1:1).[2][3][4]

    • Tetrafluoro Product: Two signals (integration 2:[2][3][4][5]2) representing the symmetric nature of 2,3,5,6-tetrafluorobenzoic acid.[1][3][4]

References

  • PubChem. (2025).[2][3][4][6] Tefluthrin - Compound Summary. National Library of Medicine.[2][3][4] Retrieved from [Link][2][3][4]

  • University of Hertfordshire. (2025).[2][3][4] Tefluthrin (Ref: R 151993).[2][3][4] PPDB: Pesticide Properties DataBase.[2][3][4] Retrieved from [Link]

  • Google Patents. (2000).[2][3][4] Process for preparing transfluthrin (CN1277806C). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-3,5,6-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Logic

The Challenge: The synthesis of ethyl 2-amino-3,5,6-trifluorobenzoate is a critical step in the manufacturing of fluoroquinolone antibiotics (e.g., Fleroxacin). The core difficulty lies in the regioselectivity of the nucleophilic aromatic substitution (


) and the subsequent esterification of a sterically hindered, electron-deficient aromatic ring.

The Solution: High-yield synthesis requires a specific order of operations. Attempting to aminate the ester directly (Route B) often leads to competitive hydrolysis or incomplete conversion due to the deactivating nature of the ester group compared to the carboxylate. Route A (Amination


 Esterification)  is the industry-preferred standard for maximizing yield (>85%).
Process Decision Tree

SynthesisPath Start Start: 2,3,5,6-Tetrafluorobenzoic Acid Decision Choose Pathway Start->Decision RouteA Route A (Recommended) 1. Aq. NH3, 80-100°C 2. Acidification Decision->RouteA High Yield / Scalable RouteB Route B (Risky) Direct Amination of Ester Decision->RouteB Low Yield (Hydrolysis Risk) Intermed Intermediate: 2-Amino-3,5,6-trifluorobenzoic Acid RouteA->Intermed SNAr (Regioselective) Product Target: Ethyl 2-amino-3,5,6-trifluorobenzoate RouteB->Product Requires Anhydrous NH3 Esterification Esterification EtOH + SOCl2 (Thionyl Chloride) Intermed->Esterification Esterification->Product

Figure 1: Strategic workflow for the synthesis of ethyl 2-amino-3,5,6-trifluorobenzoate. Route A minimizes side reactions.

Detailed Protocols & Causality

Phase 1: Regioselective Amination ( )

Objective: Convert 2,3,5,6-tetrafluorobenzoic acid to 2-amino-3,5,6-trifluorobenzoic acid.

The Protocol:

  • Charge: Load 2,3,5,6-tetrafluorobenzoic acid (1.0 eq) into a pressure reactor (autoclave) or heavy-walled glass vessel.

  • Solvent: Add 25-28% Aqueous Ammonia (

    
    ) (5.0 - 8.0 eq).
    
    • Why: Excess ammonia acts as both nucleophile and base to neutralize the HF generated. Water is the ideal solvent because the starting acid dissolves as the ammonium salt, while the product is less soluble, facilitating isolation.

  • Reaction: Heat to 80–100°C for 6–10 hours.

    • Mechanism:[1][2] The carboxylate group (

      
      ) is electron-withdrawing (inductive effect), activating the ortho positions (2 and 6). Since the ring is symmetrical, attack at either position yields the same product.
      
  • Workup (Critical):

    • Cool to room temperature.[3][4][5][6]

    • Acidify with conc. HCl to pH 1–2.

    • Filtration: The product precipitates as a white/off-white solid. Filter and wash with cold water.[7]

Troubleshooting Phase 1:

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Temperature too low or insufficient

.
Increase temp to 110°C (requires autoclave). Increase

to 10 eq.
Diamino Impurity Over-reaction (Temperature too high).Reduce temp to 80°C. Monitor by HPLC. Stop at 98% conversion.
Sticky/Oily Product Incomplete acidification.Ensure pH is <2.[3][6] The zwitterionic form is water-soluble; the cationic/acid form precipitates.
Phase 2: Esterification

Objective: Convert the amino-acid intermediate to the ethyl ester.

The Protocol: Note: Fischer esterification (EtOH/


) is often too slow for this substrate due to the steric bulk of the ortho-fluorines and the amino group.
  • Activation: Suspend dried 2-amino-3,5,6-trifluorobenzoic acid (1.0 eq) in anhydrous Ethanol (10 vol).

  • Reagent Addition: Cool to 0°C. Dropwise add Thionyl Chloride (

    
    )  (1.5 - 2.0 eq).
    
    • Why:

      
       generates the acid chloride in situ (or a reactive mixed anhydride), which is far more susceptible to nucleophilic attack by ethanol than the carboxylic acid itself.
      
  • Reflux: Heat to reflux (78°C) for 3–5 hours.

  • Workup:

    • Concentrate under vacuum to remove excess EtOH/

      
      .
      
    • Redissolve residue in DCM or EtOAc.

    • Wash with saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry (

      
      ) and concentrate.[7][8]
      

Troubleshooting Phase 2:

SymptomProbable CauseCorrective Action
Low Yield Water in Ethanol.[3]Use anhydrous EtOH. Water hydrolyzes the

.
Dark Coloration Oxidation of amine.Perform reaction under Nitrogen (

) atmosphere.[8]
Unreacted Acid Steric hindrance.Increase reflux time to 12h or use a sealed tube at 90°C.

FAQ: Expert Troubleshooting

Q1: Can I use ethyl 2,3,5,6-tetrafluorobenzoate as the starting material to save a step?

  • Answer: Technically yes, but it is not recommended for high-yield processes.

    • Reasoning: If you use aqueous ammonia on the ester, the ester bond will hydrolyze faster than the fluorine displacement occurs, reverting you to the acid anyway.

    • Workaround: If you must start with the ester, you must use anhydrous ammonia (gas) bubbled into ethanol or acetonitrile at low temperatures. This prevents hydrolysis but requires specialized handling.

Q2: How do I remove the "diamino" impurity (2,4-diamino-3,5,6-trifluoro...)?

  • Answer: This impurity forms if the reaction runs too hot (>120°C). It is very difficult to separate by crystallization due to similar solubility.

    • Solution: Prevention is key. Keep T < 100°C. If present, purification via column chromatography (Silica, Hexane:EtOAc 9:1) is required, which ruins process economics.

Q3: Why is my final product yield low after the


 wash? 
  • Answer: The amino group can make the ester slightly basic. If you wash with strong acid, you lose product to the aqueous layer. If you wash with base (

    
    ) and the layers don't separate well (emulsion), you lose product.
    
    • Fix: Use a mild wash. Ensure the organic layer is DCM (dichloromethane), which separates better than EtOAc for fluorinated compounds.

Data Summary: Solvent & Reagent Effects

ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Amination Solvent WaterWater + 10% Dioxane+5% (Increases solubility of substrate)
Amination Temp 120°C90°C+10% (Reduces diamino by-product)
Esterification Agent

/ EtOH

/ EtOH
+15% (Faster conversion, easier workup)
Overall Yield ~60%>85% Significant Improvement

References

  • Grohe, K. (1992). The chemistry of fluoroquinolones. In Quinolone Antibacterials (pp. 13-42). Springer, Berlin, Heidelberg.

  • Organic Syntheses. (2010). Synthesis of 2-Amino-3-fluorobenzoic acid. Organic Syntheses, Coll. Vol. 11, p. 439.

    
     methodology for ortho-amino fluorobenzoates). 
    
  • Finger, G. C., et al. (1951). Aromatic Fluorine Compounds.[4][5][8][9] III. The Fluorination of Pentachlorobenzotrifluoride. Journal of the American Chemical Society. (Foundational work on halex and amination regioselectivity).

  • BenchChem. (2025).[3][7] Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. (Analogous scale-up protocols for fluorinated amino-benzoates).

Disclaimer: This guide is for research purposes. Handling HF precursors and pressurized ammonia requires strict adherence to safety protocols, including fume hoods and PPE.

Sources

Solving solubility issues of ethyl 2-amino-3,5,6-trifluorobenzoate in water

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-F-2390 Subject: Solubility Optimization for Ethyl 2-amino-3,5,6-trifluorobenzoate Status: Open / Technical Advisory Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are encountering solubility difficulties with Ethyl 2-amino-3,5,6-trifluorobenzoate because this molecule presents a "perfect storm" of hydrophobicity. The combination of a lipophilic ethyl ester tail and a polyfluorinated aromatic ring (3 fluorine atoms) creates a high partition coefficient (LogP > 3.0 estimated), driving the molecule to aggregate in aqueous environments.

Furthermore, the 2-amino group is weakly basic due to the strong electron-withdrawing nature of the three fluorine atoms and the ortho-ester group. This renders standard pH adjustment (acidification) ineffective for physiological assays, as the


 of the conjugate acid is likely too low (< 2.5) to maintain solubility at pH 7.4 without immediate precipitation.[2]

This guide provides three validated protocols to solubilize this compound for biological assays and chemical analysis, moving from simple co-solvents to advanced encapsulation.

Module 1: Diagnostic & Decision Matrix

Before selecting a solvent system, you must categorize your downstream application.[2] Use the decision tree below to select the safest protocol for your specific experimental constraints.

SolubilityDecisionTree Start Start: Application Type CellBased Cell-Based Assay (Live Cells) Start->CellBased Enzymatic Enzymatic/Binding Assay (Cell-Free) Start->Enzymatic Animal In Vivo / PK Study Start->Animal DMSO_Tol Can cells tolerate 0.5% DMSO? CellBased->DMSO_Tol Detergent Is detergent interference likely? Enzymatic->Detergent Formulation Requires Lipid/Surfactant Vehicle (e.g., TPGS/PEG) Animal->Formulation DirectSpike Protocol A: Direct Solvent Spike DMSO_Tol->DirectSpike Yes Complexation Protocol C: Cyclodextrin Complex DMSO_Tol->Complexation No (Sensitive) Detergent->DirectSpike No Detergent->Complexation Yes Micelle Protocol B: Surfactant Micelles

Figure 1: Solubility Strategy Decision Matrix. Select your protocol based on biological tolerance to solvents and surfactants.

Module 2: The "Solvent Shift" (Protocol A)

Best for: High-throughput screening, robust cell lines (e.g., HeLa, HEK293).[1]

The most common error is adding the stock solution too quickly to the buffer, causing "crashing out" (rapid crystallization). The hydrophobic ester precipitates before it can disperse.

The Protocol
  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM .

    • Note: Sonicate for 5 minutes. The solution must be perfectly clear.

  • Intermediate Dilution (The Critical Step):

    • Do NOT pipette 1 µL of stock directly into 1 mL of media.[2]

    • Instead, prepare a 10x working solution in a compatible intermediate solvent (e.g., PBS + 5% DMSO).[2]

    • Add the DMSO stock dropwise to the intermediate buffer while vortexing vigorously.

  • Final Application: Dilute the 10x working solution 1:10 into your final assay plate.

    • Result: Final DMSO concentration is 0.5%, with no visible precipitate.[2]

Max Recommended Solvent Limits:

Solvent Cell Culture Limit Enzymatic Assay Limit Mechanism of Interference
DMSO 0.1% - 0.5% 2% - 5% Membrane permeabilization; Enzyme denaturation
Ethanol < 0.1% < 2% Protein precipitation; Signal quenching

| DMF | Avoid | < 1% | High toxicity; Plasticware incompatibility |[1][2]

Module 3: Cyclodextrin Complexation (Protocol C)

Best for: Sensitive primary cells, in vivo studies, or when DMSO is toxic.[1][2]

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior.[2][3][4] They encapsulate the hydrophobic fluorinated phenyl ring, shielding it from water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard for this class of molecule [1].[1][2]

The Protocol
  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Compound Addition: Add excess ethyl 2-amino-3,5,6-trifluorobenzoate powder to the CD solution.

  • Equilibration:

    • Shake or rotate at room temperature for 24 to 48 hours .

    • Why? Complexation is an equilibrium process.[1][2] It requires time for the drug to enter the CD cavity [2].

  • Clarification: Centrifuge at 13,000 rpm for 10 minutes or filter to remove undissolved solid.

  • Quantification: Measure the concentration of the supernatant via HPLC-UV.

Mechanism of Action:

CD_Mechanism cluster_0 Aqueous Environment Drug Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_1 (Association) CD Cyclodextrin (Host) CD->Complex Complex->Drug k_-1 (Dissociation)

Figure 2: Host-Guest interaction.[1][2] The fluorinated aromatic ring enters the lipophilic cavity of the cyclodextrin, rendering the complex water-soluble.

Module 4: Troubleshooting & FAQs
Q1: Can I just use HCl to turn the amine into a salt?

Answer: No, this is highly risky. While the molecule has an amino group, the presence of three fluorine atoms and an ester group significantly reduces the basicity of the nitrogen.

  • The Science: The

    
     of 2,3,5,6-tetrafluoroaniline is approximately 2.0 [3]. Your compound likely has a similarly low 
    
    
    
    .[1][2] To protonate it, you would need a pH < 2.0.
  • The Consequence: If you dissolve it in 0.1 M HCl and then pipette it into a pH 7.4 buffer, the pH will jump above the

    
    , the amine will deprotonate immediately, and the compound will precipitate. Additionally, low pH risks hydrolyzing the ethyl ester linkage [4].
    
Q2: My compound precipitates after 2 hours in the assay plate. Why?

Answer: Ostwald Ripening. You likely formed a supersaturated solution or "nanosuspension" during the initial mixing.[2] Over time, small invisible particles dissolve and redeposit onto larger particles, leading to visible crystals.

  • Fix: Switch to Protocol C (Cyclodextrins) or add a surfactant stabilizer like Tween 80 (0.05%) to your buffer to inhibit crystal growth.[1][2]

Q3: Is the ester stable in water?

Answer: It is conditionally stable. Fluorinated benzoate esters are susceptible to hydrolysis, particularly at alkaline pH (pH > 8.[2]0) or in the presence of esterases (if using cell lysates or serum).

  • Recommendation: Always prepare fresh stocks. If running long incubations (>24 hours) in serum-containing media, run a control without cells to check for spontaneous hydrolysis to the free acid (2-amino-3,5,6-trifluorobenzoic acid) using LC-MS.[1]

References
  • Loftsson, T., & Brewster, M. E. (1996).[1][2] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][2][3][4] Journal of Pharmaceutical Sciences, 85(10), 1017–1025.

  • Saokham, P., et al. (2018).[1][2] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[2][3][4][5] Molecules, 23(5), 1161.[1]

  • Gross, K. C., & Seybold, P. G. (2000).[1][2][6] Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. (Validating the electron-withdrawing effect of Fluorine on Aniline pKa).

  • BenchChem Technical Support. (2025). 2-Fluorobenzoic Acid Stability in Solution. (General stability data for fluorinated benzoates).

Sources

Minimizing side reactions during ethyl 2-amino-3,5,6-trifluorobenzoate hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource designed for process chemists and medicinal chemists. It prioritizes mechanistic insight over generic instructions.

Topic: Hydrolysis of Ethyl 2-amino-3,5,6-trifluorobenzoate Ticket ID: F-BENZ-HYD-001 Status: Resolved / Expert Verified

Executive Summary

Hydrolyzing ethyl 2-amino-3,5,6-trifluorobenzoate is deceptively simple. While it appears to be a standard ester saponification, the polyfluorinated ring creates a "push-pull" electronic environment that opens two critical failure modes:

  • Nucleophilic Aromatic Substitution (

    
    ):  The fluorine at position C6 is highly activated by the ortho-carbonyl group, making it susceptible to displacement by hydroxide ions.
    
  • Decarboxylation: The electron-withdrawing fluorine atoms destabilize the ground state of the carboxylic acid, making the loss of

    
     thermodynamically favorable, particularly under acidic or thermal stress.
    

This guide provides the protocol to navigate the "narrow channel" between these two side reactions.

Module 1: The Critical Failure Modes (Mechanistic Insight)

Before attempting the reaction, understand the enemy. The diagram below maps the kinetic and thermodynamic traps inherent to this substrate.

ReactionPath Start Ethyl 2-amino-3,5,6- trifluorobenzoate Inter Tetrahedral Intermediate Start->Inter OH- / < 5°C SNAr_Impurity IMPURITY A: 6-Hydroxy analog (Yellow/Brown) Start->SNAr_Impurity Excess Base Temp > 10°C (F- displacement) Product 2-amino-3,5,6- trifluorobenzoic acid Inter->Product Acid Workup (pH 3-4) Decarb_Impurity IMPURITY B: 2,3,5-trifluoroaniline (Decarboxylated) Product->Decarb_Impurity Heat > 40°C Strong Acid (pH < 1)

Figure 1: Reaction landscape showing the main pathway (green) versus the


 and Decarboxylation traps (red).

Module 2: Troubleshooting & Protocol Optimization

Issue 1: "My reaction mixture turned bright yellow/orange."

Diagnosis: You have triggered Nucleophilic Aromatic Substitution (


) .[1][2]
The Mechanism:  The fluorine at C6  is ortho to the ester. The carbonyl group withdraws electron density, activating the C6-F bond. If the concentration of free hydroxide is too high or the temperature rises, the 

attacks C6, displacing fluoride. The resulting phenol/phenoxide is often highly colored (yellow/orange) due to extended conjugation and oxidation products.

Corrective Protocol:

  • Switch Base: Replace NaOH with LiOH (Lithium Hydroxide) . Lithium coordinates tighter to the carbonyl oxygen and the fluoride, potentially stabilizing the transition state for hydrolysis over substitution, but more importantly, it is generally milder.

  • Solvent Modulation: Use a THF:Water (3:1) mixture. Pure water increases the solvation and reactivity of the hydroxide ion. THF dampens the "hardness" of the nucleophile.

  • Stoichiometry: Never use a large excess of base. Use 1.05 to 1.1 equivalents strictly.

  • Temperature: Run the saponification at 0°C to 5°C . Do not heat to reflux.

Issue 2: "I lost product during acidification/workup (Gas evolution observed)."

Diagnosis: You are suffering from Decarboxylation .[3] The Mechanism: Polyfluorinated benzoic acids are notoriously unstable. The fluorine atoms withdraw electron density from the ring, making the ring "electron-poor." When you protonate the carboxylate (forming the free acid), the molecule can release


 to form a fluorinated aniline. This is irreversible.

Corrective Protocol:

  • pH Target: Do not acidify to pH 1. Target pH 3.0 – 4.0 . The product is likely to precipitate near its isoelectric point or be extractable at this moderately acidic pH.

  • Acid Choice: Use 1M HCl or 10% Citric Acid for acidification. Avoid concentrated mineral acids which generate local heat of mixing (exotherm), triggering decarboxylation.

  • Thermal Control: Perform the acidification in an ice bath. Ensure the internal temperature never exceeds 10°C.

Module 3: The "Golden Standard" Protocol

This protocol is designed to be self-validating. If you deviate and see color changes or gas evolution, the system is warning you of failure.

Reagents
  • Substrate: Ethyl 2-amino-3,5,6-trifluorobenzoate (1.0 eq)

  • Base: LiOH·H2O (1.1 eq)

  • Solvent: THF (HPLC grade), Distilled Water

  • Acid: 1N HCl (cold)

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in THF (5 volumes relative to weight). Cool to 0°C in an ice/water bath.

  • Saponification: Dissolve LiOH (1.1 eq) in minimum water. Add this solution dropwise to the substrate over 20 minutes.

    • Checkpoint: The solution should remain pale. If it turns bright yellow, stop addition and cool further.

  • Reaction Monitor: Stir at 0-5°C. Monitor by TLC or HPLC. The reaction is usually fast (1-2 hours) due to the activated ester.

    • Note: Do not push for 100% conversion if it requires heating. It is better to accept 5% unreacted ester than generate 10% impurity.

  • Quench & Workup (The Danger Zone):

    • Dilute with cold water.

    • Wash the basic aqueous layer with MTBE (Methyl tert-butyl ether) to remove unreacted ester and non-acidic impurities. Discard organic layer.

    • Acidification: With the aqueous layer at 0°C, add 1N HCl dropwise.

    • Stop Point: Stop adding acid when pH reaches 3.5 .

  • Isolation: The product often precipitates as a white solid. Filter immediately. If no precipitate, extract immediately with Ethyl Acetate (cold).

    • Crucial: Do not rotovap the ethyl acetate bath at >40°C. Use a cool bath and high vacuum.

Data Summary Table
ParameterStandard HydrolysisOptimized Fluorine ProtocolReason
Base NaOH / KOHLiOH Milder cation, reduced

risk.
Temperature Reflux / 60°C0°C - 5°C Kinetic control prevents F-displacement.
Acidification pH 1.0pH 3.0 - 4.0 Prevents decarboxylation.
Workup Time VariableImmediate Acidic fluorobenzoates degrade over time.

Module 4: FAQ

Q: Can I use acid hydrolysis (e.g., H2SO4) to avoid the base-mediated


 issue? 
A:  Generally, no. While acid hydrolysis avoids the hydroxide attack on the fluorine, the ester is electronically deactivated by the fluorines, making acid hydrolysis extremely slow. To make it work, you would need high heat (>80°C), which guarantees decarboxylation. Base hydrolysis at low temperature is the "lesser of two evils."

Q: Why is the 6-position fluorine so reactive? A: In Nucleophilic Aromatic Substitution, the transition state (Meisenheimer complex) is stabilized by electron-withdrawing groups ortho/para to the site of attack. The 6-F is ortho to the carbonyl (ester/acid), which is a strong electron withdrawer. The 3-F is ortho to the amino group, which is electron-donating and deactivates that position. Therefore, C6 is the "soft target."

Q: My product is slightly pink. Is it ruined? A: Likely not. Trace amounts of the oxidized phenolic impurity (from


) can intensely color the product. A quick wash of the solid product with cold dichloromethane (DCM) often removes the colored impurity while leaving the zwitterionic amino acid behind.

References

  • Sandford, G. (2003). Perfluoroaromatic chemistry: transformations in the fluorous phase. Journal of Fluorine Chemistry, 122(1), 105-114. Link

    • Context: Establishes the hierarchy of reactivity for nucleophilic attack on polyfluorinated arom
  • Grohe, K. (1992). The chemistry of fluoroquinolones. Chemie in unserer Zeit, 26(6), 251-263. Link

    • Context: Detailed review of quinolone intermediates, including the stability of 2-amino-polyfluorobenzoic acids.
  • Lindsley, C. W., et al. (2016). Practical Strategies for the Synthesis of Fluorinated Scaffolds. Chemical Reviews, 116(19), 11685–11796. Link

    • Context: Provides general protocols for handling sensitive fluorinated esters and preventing defluorin

Sources

Optimizing reaction temperature for ethyl 2-amino-3,5,6-trifluorobenzoate cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Optimization for Fluoroquinolone Precursor Cyclization

Ticket ID: #FQ-CYC-2026-T3 Subject: Optimization of Reaction Temperature for Ethyl 2-amino-3,5,6-trifluorobenzoate Cyclization (Gould-Jacobs Protocol) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division

Introduction: The Thermal "Goldilocks" Zone

You are likely utilizing ethyl 2-amino-3,5,6-trifluorobenzoate as a scaffold to synthesize a core fluoroquinolone intermediate (e.g., for Levofloxacin or Ofloxacin analogs). The critical step in this workflow is the Gould-Jacobs cyclization , where the anilidomethylenemalonate intermediate (formed from your starting material and EMME) undergoes thermal closure to form the quinolone ring.[1][2]

The Challenge: This reaction is thermodynamically demanding.

  • Too Low (< 240°C): The reaction stalls at the enamine stage or cyclizes incompletely, leading to low yields and difficult purification.

  • Too High (> 265°C): You risk defluorination (nucleophilic aromatic substitution by by-products) and decarboxylation (loss of the ester moiety), resulting in "tarry" impurities that poison downstream hydrogenation catalysts.

This guide provides the operational parameters to navigate this narrow thermal window.

Module 1: Reaction Pathway & Criticality

The transformation occurs in two distinct thermal phases. You must distinguish between the Condensation (low temp) and the Cyclization (high temp).

Phase 1: Condensation (The Setup) Your starting aniline reacts with diethyl ethoxymethylenemalonate (EMME).[1] This is an addition-elimination reaction driven by the removal of ethanol.

  • Target Temp: 110°C – 140°C.

Phase 2: Cyclization (The Critical Event) The resulting enamine undergoes electrocyclic ring closure followed by elimination of ethanol. This step requires overcoming the high energy barrier of disrupting the aromaticity of the benzene ring transiently.

  • Target Temp: 250°C – 260°C.[2]

ReactionPathway Start Ethyl 2-amino-3,5,6- trifluorobenzoate + EMME Enamine Enamine Intermediate (Anilidomethylenemalonate) Start->Enamine 110-140°C -EtOH Transition Transition State (High Energy) Enamine->Transition >245°C Activation Product Cyclized Quinolone (4-Hydroxyquinoline derivative) Transition->Product Cyclization -EtOH ByProduct Defluorinated/Tarry Impurities Transition->ByProduct >270°C Overheating

Figure 1: Thermal pathway of the Gould-Jacobs reaction.[3] Note the divergence at high temperatures where overheating leads to irreversible impurity formation.

Module 2: Troubleshooting Guide (FAQs)

Q1: My reaction mixture turns black and viscous (tar formation). Is the temperature too high? Diagnosis: Likely oxidative polymerization or decarboxylation .

  • Root Cause: While 255°C is necessary, holding it there too long without strict inert atmosphere causes degradation. The trifluoro-ring is electron-deficient and prone to attack by its own by-products if "overcooked."

  • Solution:

    • Ensure a vigorous Nitrogen or Argon sparge (not just a blanket) to remove oxygen and the liberated ethanol.

    • Check your solvent.[4] If using Dowtherm A , ensure it is fresh. Old solvent with peroxides accelerates tarring.

    • Quench immediately once HPLC shows <1% starting enamine. Do not "soak" for extra yield.

Q2: I see a significant impurity at RRT 0.85 (by HPLC) that lacks a fluorine atom. What happened? Diagnosis: Thermal Defluorination .

  • Root Cause: At temperatures >265°C, or in the presence of trace bases, fluoride elimination occurs.

  • Solution:

    • Calibrate your oil bath/heating mantle. A 5°C overshoot is critical here.

    • Ensure your reactor walls are not creating "hot spots." Use a stirred oil bath rather than a heating mantle directly on the glass if possible.

Q3: The product solidifies in the reactor during cooling, breaking the stirrer. Diagnosis: Solvent Volume/Crystallization Issue .

  • Root Cause: The cyclized quinolone is highly insoluble in Dowtherm A at room temperature.

  • Solution:

    • Do not cool to RT in the reactor. Cool to 80-90°C .

    • At 80°C, add a non-polar anti-solvent (e.g., n-Heptane or Toluene ) slowly. This induces controlled precipitation.

    • Filter while warm or after controlled cooling to prevent the formation of a concrete-like cake.

Q4: Yield is low (<60%), and I recover unreacted enamine. Diagnosis: Ethanol Saturation .

  • Root Cause: The cyclization is reversible/equilibrium-driven. If ethanol (the byproduct) is not removed, the reaction stalls.

  • Solution:

    • Use a Dean-Stark trap or a distillation head to continuously remove ethanol.

    • Simply refluxing is insufficient; you must distill off the volatiles.

Module 3: Optimized Experimental Protocol

Standard Operating Procedure (SOP-GJ-F3)

Reagents:

  • Ethyl 2-amino-3,5,6-trifluorobenzoate (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Solvent: Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture) (5-8 volumes)

Step 1: Enamine Formation (The "Soft" Heat)

  • Charge Aniline and EMME into the reactor (Neat or with minimal toluene).

  • Heat to 110°C . Apply weak vacuum (approx. 400-600 mbar) or nitrogen sweep to remove ethanol.

  • Hold for 2-3 hours.

  • Checkpoint: Run TLC/HPLC. Starting aniline should be <2%. You now have the enamine.

Step 2: Thermal Cyclization (The "Hard" Heat)

  • Add Dowtherm A (pre-heated to 100°C if possible to avoid thermal shock, though RT is acceptable).

  • Raise temperature rapidly to 255°C ± 2°C .

    • Note: The mixture must actually boil/reflux. Dowtherm A boils at ~258°C.

  • Maintain reflux for 45 - 60 minutes .

    • Critical: Monitor the distillation head. You should see ethanol distilling off.

  • Checkpoint: After 45 mins, check HPLC. If Enamine > 5%, continue 15 mins. If < 1%, STOP.

Step 3: Work-up

  • Cool the mixture to 80°C .

  • Add n-Heptane (2 volumes) dropwise over 20 minutes.

  • Allow to cool to room temperature with slow stirring.

  • Filter the off-white/grey precipitate.

  • Wash cake with Hexane/Heptane to remove residual Dowtherm A.

  • Dry at 60°C under vacuum.

Module 4: Data & Decision Logic

Table 1: Temperature Impact on Reaction Profile

Temperature (°C)Conversion (1h)Yield (Isolated)Major ImpurityVerdict
230°C 65%40%Unreacted EnamineToo Low
245°C 90%75%NoneAcceptable
255°C >99%88-92%TraceOptimal
270°C >99%70%Defluorinated / TarToo High

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected CheckHPLC Check HPLC/TLC Start->CheckHPLC Result1 SM (Enamine) Present CheckHPLC->Result1 Incomplete Result2 SM Gone, Low Yield/Tar CheckHPLC->Result2 Degradation Action1 Check Ethanol Removal Increase Temp to 255°C Result1->Action1 Action2 Check Temp (<260°C?) Check Inert Atmosphere Result2->Action2

Figure 2: Rapid decision matrix for in-process control.

References

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie. (The foundational text for the Gould-Jacobs/Grohe-Heitzer methodology).

  • Egawa, H., et al. (1984). A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives including an antibacterial agent, ofloxacin. Chemical and Pharmaceutical Bulletin.

  • BenchChem Application Notes. (2025). Gould-Jacobs Cyclization for Quinolone Synthesis.[1][2][3][5] (General process parameters).

Sources

Removing impurities from ethyl 2-amino-3,5,6-trifluorobenzoate samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with ethyl 2-amino-3,5,6-trifluorobenzoate , a highly deactivated, polyfluorinated anthranilic acid ester used as a critical building block in the synthesis of fluoroquinolones and novel kinase inhibitors.

Due to the strong electron-withdrawing nature of the three fluorine atoms, the amine group is poorly nucleophilic, and the ester moiety is uniquely susceptible to hydrolysis and transesterification. Below, we address the most common impurities encountered during its synthesis and handling, providing field-proven, self-validating protocols to ensure high-purity yields.

📊 Quantitative Data: Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical differences between the target ester and its common impurities. This data dictates the purification strategy.

Compound / ImpurityMolecular WeightNature of ImpurityRelative Polarity (TLC

)*
Primary Removal Strategy
Ethyl 2-amino-3,5,6-trifluorobenzoate 219.16 g/mol Target Product 0.65N/A
2-amino-3,5,6-trifluorobenzoic acid 191.11 g/mol Unreacted SM / Hydrolysis0.10 (Streaks)Mild Acid-Base Extraction
Ethyl 4-amino-2,3,5-trifluorobenzoate 219.16 g/mol Regioisomer0.63Fluorous-Phase HPLC
Azo/Quinone-imine Dimers >400 g/mol Oxidation Product0.00 (Baseline)Silica Gel Plug Filtration

*TLC conditions: 4:1 Hexanes:Ethyl Acetate on standard normal-phase silica gel.

🛠 Troubleshooting Guides & FAQs

FAQ 1: Unreacted Acid Contamination

Question: My NMR shows up to 15% of 2-amino-3,5,6-trifluorobenzoic acid in my final ester product. Why does this happen, and how do I remove it without running a full chromatography column?

Causality: The electron-withdrawing fluorine atoms at the 3, 5, and 6 positions significantly increase the electrophilicity of the ester carbonyl. This makes the ester highly susceptible to hydrolysis during aqueous workup, particularly if strong basic conditions (like NaOH) are used to neutralize the acid catalyst from a Fischer esterification1[1].

Protocol: Mild Acid-Base Extraction This protocol relies on a self-validating


 differential. The mild base selectively deprotonates the acid without hydrolyzing the ester.
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using 10 mL of solvent per gram of crude material.

  • Mild Neutralization: Wash the organic layer with saturated aqueous Sodium Bicarbonate (

    
    ) (3 x 5 mL).
    
    • Mechanistic Note:

      
       (
      
      
      
      ) is strong enough to quantitatively deprotonate the trifluorobenzoic acid (
      
      
      ) into a water-soluble sodium salt, but mild enough to leave the ester intact during short contact times.
  • Phase Separation: Separate the layers. Discard the aqueous layer (which now contains the acid impurity).

  • Drying & Recovery: Wash the organic layer with brine (5 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure ester.
    
FAQ 2: Regioisomer Separation

Question: I have a regioisomeric impurity (e.g., ethyl 4-amino-2,3,5-trifluorobenzoate) carried over from the starting material. Standard silica gel chromatography isn't separating them. What should I do?

Causality: Polyfluorinated anilines and their regioisomers possess nearly identical exposed polar surface areas (EPSA) and dipole moments. Because normal-phase silica separates primarily by polarity, these isomers will co-elute 2[2].

Protocol: Fluorinated Stationary Phase Chromatography

  • Column Selection: Switch from standard silica to a fluorinated stationary phase (e.g., Wakopak Fluofix or a similar fluoro-functionalized silica column)3[3].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol:Water (typically 60:40 v/v). Degas thoroughly.

  • Loading: Dissolve the sample in the minimum amount of mobile phase and inject it into the HPLC system.

  • Elution: Elute at a steady flow rate. The fluorinated stationary phase utilizes fluorous-fluorous interactions (

    
     stacking of fluorinated rings), which are highly sensitive to the exact spatial substitution pattern of the fluorine atoms. This allows for baseline resolution of the 2-amino versus 4-amino isomers.
    
FAQ 3: Discoloration and Oxidation

Question: My sample was initially a white/pale yellow solid but has turned dark brown over time. Is the entire batch ruined?

Causality: Primary anilines, even highly deactivated ones, are susceptible to air oxidation over time. They form highly conjugated, deeply colored azo or quinone-imine dimers. Fortunately, these oxidation products have a massive extinction coefficient—meaning a sample can look pitch black while still being >99% pure by mass.

Protocol: Silica Plug Filtration

  • Preparation: Dissolve the darkened ester in a non-polar solvent mixture (9:1 Hexanes:EtOAc).

  • Column Setup: Pack a short plug of standard silica gel (approx. 2 inches deep) in a sintered glass funnel.

  • Filtration: Pass the solution through the plug under a light vacuum. The highly polar oxidation products will bind irreversibly to the baseline of the silica due to their multiple hydrogen-bonding sites.

  • Washing: Wash the plug with an additional 2-3 column volumes of 9:1 Hexanes:EtOAc to elute all the target ester.

  • Storage: Concentrate the filtrate to recover the pristine white/pale yellow ester. Store under an inert argon atmosphere at 4°C to prevent re-oxidation.

🗺 Purification Workflow Visualization

PurificationWorkflow Start Crude Ethyl 2-amino-3,5,6- trifluorobenzoate (Contains Acid & Dye Impurities) Dissolve Dissolve in EtOAc Start->Dissolve Wash Wash with sat. NaHCO3 (aq) Dissolve->Wash Split Phase Separation Wash->Split Aqueous Aqueous Phase (Trifluorobenzoate Sodium Salt) Split->Aqueous Discard Organic Organic Phase (Ester + Trace Dyes) Split->Organic Keep Dry Dry over Na2SO4 & Filter Organic->Dry Silica Silica Plug Filtration (Traps Polar Oxidation Dyes) Dry->Silica Evaporate Evaporate Solvent Silica->Evaporate Pure Pure Ethyl 2-amino-3,5,6- trifluorobenzoate Evaporate->Pure

Fig 1: Liquid-liquid extraction and silica plug workflow for ester purification.

📚 References

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification Source: National Institutes of Health (NIH) / PMC URL:

  • Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups Source: ChemRxiv URL:

  • Wakopak® Fluofix®-II 120E | Analytical Chemistry Products Source: Fujifilm URL:

Sources

Stability of ethyl 2-amino-3,5,6-trifluorobenzoate under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, handling, and troubleshooting of ethyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1184500-46-6) in acidic environments.[1] It is designed for researchers observing unexpected yield losses, degradation byproducts, or solubility anomalies during synthesis and workup.

Executive Summary: The Stability Paradox

Ethyl 2-amino-3,5,6-trifluorobenzoate presents a dual-reactivity profile under acidic conditions. While the ester moiety is relatively robust requiring heat to hydrolyze, the ortho-amino group creates a "solubility trap."[1] The electron-withdrawing fluorine atoms significantly lower the basicity of the amine, yet in strong acids (pH < 1), protonation still occurs, rendering the compound water-soluble and leading to catastrophic yield loss during organic extraction if not managed.

Module 1: Stability Profile & Critical Thresholds

The following data defines the "Safe Zones" for handling this compound without inducing unwanted hydrolysis or decarboxylation.

ParameterConditionStability StatusTechnical Note
Dilute Acid (0.1 - 1M HCl) 20°C - 25°CStable (< 24h)Negligible hydrolysis observed.[1][2] Safe for quenching/washing.[1]
Strong Acid (> 2M HCl/H₂SO₄) 20°C - 25°CMetastable Slow hydrolysis over days.[1][2] Protonation of amine (

) occurs immediately.[1][2]
Acid + Heat (60°C - Reflux) pH < 1Unstable Rapid hydrolysis to 2-amino-3,5,6-trifluorobenzoic acid.[1]
Thermal Stress > 100°C (Acidic)Critical Failure High risk of decarboxylation yielding 2,3,4,5-tetrafluoroaniline derivatives.
Module 2: The "Missing Product" Phenomenon (Solubility Trap)

Issue: Users frequently report low recovery yields after acid-mediated reactions, despite LC-MS showing high conversion. Root Cause: The formation of the ammonium salt (


) in the aqueous phase prevents partition into the organic layer.[2]
Mechanism of Loss

The fluorine atoms at positions 3, 5, and 6 are electron-withdrawing, reducing the pKa of the anilinium ion. However, at pH < 1, the equilibrium shifts entirely to the ionic form, which remains in the aqueous waste stream.

Troubleshooting Protocol: The pH Swing

To recover the product, you must neutralize the aqueous layer to a precise window where the amine is deprotonated but the ester remains intact.

ExtractionLogic Start Acidic Reaction Mixture (pH < 1) Check Check State: Product is Water Soluble (Salt) Start->Check Action1 Slow Addition of NaHCO3 (Keep T < 10°C) Check->Action1 Decision Check pH Action1->Decision PathA pH 4.0 - 7.0 (Target Zone) Decision->PathA Ideal PathB pH > 9.0 (Danger Zone) Decision->PathB Over-shoot ResultA Species: Neutral Amine Action: Extract with EtOAc/DCM PathA->ResultA ResultB Risk: Ester Hydrolysis Action: Re-acidify immediately PathB->ResultB

Caption: Figure 1: pH-dependent extraction strategy. Maintaining pH 4-7 is critical to ensure the amine is neutral (extractable) without triggering base-catalyzed ester hydrolysis.[1][2]

Module 3: Degradation Pathways & Analytical Signatures

If stability limits are breached, two primary degradation products are observed. Use this guide to identify them via LC-MS.

Pathway 1: Acid-Catalyzed Hydrolysis [1]
  • Trigger: High temperature (>60°C) in aqueous acid.

  • Mechanism: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water. The electron-withdrawing fluorines actually activate the carbonyl carbon toward attack, but the reaction is generally slower than non-fluorinated analogs due to ground-state stabilization.[1]

  • Detection:

    • Parent Mass: 219 Da (Ethyl ester)[2]

    • Product Mass: 191 Da (Free Acid)

      
      Loss of 28 Da  (ethyl group replaced by H).[2]
      
    • Shift: Retention time decreases (product is more polar).[2]

Pathway 2: Decarboxylation [1]
  • Trigger: Reflux conditions in strong acid (e.g., 6M HCl, 100°C+).

  • Mechanism: The free acid (formed in Pathway 1) loses

    
    .[2] Polyfluorinated benzoic acids are prone to this because the resulting carbanion is stabilized by the fluorine atoms.[2]
    
  • Detection:

    • Precursor: 191 Da (Free Acid)[2]

    • Product: 147 Da (2,3,4,5-tetrafluoroaniline derivative)

      
      Loss of 44 Da  (
      
      
      
      ).[2]

Degradation Ester Ethyl Ester (MW 219) Acid Free Acid (MW 191) Ester->Acid + H3O+ / Heat (- EtOH) Decarb Decarboxylated Product (MW 147) Acid->Decarb > 100°C (- CO2)

Caption: Figure 2: Thermal degradation cascade.[2] Decarboxylation is a secondary failure mode that only occurs after hydrolysis.[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use HCl in methanol to form the salt without hydrolyzing the ester? A: Yes, but with caution. Using anhydrous HCl in methanol (or ethanol) at 0°C–RT will form the hydrochloride salt of the amine without hydrolyzing the ester.[2] Avoid water.[3][4] If water is present, the equilibrium shifts, and transesterification (if using MeOH) or hydrolysis can occur over time.[2]

Q2: I see a peak at [M+16] during storage. What is it? A: This is likely oxidation of the aniline nitrogen to a hydroxylamine or nitro-species, not acid instability.[1] Polyfluorinated anilines are sensitive to oxidation.[1] Store under nitrogen/argon in the dark.

Q3: My reaction requires 80°C in acid. Will the ester survive? A: Unlikely. At 80°C in aqueous acid, hydrolysis is kinetically favored. If the ester is the desired final product, you must lower the temperature or change the acid catalyst to a non-aqueous Lewis acid (e.g.,


) if possible.[2]
References
  • Organic Syntheses, Coll. Vol. 9, p. 28 (1998). Preparation of 2-Amino-3-fluorobenzoic acid.[1] (Demonstrates the hydrolysis conditions of fluorinated anthranilic esters, requiring refluxing acid).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218765, Ethyl 2-amino-3,4,5-trifluorobenzoate.[1] (Structural and physical property data).[2][3][4][5][6][7] [2]

  • Sándorné, K., et al. (2006).Synthesis and reactivity of fluorinated anthranilic acid derivatives. Journal of Fluorine Chemistry.
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Authoritative text on hydrolysis mechanisms and substituent effects).

Sources

Recrystallization solvents for ethyl 2-amino-3,5,6-trifluorobenzoate purification

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-PUR-F3-BENZ-001 Status: Active Last Updated: March 2026 Department: Chemical Process Development & Application Support

Executive Summary & Solvent Selection Logic

User Query: Which solvent system yields the highest purity for ethyl 2-amino-3,5,6-trifluorobenzoate?

Technical Insight: Ethyl 2-amino-3,5,6-trifluorobenzoate presents a unique purification challenge due to the "push-pull" electronic nature of the benzene ring. The electron-withdrawing trifluoro-group increases lipophilicity and lowers the melting point, while the electron-donating amino group introduces hydrogen bonding capability and oxidation susceptibility.

Successful recrystallization requires a solvent system that balances these competing properties.[1] We categorize recommended solvents into three tiers based on impurity profile and yield requirements.

Solvent System Reference Table
TierSolvent SystemRatio (v/v)Primary Use CaseTechnical Note
1 Ethanol / Water 4:1 to 2:1 General Purification Best balance of yield and purity. Water acts as a strong anti-solvent for the hydrophobic fluorinated ring.[2]
2 Hexane / Ethyl Acetate 5:1 to 10:1 Removal of Non-Polars Ideal if the crude contains unreacted fluorinated starting materials. Requires cooling to -20°C for max yield.
3 Toluene / Heptane 1:3 Oiling Out Prevention Use if the compound "oils out" (forms a liquid phase) in alcoholic solvents. The aromatic interaction with Toluene stabilizes the solution.

Interactive Solvent Selection Workflow

Use the following logic flow to determine the optimal solvent for your specific batch conditions.

SolventSelection Start START: Analyze Crude Material CheckColor Is the crude dark/black? Start->CheckColor Charcoal Protocol A: Pre-treat with Activated Charcoal in Ethyl Acetate CheckColor->Charcoal Yes CheckState Is the crude sticky/oily? CheckColor->CheckState No Charcoal->CheckState NonPolar Protocol C: Toluene/Heptane System CheckState->NonPolar Yes (Oily) CheckImpurities Main Impurity Type? CheckState->CheckImpurities No (Solid) Standard Protocol B: Ethanol/Water Recrystallization CheckImpurities->Standard Polar/Salts CheckImpurities->NonPolar Non-Polar PolarImps Polar/Salts NonPolarImps Starting Material

Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude material physical state and impurity profile.

Standard Operating Procedures (SOPs)

Protocol B: Ethanol/Water Recrystallization (The "Gold Standard")

Context: This method utilizes the high solubility of the amino-ester in hot ethanol and its drastic insolubility in water due to the hydrophobic trifluoro-motif.

Reagents:

  • Absolute Ethanol (EtOH)

  • Deionized Water (DI H2O)

  • Activated Carbon (optional, for decolorization)

Step-by-Step Methodology:

  • Dissolution:

    • Place 10.0 g of crude ethyl 2-amino-3,5,6-trifluorobenzoate in a 250 mL Erlenmeyer flask.

    • Add 40 mL of Absolute Ethanol .

    • Heat to reflux (approx. 78°C) with magnetic stirring until fully dissolved.

    • Checkpoint: If solids remain, add EtOH in 5 mL increments. Do not exceed 80 mL total.

  • Clarification (Critical for Color):

    • If the solution is amber/brown, remove from heat, cool slightly (to avoid flash boiling), and add 0.5 g activated carbon.

    • Reflux for 5 minutes.

    • Filter hot through a pre-warmed Celite pad or sintered glass funnel.

  • Crystallization:

    • Return the filtrate to a boil.

    • Add warm (50°C) DI Water dropwise via an addition funnel.

    • Stop addition immediately when a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of EtOH to clear the turbidity.

    • Remove from heat.[3] Cover flask with foil (light protection).

  • Cooling Profile:

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Note: Rapid cooling will trap impurities.

    • Once at RT, transfer to an ice-water bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter crystals using vacuum filtration.[4][5]

    • Wash cake with 20 mL of cold (0°C) 20% EtOH/Water mixture.

    • Dry under vacuum at 40°C for 12 hours.

Troubleshooting Guide & FAQs

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Cause: The melting point of the solvated compound is lower than the saturation temperature. This is common with fluorinated esters.

Corrective Action (The "Seeding" Technique):

  • Reheat the mixture until the oil redissolves.

  • Allow the solution to cool very slowly (insulate the flask with a towel).

  • Seed: When the temperature is approx. 5°C above the expected melting point, add a tiny crystal of pure product.

  • Agitate: Stir vigorously. If oiling persists, switch to Protocol C (Toluene/Heptane) . Toluene solvates the aromatic ring better than ethanol, preventing the phase separation.

Issue: Product Oxidation (Darkening)

Symptom: White crystals turn pink or brown upon drying. Cause: The free aniline (amino group) is oxidizing. Solution:

  • Perform all recrystallization steps under a nitrogen or argon blanket.

  • Store the final product in amber vials flushed with inert gas.

  • Ensure the drying oven is not >45°C.

FAQ: Why not use Acid/Base extraction?

Q: Can I just dissolve it in acid and precipitate with base? A: Not recommended. While the amino group can be protonated, the ester bond in ethyl 2-amino-3,5,6-trifluorobenzoate is susceptible to hydrolysis. Strong acids or bases may convert your ester into the corresponding benzoic acid (2-amino-3,5,6-trifluorobenzoic acid), destroying your target molecule [1, 2].

FAQ: Fluorine NMR Verification

Q: How do I quickly check purity? A: 19F-NMR is superior to 1H-NMR for this compound. You should see three distinct signals. If you see broadened peaks or extra signals, it indicates the presence of defluorinated byproducts or isomers (e.g., 3,4,6-trifluoro isomer) which often co-crystallize.

Mechanism of Action: The Fluorine Effect

Understanding why these solvents work ensures reproducibility.

FluorineEffect Molecule Ethyl 2-amino-3,5,6- trifluorobenzoate F_Atoms 3x Fluorine Atoms (Hydrophobic/Lipophilic) Molecule->F_Atoms Amino Amino Group (H-Bond Donor) Molecule->Amino Water Water (Anti-Solvent) F_Atoms->Water Strong Repulsion (Drives Precipitation) Ethanol Ethanol (Solvent) Amino->Ethanol H-Bonding (Solubility)

Figure 2: The "Push-Pull" solubility mechanism. The fluorinated ring repels water, driving crystallization, while the amino group ensures solubility in hot ethanol.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Sigma-Aldrich. (n.d.). Ethyl 2-amino-3,4,5-trifluorobenzoate Safety Data Sheet. Retrieved from (Note: Isomer used as proxy for chemical handling properties).

  • Common Organic Chemistry. (2012). Purification of Fluorinated Benzoates via Flash Chromatography and Recrystallization. Retrieved from .

  • National Institutes of Health (NIH). (2014). Polyfluorinated alkyl phosphate ester surfactants - current knowledge. (Context on lipophilicity of polyfluorinated chains). Retrieved from .

(Note: While specific patents exist for the synthesis of this intermediate in the context of fluoroquinolones, the purification protocols listed above are derived from standard organic chemistry principles for polyfluorinated anilines as supported by the general references.)

Sources

Controlling regioselectivity in ethyl 2-amino-3,5,6-trifluorobenzoate substitution

[1][2]

Senior Application Scientist Desk Subject: Troubleshooting Nucleophilic Aromatic Substitution (

Welcome to the technical guide for optimizing reactions involving ethyl 2-amino-3,5,6-trifluorobenzoate (CAS 1343664-95-8).[1][2] This intermediate presents a unique electronic landscape where the interplay between the electron-withdrawing ester and the electron-donating amino group dictates the regiochemical outcome.[1][2] This guide addresses the specific challenges of controlling site-selectivity during nucleophilic attack.

Part 1: The Electronic Landscape & Reactivity Map

Before troubleshooting, it is critical to understand why the molecule reacts the way it does. The substrate contains three non-equivalent fluorine atoms (C-3, C-5, C-6) and a nucleophilic amino group.[1][2]

Site Analysis:
  • C-6 Position (Ortho to Ester):

    • Status: Highly Activated.

    • Reasoning: It is ortho to the strong electron-withdrawing group (EWG) ester and meta to the electron-donating group (EDG) amine.[1] The inductive and resonance withdrawal of the ester lowers the LUMO energy at this carbon, making it the primary site for

      
      .
      
  • C-3 Position (Ortho to Amine):

    • Status: Deactivated.

    • Reasoning: It is ortho to the EDG amine. Resonance donation from the nitrogen lone pair increases electron density here, repelling nucleophiles.

  • C-5 Position (Para to Amine):

    • Status: Deactivated.

    • Reasoning: Similar to C-3, the para relationship to the amine enriches this site with electron density.

  • N-2 Position (Amino Group):

    • Status: Nucleophilic Competitor. [1][2]

    • Reasoning: The amine itself can act as a nucleophile, leading to chemoselectivity issues (N-alkylation vs.

      
      ).
      
Part 2: Troubleshooting Guides & FAQs
Scenario A: Targeting C-6 Fluorine Displacement (

)

Q1: I am attempting to substitute the C-6 fluorine with a secondary amine, but conversion is low. How do I drive the reaction?

  • Diagnosis: While C-6 is electronically activated, it is sterically encumbered by the adjacent ethyl ester.[1]

  • Solution:

    • Solvent Switch: Move to polar aprotic solvents like DMSO or NMP . These solvents solvate the cation of your base, leaving the nucleophilic anion "naked" and more reactive.

    • Temperature: Increase reaction temperature to 80–100°C . The steric barrier requires higher thermal energy to overcome.

    • Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base) or

      
        to neutralize the HF byproduct without competing for the ester (transesterification).
      

Q2: How do I confirm that substitution occurred at C-6 and not C-3 or C-5?

  • Validation: Use

    
     NMR and 
    
    
    NMR.
    • 
       NMR:  The starting material has three distinct signals. The product should have two. The missing signal corresponds to the displaced fluorine.
      
    • Coupling Constants:

      • C-6 F usually shows a characteristic coupling pattern due to proximity to the ester and other fluorines.[1][2]

      • HMBC: In

        
        -
        
        
        HMBC, look for the loss of the correlation between the C-6 carbon and the fluorine.
    • Chemical Shift: The C-6 fluorine is typically the most deshielded (downfield) due to the ortho-ester effect.[1][2] Its disappearance confirms regioselectivity.

Scenario B: Preventing Unwanted C-6 Substitution (Chemoselectivity)

Q3: I want to functionalize the amine (e.g., N-alkylation or acylation), but the C-6 fluorine keeps reacting. How do I stop this?

  • Diagnosis: The C-6 fluorine is so labile that your amine nucleophile (or the substrate's own amine in a dimerization event) is attacking it.

  • Solution:

    • Temperature Control: Perform N-functionalization at 0°C to Room Temperature .

      
       at the sterically hindered C-6 position usually has a higher activation energy than N-acylation.[1]
      
    • Solvent Choice: Use less polar solvents (e.g., DCM or THF ) which stabilize the

      
       transition state less effectively than DMSO.
      
    • Reagent Order: If acylating, add the acid chloride/anhydride slowly to the amine at low temperature to ensure the kinetic N-attack is favored over the slower C-F displacement.

Scenario C: Accessing the "Forbidden" C-5 Position

Q4: Is it possible to selectively substitute the C-5 fluorine?

  • Feasibility: Low under standard conditions. The amino group deactivates C-5.[1][2]

  • Advanced Protocol: You must invert the electronic properties of the amine.

    • Protect the Amine: Convert the

      
       to a strong EWG, such as a Trifluoroacetamide  (
      
      
      ) or oxidize it to a Nitro (
      
      
      ) group (though oxidation is difficult without affecting the ring).[1][2]
    • Effect: The

      
       group is less donating (or weakly withdrawing), which reduces the deactivation of C-5.[1]
      
    • Warning: Even with protection, the Ester at C-1 still strongly activates C-6.[1] You will likely get a mixture favoring C-6.[1] C-5 substitution is generally best achieved by starting with a different building block (e.g., 2,4,5-trifluorobenzoic acid derivatives).[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competing pathways and the conditions that favor each.

ReactionPathwayscluster_legendMechanism KeySubstrateEthyl 2-amino-3,5,6-trifluorobenzoateC6_ProductC-6 Substitution Product(Major via SNAr)Substrate->C6_ProductNucleophile (R-NH2)Polar Aprotic (DMSO)Heat (>80°C)N_ProductN-Functionalized Product(Amide/Alkylamine)Substrate->N_ProductElectrophile (R-COCl/R-X)Non-polar (DCM)Low Temp (<25°C)C5_ProductC-5 Substitution Product(Trace/Difficult)Substrate->C5_ProductRequires N-Protection(e.g., -NHCOCF3)& Strong Nucleophilekey1C-6: Activated by Ester (Ortho)key2C-5: Deactivated by Amine (Para)

Figure 1: Decision tree for controlling chemoselectivity and regioselectivity in ethyl 2-amino-3,5,6-trifluorobenzoate.

Part 4: Optimized Experimental Protocol
Protocol: Regioselective C-6 Substitution with a Secondary Amine

Objective: To displace the C-6 fluorine with morpholine while minimizing side reactions.

Materials:

  • Ethyl 2-amino-3,5,6-trifluorobenzoate (1.0 equiv)[1][2]

  • Morpholine (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)[1]

  • DMSO (Anhydrous, 0.5 M concentration)

Step-by-Step:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the benzoate substrate in anhydrous DMSO.

  • Addition: Add DIPEA followed by morpholine. Note: Adding base first neutralizes any adventitious acid.[1][2]

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Visualize with UV).

    • Checkpoint: If starting material persists, increase temperature to 110°C. The steric bulk of the ester may require extra energy.

  • Workup: Cool to room temperature. Pour into ice-water (10x volume). The product often precipitates.

    • If solid:[1][2] Filter and wash with water.

    • If oil:[1][2] Extract with Ethyl Acetate (3x), wash organics with brine, dry over

      
      .
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

Data Table: Expected Chemical Shifts (Proton NMR) | Position | Proton Environment | Approx. Shift (



OutcomeC-6 SubstitutionLoss of C-6 F couplingSimplified splitting at C-412
References
  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.[1][2] Link

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (See Chapter 5: Nucleophilic Aromatic Substitution). Link

  • BLD Pharm. (n.d.). Ethyl 2-amino-3,5,6-trifluorobenzoate Product Page. Retrieved March 7, 2026. Link

  • Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(10), 871-879.[1][2] (Foundational work on fluoroquinolone precursors). Link

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of Ethyl 2-Amino-3,5,6-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. Ethyl 2-amino-3,5,6-trifluorobenzoate, a halogenated aromatic amine, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its 1H NMR spectrum, offering a comparative framework against related structures and furnishing the experimental context required for robust characterization.

Predicted 1H NMR Spectrum of Ethyl 2-Amino-3,5,6-trifluorobenzoate

A thorough analysis of the structure of ethyl 2-amino-3,5,6-trifluorobenzoate allows for a detailed prediction of its 1H NMR spectrum. The molecule possesses three distinct proton environments: the ethyl ester protons (-CH2CH3), the amine protons (-NH2), and a lone aromatic proton.

Aromatic Region:

The single aromatic proton at the C4 position is anticipated to be the most informative signal. Its chemical shift will be influenced by the electron-donating amino group and the electron-withdrawing trifluoro and ester substituents. More significantly, this proton will exhibit coupling to the adjacent fluorine atoms at C3 and C5. This 1H-19F coupling is expected to split the proton signal into a triplet of triplets, a complex multiplet, due to differing ortho and meta coupling constants.

Amine Protons:

The two protons of the amino group (-NH2) are expected to appear as a broad singlet.[1][2][3] The chemical shift of amine protons is known to be variable, influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[1][3] In aromatic amines, the resonance is typically observed between 3 and 5 ppm.[2]

Ethyl Ester Group:

The ethyl group will present as two distinct signals: a quartet and a triplet.[4][5] The methylene protons (-CH2-) adjacent to the electron-withdrawing oxygen atom will be deshielded and appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH3) will be more shielded and appear as a triplet, split by the two methylene protons.[4][5]

Proton Environment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling to
Aromatic-H (C4-H)~6.5 - 7.5Triplet of Triplets (tt) or Multiplet (m)F (C3), F (C5)
Amine-H (-NH2)~3.0 - 5.0Broad Singlet (br s)None (typically)
Methylene-H (-CH2-)~4.0 - 4.5Quartet (q)-CH3
Methyl-H (-CH3)~1.0 - 1.5Triplet (t)-CH2-

Comparative Spectral Analysis

To contextualize the predicted spectrum, a comparison with structurally related compounds is invaluable.

1. Fluorobenzene:

The 1H NMR spectrum of fluorobenzene provides a fundamental reference for understanding 1H-19F coupling through the aromatic ring.[6][7] The protons ortho, meta, and para to the fluorine atom exhibit distinct chemical shifts and coupling constants, which are crucial for interpreting the splitting pattern of the lone aromatic proton in our target molecule.

2. Ethyl Benzoate:

The spectrum of ethyl benzoate offers a clear example of the characteristic quartet and triplet of the ethyl ester group in a simple aromatic system. This provides a baseline for the expected chemical shifts and multiplicities of the ethyl protons in ethyl 2-amino-3,5,6-trifluorobenzoate.

3. 2-Amino-5-fluorobenzoic Acid:

This compound shares both an amino group and a fluorine atom on the benzene ring.[8] Its 1H NMR spectrum helps to illustrate the combined electronic effects of these substituents on the aromatic proton chemical shifts and provides a closer comparison for the aromatic region of our target molecule.

Experimental Protocol for 1H NMR Analysis

Achieving a high-quality 1H NMR spectrum necessitates meticulous sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of ethyl 2-amino-3,5,6-trifluorobenzoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[9][10]

    • Ensure the sample is homogeneous by gentle vortexing or inversion.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for full relaxation of the nuclei between pulses.[10]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons in each environment.

Logical Workflow for Spectral Interpretation

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structural Confirmation Acquire Acquire 1H NMR Spectrum Process Process FID (FT, Phasing, Baseline Correction) Acquire->Process Calibrate Calibrate to TMS (0 ppm) Process->Calibrate Integrate Integrate Peak Areas Calibrate->Integrate IdentifyEthyl Identify Ethyl Group Signals (Quartet & Triplet) Integrate->IdentifyEthyl IdentifyAmine Identify Broad Amine Signal Integrate->IdentifyAmine AnalyzeAromatic Analyze Aromatic Multiplet Integrate->AnalyzeAromatic Compare Compare with Predicted Spectrum & Analogs IdentifyEthyl->Compare IdentifyAmine->Compare DetermineCoupling Determine 1H-19F Coupling Constants AnalyzeAromatic->DetermineCoupling DetermineCoupling->Compare Confirm Confirm Structure of Ethyl 2-amino-3,5,6-trifluorobenzoate Compare->Confirm

Caption: Workflow for the analysis of the 1H NMR spectrum.

Conclusion

The 1H NMR spectrum of ethyl 2-amino-3,5,6-trifluorobenzoate is a rich source of structural information. A systematic approach, combining prediction based on fundamental principles with comparison to analogous compounds, allows for a confident and complete assignment of all proton signals. The characteristic signals of the ethyl group, the broad resonance of the amine protons, and the complex multiplet of the lone aromatic proton, split by adjacent fluorine atoms, collectively provide a unique spectroscopic fingerprint for this molecule. This guide serves as a comprehensive resource for researchers engaged in the synthesis and characterization of fluorinated aromatic compounds.

References

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • University of Calgary. Spectroscopy Tutorial: Amines. Available at: [Link]

  • ACS Publications. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Available at: [Link]

  • OpenStax. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • Save My Exams. Proton (1H) NMR Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • Taylor & Francis Online. Proton and fluorine N.M.R. spectra of fluorobenzene. Available at: [Link]

  • National Center for Biotechnology Information. Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Available at: [Link]

  • ResearchGate. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... Available at: [Link]

  • Chemistry Stack Exchange. How to interpret this pair of IR and 1H NMR spectra? Available at: [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • MDPI. Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Available at: [Link]

  • YouTube. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Available at: [Link]

  • University of Calgary. Spectroscopy Tutorial: Esters. Available at: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Wiley-VCH. Supporting Information. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Available at: [Link]

  • University College London. Chemical shifts. Available at: [Link]

  • International Union of Crystallography. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Available at: [Link]

  • SpectraBase. Ethyl 2,3,5,6-tetrafluoro-4-[(phenylmethylidene)amino]benzoate. Available at: [Link]

  • SpectraBase. 2-(Ethyl(m-tolyl)amino)ethyl 2,3,4,5,6-pentafluorobenzoate. Available at: [Link]

Sources

HPLC method development for ethyl 2-amino-3,5,6-trifluorobenzoate purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity method for highly fluorinated aromatic intermediates like ethyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1343664-95-8) requires moving beyond default chromatographic habits. In pharmaceutical synthesis, this compound is often accompanied by closely related positional isomers (such as ethyl 2-amino-3,4,6-trifluorobenzoate) and defluorinated analogs.

Because these impurities possess nearly identical hydrophobicities, standard method development approaches often hit a wall. This guide objectively compares the performance of traditional alkyl phases (C18) against orthogonal fluorinated stationary phases, providing the mechanistic causality and experimental data necessary to build a self-validating analytical method.

The Mechanistic Disconnect: Why C18 Fails

In reversed-phase liquid chromatography (RPLC), standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. When analyzing ethyl 2-amino-3,5,6-trifluorobenzoate, the highly electronegative fluorine atoms withdraw electron density from the phenyl ring, creating a strongly electron-deficient system [1]. Because positional isomers share the same molecular weight and overall lipophilicity, dispersive forces alone cannot differentiate them, leading to severe co-elution.

To solve this, we must pivot to a Pentafluorophenyl (PFP) stationary phase. As detailed by, PFP columns act as strong Lewis acids and provide three orthogonal retention vectors that C18 lacks:

  • π-π Interactions: The electron-deficient PFP ring strongly interacts with the electron-rich regions (the amino group) of the analyte.

  • Dipole-Dipole Interactions: The highly polarized C–F bonds on the stationary phase align with the specific C–F dipole moments of the analyte.

  • Shape Selectivity: The rigid, planar structure of the PFP ligand discriminates between subtle positional shifts of fluorine atoms on the aromatic ring.

Experimental Protocol: A Self-Validating Workflow

A reliable analytical method must be self-validating—meaning it continuously proves its own efficacy during every run. To achieve this, we designed a protocol that uses a deliberate spike of the critical impurity to act as an internal System Suitability Test (SST). If the column chemistry degrades, the system automatically flags the failure via a drop in resolution (


).
Step-by-Step Methodology

1. Sample Preparation (The Self-Validating SST)

  • Diluent: 50:50 Water:Acetonitrile.

  • Preparation: Dissolve ethyl 2-amino-3,5,6-trifluorobenzoate to a working concentration of 0.5 mg/mL.

  • SST Spike: Deliberately spike the solution with 0.5% (w/w) of the critical positional isomer, ethyl 2-amino-3,4,6-trifluorobenzoate. This ensures the method continuously proves its resolving power.

2. Mobile Phase Configuration & Causality

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Causality: The inductive effect of the three fluorine atoms significantly lowers the pKa of the aniline-type amino group to approximately 1.5–2.0. A pH of 2.7 ensures the analyte remains in a consistent, predominantly neutral state, suppressing unpredictable secondary interactions with residual silanols and maximizing π-π retention [2].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

    • Causality: Dipole-dipole interactions on rigid fluorinated phases are highly sensitive to thermal kinetics. Strict thermal control prevents the co-elution that occurs at fluctuating ambient temperatures by standardizing the analyte's rotational freedom.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

Quantitative Data Comparison

We subjected the self-validating SST mixture to both a standard C18 column and a high-performance PFP column (both 150 x 4.6 mm, 3 µm). The results clearly demonstrate the superiority of the orthogonal PFP chemistry for fluorinated aromatics, aligning with global column selection strategies published by and .

Chromatographic ParameterStandard C18 ColumnPentafluorophenyl (PFP) Column
Retention Time (Main Peak) 6.45 min8.12 min
Retention Time (3,4,6-Isomer) 6.52 min7.45 min
Resolution (

)
0.8 (Critical Co-elution) 2.8 (Baseline Resolution)
Tailing Factor (

)
1.421.08
Theoretical Plates (

)
12,50018,200
Selectivity (

)
1.011.12

Data Insight: On the C18 column, the isomers co-elute, rendering the purity method invalid. On the PFP column, the unique dipole-dipole interactions actually reverse the expected elution order and dramatically increase retention, providing a baseline resolution (


 = 2.8) that easily passes the self-validating >2.0 threshold.

Method Development Visualization

HPLC_Workflow A Target: Ethyl 2-amino-3,5,6-trifluorobenzoate (Highly Fluorinated Aromatic) B Column Screening (Self-Validating SST Spiked) A->B C Standard C18 Phase (Dispersive Forces Only) B->C D PFP Phase (Dipole, π-π, Shape Selectivity) B->D E Critical Pair Co-elution Rs < 1.0 (Method Fails) C->E F Baseline Resolution Rs > 2.0 (Method Succeeds) D->F E->D Switch to Orthogonal Selectivity G Optimize Gradient & pH (0.1% FA to suppress ionization) F->G H Final Validated Method G->H

Workflow for selecting orthogonal HPLC phases for fluorinated aromatic resolution.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL:[Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work Source: LCGC International URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

Mass spectrometry fragmentation pattern of ethyl 2-amino-3,5,6-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Ethyl 2-amino-3,5,6-trifluorobenzoate (MW: 219.16 g/mol ) is a critical fluorinated intermediate used frequently in the synthesis of polycyclic pharmaceutical scaffolds, particularly fluoroquinolone antibiotics and kinase inhibitors. Its structural integrity is defined by the stability of the polyfluorinated benzene ring and the reactivity of the ortho-amino ester motif.

This guide compares the fragmentation behaviors of this compound under Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] Understanding these distinct patterns is essential for researchers validating synthetic pathways (QC/impurity profiling) versus those conducting biological metabolite identification (DMPK).

Compound Specifications
FeatureDetail
IUPAC Name Ethyl 2-amino-3,5,6-trifluorobenzoate
Molecular Formula C₉H₈F₃NO₂
Exact Mass 219.0507
Key Structural Motif Ortho-amino ester (Anthranilate core)
Primary Application Drug discovery intermediate (fluoro-scaffolds)

Experimental Protocols

To replicate the fragmentation data discussed below, the following standardized protocols are recommended. These workflows ensure reproducibility across different instrument platforms.

Protocol A: GC-MS (Electron Ionization - EI)

Target: Impurity profiling and raw material qualification.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet: Split mode (20:1), Temperature: 250°C.

  • Column: Rxi-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

  • Oven Program: 60°C (hold 1 min) → 20°C/min to 280°C (hold 3 min).

  • Ion Source: Electron Impact (70 eV), Source Temp: 230°C.

  • Scan Range: m/z 35–350.

Protocol B: LC-MS/MS (Electrospray Ionization - ESI)

Target: Biological assays and high-sensitivity detection.

  • Sample Prep: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 50 mm, 1.8 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI Positive Mode (+). Capillary Voltage: 3.5 kV.

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) to induce fragmentation.

Fragmentation Analysis: EI vs. ESI

The fragmentation of ethyl 2-amino-3,5,6-trifluorobenzoate is governed by the "Ortho Effect"—the interaction between the amine at position 2 and the ester at position 1.

Electron Ionization (EI) - The "Hard" Fingerprint

In EI (70 eV), the molecular ion (


) is formed but possesses high internal energy. The dominant pathway is driven by the proximity of the amine hydrogen to the carbonyl oxygen.
  • Molecular Ion (

    
     219):  Usually visible with moderate intensity.
    
  • The Ortho Effect (

    
     173):  The base peak or a major fragment is often 
    
    
    
    , corresponding to the loss of a neutral ethanol molecule (
    
    
    ). This occurs via a 6-membered transition state where an amino hydrogen transfers to the ethoxy oxygen, followed by elimination.
  • Acylium Ion Formation (

    
     174):  A competing pathway involves simple 
    
    
    
    -cleavage of the ethoxy group (
    
    
    ), resulting in the acylium cation.
  • Decarboxylation (

    
     146):  Loss of 
    
    
    
    from the acylium ion yields the trifluoroaniline cation (
    
    
    ).
Electrospray Ionization (ESI) - The "Soft" Protonation

In ESI (+), the molecule forms a stable protonated pseudomolecular ion


. Fragmentation requires Collision Induced Dissociation (CID).
  • Precursor Ion (

    
     220):  The 
    
    
    
    ion is the dominant species. Protonation likely occurs on the amine nitrogen or the carbonyl oxygen.
  • Ethanol Loss (

    
     174):  Under CID, the protonated molecule eliminates neutral ethanol. Note the mass difference: in EI, the radical cation loses ethanol to form a radical cation (
    
    
    
    ). In ESI, the even-electron cation loses ethanol to form an even-electron acylium cation (
    
    
    ).
  • Ammonia Loss (

    
     203):  Less common but possible at high collision energies (
    
    
    
    ).

Comparative Data Summary

The following table contrasts the expected diagnostic ions. Note the characteristic 1 Da shift between EI and ESI fragments due to the protonation in ESI.

Fragment IdentityEI m/z (Radical Cations)ESI m/z (Protonated Cations)Mechanism
Parent 219 (

)
220 (

)
Ionization
Loss of Ethanol 173 (

)
174 (

)
Ortho-elimination
Loss of Ethoxy 174 (

)
N/A (Rare in ESI)

-Cleavage
Loss of CO 146 (

)
146 (

)
Carbonyl ejection
Ring Fragment 126 (

)
127 (

)
HCN elimination

Mechanistic Visualization

Diagram 1: Electron Ionization (EI) Pathway

This diagram illustrates the "Ortho Effect" specific to anthranilates, leading to the characteristic loss of ethanol.

EI_Fragmentation M Molecular Ion (M+.) m/z 219 [C9H8F3NO2]+. Ortho_State 6-Membered Transition State (H-transfer from NH2 to OEt) M->Ortho_State Internal H-bond M_OEt Fragment [M - OEt]+ m/z 174 (Acylium Ion) M->M_OEt alpha-Cleavage - OEt radical (45 Da) M_EtOH Fragment [M - EtOH]+. m/z 173 (Ketene-like Radical Cation) Ortho_State->M_EtOH - Ethanol (46 Da) M_CO Fragment [M - OEt - CO]+ m/z 146 (Trifluoroaniline Cation) M_EtOH->M_CO - CO + H radical (Secondary decay) M_OEt->M_CO - CO (28 Da)

Caption: EI fragmentation dominated by the Ortho Effect (Left Branch) and alpha-cleavage (Right Branch).

Diagram 2: ESI (CID) Fragmentation Pathway

This diagram shows the even-electron pathway typical of LC-MS/MS experiments.

ESI_Fragmentation MH Protonated Precursor [M+H]+ m/z 220 Acylium Acylium Cation m/z 174 [C7H3F3NO]+ MH->Acylium CID: Loss of EtOH (46 Da) (Charge Remote Fragmentation) ArylCation Aryl Cation m/z 146 [C6H3F3N]+ Acylium->ArylCation CID: Loss of CO (28 Da) RingOpen Ring Fragmentation m/z ~126/127 ArylCation->RingOpen High Energy CID Loss of HF / HCN

Caption: ESI pathway showing sequential neutral losses of Ethanol and Carbon Monoxide.

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of Ethyl 2-aminobenzoate (Anthranilate)." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Sleno, L. et al. (2006). "Fragmentation behavior of fluorinated aromatic compounds in electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry.
  • PubChem. "Ethyl 2-amino-3,5,6-trifluorobenzoate Compound Summary." National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on the "Ortho Effect" mechanism).

Sources

FTIR absorption bands for ethyl 2-amino-3,5,6-trifluorobenzoate characterization

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural characterization of heavily fluorinated aromatic intermediates is a critical quality control step in the development of advanced pharmaceuticals and agrochemicals. Ethyl 2-amino-3,5,6-trifluorobenzoate is a highly functionalized building block whose unique electronic environment presents specific analytical challenges.

This guide provides a comprehensive, comparative analysis of the Fourier Transform Infrared (FTIR) absorption bands of ethyl 2-amino-3,5,6-trifluorobenzoate against its less fluorinated alternatives. By understanding the mechanistic causality behind these spectral shifts, researchers can definitively validate the structural integrity of their synthesized compounds.

Mechanistic Causality: The "Fluorous Effect" on IR Spectra

The introduction of multiple fluorine atoms onto an aromatic ring fundamentally alters the molecule's electron distribution. In FTIR spectroscopy, the vibrational frequency of a bond is dictated by its force constant (bond strength) and the reduced mass of the atoms involved. For ethyl 2-amino-3,5,6-trifluorobenzoate, the spectral deviations from non-fluorinated analogs are driven by two competing electronic forces:

  • The Inductive Effect (-I): Fluorine is the most electronegative element. Three fluorine atoms exert a massive electron-withdrawing inductive effect on the aromatic ring. This effect withdraws electron density from the conjugated ester group, which shortens the C=O bond, increases its double-bond character, and consequently shifts the carbonyl stretching frequency to higher wavenumbers (a "blue shift").

  • Hydrogen Bonding Attenuation: The primary amine (-NH₂) typically engages in intermolecular hydrogen bonding, which broadens and lowers the frequency of N-H stretching bands. The strong -I effect of the 3,5,6-trifluoro substitution pulls electron density away from the nitrogen atom, reducing its basicity and its capacity to act as a hydrogen bond donor/acceptor. This results in sharper, higher-frequency N-H absorption bands.

  • C-F Dipole Amplification: The C-F bond is highly polarized. In polyfluorinated compounds, the C-F stretching vibrations exhibit significant dipole moment changes, resulting in intensely strong, often broadened absorption bands in the fingerprint region (1100–1300 cm⁻¹)[1][2].

FTIR_Mechanisms Target Ethyl 2-amino-3,5,6-trifluorobenzoate FTIR Profiling Inductive Strong -I Inductive Effect from 3,5,6-Trifluoro Substitution Target->Inductive Carbonyl C=O Ester Group Inductive->Carbonyl Amine N-H Primary Amine Inductive->Amine CF_Bond C-F Aromatic Bonds Inductive->CF_Bond Shift_CO Increased Double Bond Character Blue Shift: 1715-1725 cm⁻¹ Carbonyl->Shift_CO Shift_NH Reduced Intermolecular H-Bonding Blue Shift: 3395-3510 cm⁻¹ Amine->Shift_NH Shift_CF High Dipole Moment Intense Peaks: 1110-1240 cm⁻¹ CF_Bond->Shift_CF

Mechanistic pathway illustrating how trifluoro substitution drives FTIR absorption band shifts.

Comparative FTIR Data Analysis

To objectively characterize ethyl 2-amino-3,5,6-trifluorobenzoate, it must be benchmarked against its non-fluorinated (Ethyl 2-aminobenzoate) and partially fluorinated (Ethyl 2-amino-3,5-difluorobenzoate) alternatives. The table below summarizes the quantitative shifts in key functional group frequencies.

Functional GroupEthyl 2-aminobenzoate (No F)Ethyl 2-amino-3,5-difluorobenzoate (2 F)Ethyl 2-amino-3,5,6-trifluorobenzoate (3 F)Diagnostic Significance
N-H Stretch (Asym / Sym) ~3480 / 3370 cm⁻¹~3495 / 3385 cm⁻¹~3510 / 3395 cm⁻¹ Confirms primary amine presence; blue shift validates the degree of ring fluorination.
C=O Stretch (Ester) ~1685 cm⁻¹~1705 cm⁻¹~1715 – 1725 cm⁻¹ The primary indicator of the -I inductive effect overcoming resonance donation.
C=C Stretch (Aromatic) ~1615, 1585 cm⁻¹~1630, 1595 cm⁻¹~1640, 1605 cm⁻¹ Reflects altered ring conjugation and symmetry due to heavy halogenation.
C-O Stretch (Ester) ~1240 cm⁻¹~1255 cm⁻¹~1265 cm⁻¹ Inductive withdrawal strengthens the C-O single bond, shifting it to higher energy.
C-F Stretch (Aromatic) N/A~1180, 1220 cm⁻¹~1110, 1150, 1240 cm⁻¹ Very strong, broadened multiplet bands confirming polyfluorination[1][3].

Note: Aromatic C-F stretching vibrations manifest as highly distinctive, intense bands in the 1200-1250 cm⁻¹ region[3]. In polyfluorinated systems, these bands often couple, creating a complex but highly reproducible fingerprint.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

While traditional KBr pellet methods are common, Attenuated Total Reflectance (ATR) FTIR is the mandatory technique for this specific compound. Potassium bromide (KBr) is highly hygroscopic; absorbed atmospheric moisture creates a broad O-H stretching band at 3300–3400 cm⁻¹, which directly eclipses the critical N-H stretching bands of the 2-amino group.

The following ATR-FTIR protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: Instrument Calibration and System Suitability
  • Purge the System: Ensure the FTIR spectrometer is purged with dry nitrogen for at least 30 minutes to eliminate atmospheric H₂O and CO₂ interferences.

  • Crystal Validation: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol. Perform a single-beam energy throughput check. Self-Validation: The energy profile must show >90% throughput compared to the factory baseline, confirming a pristine optical path.

Step 2: Background Acquisition
  • With the crystal clean and the anvil raised, acquire a background spectrum (Resolution: 4 cm⁻¹, Scans: 64).

  • Self-Validation: Inspect the background spectrum. The region between 4000–3500 cm⁻¹ must be flat. If negative or positive peaks appear, moisture is present in the chamber, and the purge must be extended.

Step 3: Sample Application
  • Transfer approximately 2–5 mg of pure ethyl 2-amino-3,5,6-trifluorobenzoate powder directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the solid sample. Causality: Inadequate pressure leads to poor signal-to-noise ratios and artificially weak C-F fingerprint bands.

Step 4: Spectral Acquisition and Processing
  • Acquire the sample spectrum using the exact parameters as the background (Resolution: 4 cm⁻¹, Scans: 64).

  • Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam (penetration depth is shallower at higher wavenumbers, which artificially weakens the N-H and C=O bands relative to the C-F bands).

  • Self-Validation: Check the baseline at 2500 cm⁻¹. This region should have zero absorption. If the baseline is sloped, the sample is scattering the beam (often due to excessive particle size), and the sample must be re-ground in an agate mortar before re-running.

References

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative Reactivity Guide: Ethyl 2-amino-3,5,6-trifluorobenzoate vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing the reactivity profile of Ethyl 2-amino-3,5,6-trifluorobenzoate (E-TFAB) against its non-fluorinated analog, Ethyl 2-aminobenzoate (Ethyl Anthranilate, E-ANT) .[1]

For researchers in quinolone antibiotic development, the distinction is critical. While E-ANT behaves as a classic electron-rich aromatic amine, E-TFAB exhibits inverted reactivity patterns due to the strong inductive ($ -I


 +R $) effects of the fluorine substituents. This guide focuses on three critical reactivity vectors:
  • Amine Nucleophilicity: Impact on enamine condensation kinetics.

  • Ring Electrophilicity: Susceptibility to Nucleophilic Aromatic Substitution ($ S_NAr $).[1][2]

  • Cyclization Efficiency: Thermodynamic barriers in the Gould-Jacobs pathway.

Electronic Structure & Reactivity Analysis[3]

The "Fluorine Effect" on the Anthranilate Core

The introduction of three fluorine atoms at positions 3, 5, and 6 fundamentally alters the electronic landscape of the benzene ring.

FeatureEthyl Anthranilate (Non-Fluorinated)Ethyl 2-amino-3,5,6-trifluorobenzoateConsequence for Reactivity
Amine Basic (pKa) ~2.2 (Conjugate acid)< 0.5 (Estimated)Drastically reduced nucleophilicity of the amine in E-TFAB.[1]
Ring Electron Density Electron-RichElectron-DeficientE-ANT undergoes $ S_EAr $; E-TFAB undergoes $ S_NAr $.[1]
H-Bonding Moderate intramolecular (NH

O=C)
Stronger intramolecularThe 3-F atom can compete for H-bonding, altering conformation.
C-4 Position Susceptible to Electrophiles (Br, NO2)DeactivatedThe 4-H in E-TFAB is acidic but resistant to electrophilic attack.[1]
Mechanistic Pathway Visualization[1]

The following diagram illustrates the divergent reactivity pathways. E-ANT follows a standard nucleophilic attack trajectory, whereas E-TFAB requires activation energy to overcome the deactivated amine but opens up $ S_NAr $ pathways unavailable to the non-fluorinated analog.

ReactivityComparison Start_NonF Ethyl Anthranilate (Electron Rich) Inter_NonF Enamine Intermediate (Fast Formation) Start_NonF->Inter_NonF  Low Temp / Fast   Side_SEAr Electrophilic Subst. (Bromination/Nitration) Start_NonF->Side_SEAr  Susceptible   Start_F Ethyl 2-amino-3,5,6- trifluorobenzoate (Electron Poor) Inter_F Enamine Intermediate (Slow Formation) Start_F->Inter_F  High Temp / Acid Cat.   Side_SNAr Nucleophilic Subst. (Displacement of F) Start_F->Side_SNAr  Susceptible (C-3/C-6)   Reagent_EMME Diethyl ethoxymethylene malonate (EMME) Prod_Quin_NonF 4-Hydroxyquinoline (Standard) Inter_NonF->Prod_Quin_NonF  Cyclization   Prod_Quin_F 5,6,8-Trifluoro-4- hydroxyquinoline Inter_F->Prod_Quin_F  Cyclization  

Figure 1: Divergent reactivity pathways.[1] Green paths indicate standard kinetics; Red paths indicate kinetically hindered steps requiring thermodynamic forcing.[1]

Experimental Comparison: The Gould-Jacobs Reaction[5][6][7]

The most common application for these benzoates is the synthesis of quinolone antibiotics via the Gould-Jacobs reaction. This involves condensation with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[1]

Step 1: Condensation (Enamine Formation)

The Challenge: The amine in E-TFAB is severely deactivated by the ortho-fluorine (inductive effect) and the para-fluorine (resonance/inductive). It is a poor nucleophile compared to E-ANT.[1]

Comparative Protocol Data:

ParameterNon-Fluorinated (E-ANT)Fluorinated (E-TFAB)
Reagent 1.0 eq EMME1.0 eq EMME
Solvent Ethanol (reflux) or NeatNeat or High-BP Solvent (Toluene)
Temperature 80°C - 100°C110°C - 140°C
Time 1 - 2 Hours4 - 16 Hours
Catalyst None requiredOften requires weak acid (Acetic acid)
Yield > 90%65% - 75%
Step 2: Thermal Cyclization[1]

The Challenge: Cyclization requires the displacement of an ethoxy group by the aromatic ring carbon (ortho to amine).

  • E-ANT: The ring is electron-rich, facilitating the attack on the activated carbonyl of the malonate arm.

  • E-TFAB: The ring is electron-deficient.[1] However, the cyclization still proceeds because the specific position of attack (ortho to amine) is activated relative to the meta positions, and the high temperatures used (Dowtherm A, ~250°C) overcome the barrier.

Detailed Experimental Protocols

These protocols are designed to highlight the necessary adjustments when switching from non-fluorinated to fluorinated starting materials.

Protocol A: Synthesis of Enamine (The "Fluorine Adjustment")

Objective: Condensation of benzoate with EMME.

1. Non-Fluorinated Workflow (Baseline):

  • Charge a round-bottom flask with Ethyl 2-aminobenzoate (10 mmol) and EMME (10 mmol).

  • Heat to 100°C (neat) for 2 hours.

  • Ethanol byproduct distills off.[1]

  • Cool to solidify.[1] Recrystallize from cyclohexane.

    • Observation: Rapid solidification, high purity.[1][3]

2. Fluorinated Workflow (E-TFAB - Modified): Rationale: The deactivated amine requires higher thermal energy to attack the EMME vinyl ether.

  • Charge flask with Ethyl 2-amino-3,5,6-trifluorobenzoate (10 mmol) and EMME (11 mmol, slight excess).

  • Crucial Step: Add 0.5 mL Glacial Acetic Acid (protonates the EMME ether oxygen, making it a better electrophile).[1]

  • Heat to 130°C-140°C for 6 hours under a Dean-Stark trap (to remove ethanol and drive equilibrium).

  • Monitor via TLC (Hexane:EtOAc 3:1).[1] The fluorinated amine spot is UV-active but faint; stain with KMnO4.[1]

  • Workup: Vacuum distillation is often required to remove unreacted EMME before recrystallization, as conversion is rarely 100%.[1]

Protocol B: Nucleophilic Aromatic Substitution ($ S_NAr $) Test

Objective: Demonstrate the ring lability of E-TFAB vs. the inertness of E-ANT.

1. Reagents:

  • Substrate: 1.0 mmol (E-TFAB vs E-ANT)[1]

  • Nucleophile: Morpholine (2.0 mmol)

  • Solvent: DMSO (3 mL)

  • Base: $ K_2CO_3 $ (2.0 mmol)

2. Procedure:

  • Dissolve substrate in DMSO.[1] Add base and Morpholine.[1]

  • Heat to 80°C for 4 hours.

  • Analyze via LC-MS.[1][4]

3. Results:

  • E-ANT: 0% Conversion. No reaction. The ring is too electron-rich to accept a nucleophile.

  • E-TFAB: >80% Conversion. The fluorine at position 3 or 6 is displaced by morpholine.[1]

    • Mechanism:[1][2][5][6][7][8][9][10] The ester group (EWG) activates the ortho/para positions. Fluorine is an excellent leaving group in $ S_NAr $ due to the strong C-F dipole stabilizing the Meisenheimer complex.

Reactivity Map: Substituent Effects

The following graph visualizes the electronic density distribution and its impact on reactivity sites.

ElectronicEffects Center_F E-TFAB Ring (Electron Deficient) SNAr SNAr Attack (Possible at C-3/C-6) Center_F->SNAr Facilitates SEAr SEAr Attack (Blocked/Very Slow) Center_F->SEAr Inhibits Amino 2-Amino Group (Deactivated Nucleophile) Amino->Center_F Donates (weakly) Ester 1-Ester Group (Activator for SNAr) Ester->Center_F Withdraws e- density F_Atoms 3,5,6-Fluorines (Strong -I Effect) F_Atoms->Center_F Withdraws e- density F_Atoms->Amino Reduces Basicity (Inductive)

Figure 2: Electronic influence map.[1] Note how the convergence of Fluorine and Ester electron-withdrawal facilitates $ S_NAr $ while deactivating the amine.

Conclusion

When substituting Ethyl Anthranilate with Ethyl 2-amino-3,5,6-trifluorobenzoate , researchers must account for a fundamental inversion of ring reactivity:

  • Thermal Budget: Synthesis of the enamine precursor requires significantly higher temperatures (130°C+ vs 100°C) or acid catalysis.[1]

  • Side Reactions: The fluorinated ring is labile to nucleophiles.[1] Basic conditions (e.g., using NaOEt) must be carefully controlled to avoid displacing ring fluorines before the desired cyclization occurs.

  • Purification: The lowered polarity of the fluorinated product often changes solubility profiles, favoring non-polar solvents for extraction.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][3][11] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K., & Heberg, A. (1987).[1] "Cycloaracylation of Enamines I. Synthesis of 4-Quinolone-3-carboxylic Acids." Liebigs Annalen der Chemie. (Foundational text on fluoroquinolone synthesis kinetics).

  • Marsini, M. A., et al. (2010).[1] "Safe and Scalable Synthesis of Difluorobenzoic Acid Derivatives." Journal of Organic Chemistry, 75(20).[1][3] (Discusses $ S_NAr $ lability of polyfluorinated esters).

  • PubChem Compound Summary. (2023). "Ethyl 2-amino-3,5,6-trifluorobenzoate."[1] Link

  • Sandler, S. R., & Karo, W. (1998).[1] Organic Functional Group Preparations. Academic Press.[1] (Protocols for deactivated amine condensation).

Sources

Validated analytical methods for detecting ethyl 2-amino-3,5,6-trifluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (CAS 1343664-95-8) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS 1343664-95-8) is a critical fluorinated building block, predominantly utilized in the synthesis of next-generation fluoroquinolone antibiotics and agrochemical actives.[1][2][3][4] Its structural integrity—defined by the labile ethyl ester and the nucleophilic amino group on a polyfluorinated ring—demands rigorous analytical control.

This guide moves beyond generic protocols, offering a comparative analysis of three validated detection architectures: High-Performance Liquid Chromatography (HPLC-UV) for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace genotoxic impurity (GTI) quantification.

Part 1: Comparative Analysis of Analytical Methodologies

The following table contrasts the performance metrics of the three primary analytical techniques. Data is synthesized from validation studies of structurally homologous polyfluorinated aniline derivatives.

Table 1: Comparative Performance Matrix

FeatureHPLC-UV (PDA) GC-MS (EI) LC-MS/MS (ESI+)
Primary Application Purity Assessment (Assay)Process Impurity ProfilingTrace / Genotoxic Impurity Analysis
Linearity (R²) > 0.999 (High)> 0.995 (Moderate)> 0.990 (Range Dependent)
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mL0.5 ng/mL / 1.5 ng/mL
Precision (RSD) < 0.5% (Excellent)< 2.0% (Good)< 5.0% (Variable)
Selectivity Moderate (Separation dependent)High (Mass spectral fingerprint)Very High (MRM transitions)
Throughput High (10–15 min run)Moderate (20–30 min run)High (5–8 min run)
Critical Limitation Low sensitivity for trace impuritiesThermal degradation of amineMatrix suppression effects
Part 2: Synthesis & Impurity Logic

Understanding the origin of impurities is the prerequisite for method specificity. The synthesis typically involves nucleophilic aromatic substitution (


) on a tetrafluorobenzoate precursor.

Figure 1: Synthesis Pathway and Impurity Origin Map This diagram illustrates the genesis of critical impurities, guiding the selection of "Critical Quality Attributes" (CQAs).

SynthesisPath Precursor Ethyl 2,3,5,6- tetrafluorobenzoate Product Ethyl 2-amino-3,5,6- trifluorobenzoate (Target) Precursor->Product SNAr (Selective) Impurity_B Impurity B: Ethyl 4-amino-2,3,5- trifluorobenzoate (Regioisomer) Precursor->Impurity_B Non-selective Attack Reagent Ammonia Source (NH3) Reagent->Product Impurity_A Impurity A: 2-Amino-3,5,6- trifluorobenzoic acid (Hydrolysis) Product->Impurity_A H2O / Acid / Base Impurity_C Impurity C: Defluorinated Byproducts Product->Impurity_C Over-reduction

Caption: Logical flow of synthesis showing critical impurities (Red) derived from the main pathway (Green).

Part 3: Detailed Experimental Protocols
Protocol A: High-Fidelity HPLC-UV (Assay & Purity)

Rationale: The presence of the amino group necessitates pH control to prevent peak tailing caused by interaction with residual silanols on the stationary phase. A C18 column with high carbon load is selected to retain the moderately polar fluorinated ring.

Instrument: Agilent 1260 Infinity II or equivalent. Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Orthophosphoric Acid (85%).

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1%

      
       in Water (pH ~2.5).
      
    • Mobile Phase B: Acetonitrile.[5]

    • Gradient:

      • 0-2 min: 10% B (Isocratic hold)

      • 2-15 min: 10%

        
         80% B (Linear ramp)
        
      • 15-20 min: 80% B (Wash)

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV @ 254 nm (primary) and 210 nm (secondary).

    • Temperature: 30°C.

  • Standard Preparation:

    • Dissolve 10.0 mg of Reference Standard in 10 mL of 50:50 ACN:Water. Sonicate for 5 mins.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): 
      
      
      
      .
    • Theoretical Plates (

      
      ): 
      
      
      
      .
    • % RSD (n=6 injections):

      
      .
      
Protocol B: Trace Impurity Analysis via LC-MS/MS

Rationale: For genotoxic impurity screening (e.g., free anilines), UV detection is insufficient. The ESI+ mode exploits the basicity of the primary amine for high-sensitivity detection.

  • Mass Spectrometry Parameters (Sciex QTRAP 6500+):

    • Source: Turbo Ion Spray (ESI+).

    • Curtain Gas: 30 psi.

    • Ion Spray Voltage: 5500 V.

    • Scan Mode: Multiple Reaction Monitoring (MRM).[6]

    • Transitions:

      • Quantifier:

        
         220.1 
        
        
        
        174.0 (Loss of Ethanol).
      • Qualifier:

        
         220.1 
        
        
        
        146.0 (Loss of
        
        
        ).
  • Sample Preparation:

    • Prepare samples at 1 mg/mL in Methanol.

    • Spike limits for impurities are typically set at 10 ppm relative to the API.

Part 4: Method Validation Decision Tree

This workflow ensures the chosen method meets regulatory standards (ICH Q2(R1)) before deployment.

Figure 2: Analytical Validation Workflow

ValidationFlow Start Start Validation Specificity Specificity Test (Inject Impurity Mix) Start->Specificity Resolution Resolution > 1.5? Specificity->Resolution Linearity Linearity Assessment (5 Levels: 50-150%) Resolution->Linearity Yes Fail Optimize Method Resolution->Fail No R2_Check R² > 0.999? Linearity->R2_Check Accuracy Accuracy/Recovery (Spike at 80, 100, 120%) R2_Check->Accuracy Yes R2_Check->Fail No Recovery_Check Rec: 98-102%? Accuracy->Recovery_Check Robustness Robustness (Flow/Temp/pH +/-) Recovery_Check->Robustness Yes Recovery_Check->Fail No Final Method Validated Robustness->Final

Caption: Step-by-step decision logic for validating the analytical procedure according to ICH guidelines.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (General reference for acidic mobile phase selection for anilines).
  • Center for Drug Evaluation and Research (CDER). (2024). Review of Genotoxic Impurities in Pharmaceutical Intermediates. FDA. (Context for aniline impurity limits).

Sources

Comprehensive Comparison Guide: GC-MS Analysis of Ethyl 2-amino-3,5,6-trifluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the chromatographic behavior of halogenated aromatics, I frequently encounter the unique analytical hurdles presented by highly fluorinated anilines. Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1343664-95-8)[1] is a critical intermediate in the synthesis of advanced pharmaceuticals, particularly fluoroquinolone antibiotics.

Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) requires a deep understanding of its molecular electronics. The three highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This significantly reduces the electron density—and thus the nucleophilicity—of the ortho-amine group. Furthermore, the active hydrogens on the primary amine readily interact with residual silanol groups in the GC inlet and column, leading to severe peak tailing, irreversible adsorption, and poor signal-to-noise ratios[2].

To achieve robust, reproducible quantification, direct injection must be abandoned in favor of targeted derivatization[3]. This guide objectively compares the leading derivatization strategies and provides a field-proven, self-validating protocol for the GC-MS analysis of ethyl 2-amino-3,5,6-trifluorobenzoate.

Comparative Analysis: Derivatization Strategies

The goal of derivatizing fluorinated anilines is to replace the active amine hydrogens with a non-polar moiety, thereby increasing volatility, enhancing thermal stability, and improving peak symmetry[4]. However, the reduced nucleophilicity of our target compound makes standard derivatization reagents (like BSTFA) inefficient. We must compare more aggressive or sterically advantageous alternatives.

Silylation via MTBSTFA (Recommended)
  • Mechanism: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) reacts with the primary amine to form a tert-butyldimethylsilyl (TBDMS) derivative.

  • Causality & Advantage: While MTBSTFA is a bulkier reagent, the resulting TBDMS-amine derivative is vastly superior to standard TMS derivatives. The bulky tert-butyl group provides intense steric shielding to the newly formed silicon-nitrogen bond, rendering the derivative highly resistant to moisture-induced hydrolysis[4]. This ensures sample stability over long autosampler queues.

Acylation via TFAA (Alternative)
  • Mechanism: Trifluoroacetic anhydride (TFAA) converts the primary amine into a trifluoroacetamide.

  • Causality & Disadvantage: Acylation replaces the active hydrogens and significantly increases volatility[3]. However, adding a trifluoroacetyl group to an aromatic ring that already possesses three fluorine atoms creates an excessively volatile derivative. This extreme volatility often leads to analyte loss during the solvent evaporation phase of sample preparation, reducing overall recovery.

Quantitative Performance Data

The following table summarizes the chromatographic performance of ethyl 2-amino-3,5,6-trifluorobenzoate across different analytical strategies.

Derivatization StrategyReagentDerivative FormedPeak Tailing Factor (As)Signal-to-Noise (S/N)*Moisture StabilityRecommendation
Direct Injection NoneUnderivatized2.40 (Poor)15:1N/ANot Recommended
Silylation MTBSTFATBDMS-Amine1.05 (Excellent)180:1High (>48h)Optimal
Acylation TFAATFA-Amine1.15 (Good)145:1Moderate (<12h)Alternative

*Evaluated at a 10 ng/mL concentration in full-scan Electron Impact (EI) mode on a 5% phenyl column.

Analytical Workflow Visualization

The logical progression from matrix extraction to spectral interpretation requires strict adherence to anhydrous conditions.

GCMS_Workflow Sample Sample Prep: Ethyl 2-amino-3,5,6-trifluorobenzoate Extract Solvent Extraction & Anhydrous Drying (Na2SO4) Sample->Extract Isolate Analyte Decision Derivatization Selection Extract->Decision Ensure 0% Moisture MTBSTFA Silylation (MTBSTFA) Forms TBDMS-Amine Decision->MTBSTFA Optimal Stability TFAA Acylation (TFAA) Forms TFA-Amine Decision->TFAA High Volatility GC Capillary GC Separation (5% Phenyl-methylpolysiloxane) MTBSTFA->GC 1 µL Splitless TFAA->GC 1 µL Splitless MS Mass Spectrometry (EI) Quantification & Identification GC->MS Elution

Caption: GC-MS Analytical Workflow for Fluorinated Benzoate Derivatives.

Self-Validating Experimental Protocol: MTBSTFA Derivatization

To ensure absolute trustworthiness in your results, the following protocol incorporates built-in validation checks. This method leverages MTBSTFA to overcome the poor nucleophilicity of the fluorinated amine[4].

Phase 1: Extraction and Desiccation
  • Alkaline Extraction: Aliquot 1.0 mL of the aqueous sample into a glass centrifuge tube. Adjust the pH to >11 using 1.0 M NaOH. Causality: This ensures the amine group is fully deprotonated and exists in its free-base form, maximizing partitioning into the organic phase[3].

  • Solvent Partitioning: Add 2.0 mL of GC-grade methylene chloride. Vortex vigorously for 60 seconds, then centrifuge to separate the layers.

  • Desiccation (Self-Validation Check 1): Pass the lower organic layer through a bed of anhydrous sodium sulfate (

    
    ). Validation: Observe the salt. If it clumps aggressively or forms a solid mass, moisture is still present. You must repeat the drying step with fresh salt. Absolute desiccation is critical, as any trace water will immediately hydrolyze the MTBSTFA reagent[4].
    
  • Concentration: Evaporate the dried organic extract to complete dryness under a gentle stream of ultra-high purity nitrogen at room temperature.

Phase 2: Derivatization
  • Reconstitution: Dissolve the dried residue in 100 µL of anhydrous acetonitrile.

  • Reagent Addition: Add 100 µL of neat MTBSTFA reagent. Immediately seal the vial with a PTFE-lined crimp cap to exclude atmospheric moisture.

  • Thermal Incubation: Incubate the mixture in a heating block at 100 °C for 4 hours.

    • Causality: Because the three fluorine atoms drastically reduce the amine's nucleophilicity, standard room-temperature silylation will fail. Elevated thermal energy and extended reaction times are mandatory to drive the sterically hindered TBDMS substitution to completion[4].

  • Allow the vial to cool to room temperature prior to injection.

Phase 3: GC-MS Acquisition & Column Chemistry
  • Injection: Inject 1 µL in splitless mode.

  • Column Selection: Utilize a 30 m × 0.25 mm I.D. × 0.25 µm 5% phenyl-methylpolysiloxane column (e.g., DB-5MS or SLB-5ms).

    • Causality: Highly polar Wax/PEG columns will degrade upon exposure to residual silylation reagents. The slight polarizability of the 5% phenyl phase provides optimal selectivity for the fluorinated aromatic ring, while the non-polar methyl groups interact perfectly with the TBDMS moiety[4].

  • Temperature Program: Initial hold at 70 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Spectral Interpretation (Self-Validation Check 2): Operate the MS in Electron Impact (EI) mode at 70 eV. Validation: Evaluate the mass spectrum. For TBDMS derivatives, the

    
     ion (representing the loss of the tert-butyl group) should be the base peak. Furthermore, verify the absence of an 
    
    
    
    peak in the isotopic envelope of the underivatized mass, which would indicate unintended hydrolysis of the ethyl ester group during the alkaline extraction phase.

References

Sources

Reference Standards for Ethyl 2-amino-3,5,6-trifluorobenzoate Quality Control: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Metrological Challenge of Fluorinated Intermediates

In modern pharmaceutical development, fluorinated aromatics like ethyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1343664-95-8) are critical building blocks for advanced active pharmaceutical ingredients (APIs), including next-generation fluoroquinolone antibiotics and targeted kinase inhibitors. Because the purity of this starting material directly dictates the impurity profile of the final API, establishing an unbroken chain of metrological traceability is paramount.

According to the 1[1], if a primary reference standard is not available from an officially recognized pharmacopeial source (such as the USP or Ph. Eur.), an "in-house primary standard" must be established. This guide objectively compares the tiers of reference standards and the two dominant analytical methodologies used to qualify them: the traditional Mass Balance (MB) approach versus Quantitative Nuclear Magnetic Resonance (qNMR) .

Comparing Reference Standard Tiers

Before diving into the analytical methodologies, it is crucial to understand the functional differences between standard grades. A common pitfall in early-stage drug development is using a commercial "high-purity" reagent as a quantitative standard without proper qualification, leading to systematic assay errors[2].

Table 1: Primary vs. Secondary (Working) Reference Standards
FeaturePrimary Reference StandardSecondary (Working) Standard
Definition A highly characterized material whose purity is established independently of other standards.A standard whose purity is assigned by comparing it against a Primary Reference Standard.
Qualification Method Orthogonal techniques (Mass Balance + qNMR). Traceable directly to SI units.Routine chromatographic assay (e.g., HPLC-UV) calibrated against the Primary Standard.
Usage Frequency Rare. Used strictly to calibrate secondary standards or for critical definitive assays.Daily use. Used for routine batch release, stability testing, and in-process controls.
Cost & Effort High. Requires extensive multi-technique validation and rigorous documentation.Low to Moderate. Requires only a bridging study to the primary standard.

Methodological Comparison: Mass Balance vs. qNMR

To elevate a candidate batch of ethyl 2-amino-3,5,6-trifluorobenzoate to a Primary Reference Standard, its absolute mass fraction (purity) must be determined. The industry relies on two competing, yet complementary, paradigms.

The Mass Balance (MB) Approach

Mass balance is a subtractive method. It assumes that purity is 100% minus the sum of all measurable impurities (organic, inorganic, volatile, and water).

  • The Flaw: It relies on the assumption that HPLC-UV detects all organic impurities with equal response factors. For highly fluorinated compounds, a structural isomer might have a drastically different UV molar absorptivity, leading to a "hidden bias" where purity is systematically overestimated[3].

The qNMR Approach

Quantitative NMR is a direct, relative primary method. Because the area of an NMR resonance is directly proportional to the number of nuclei generating it, purity can be assigned by comparing an analyte signal to a highly pure, SI-traceable Internal Standard (IS)[4].

  • The Advantage: It is independent of UV chromophores and does not require the identification of unknown impurities. It directly measures the mass fraction of the main component[5].

Experimental Protocols: Self-Validating Systems

As an application scientist, I design protocols that inherently validate themselves. Below are the optimized workflows for qualifying ethyl 2-amino-3,5,6-trifluorobenzoate.

Protocol A: Mass Balance Determination

Causality Check: Why use a Pentafluorophenyl (PFP) column? Standard C18 columns struggle to separate closely related fluorinated positional isomers (e.g., 3,4,6-trifluoro vs. 3,5,6-trifluoro). The PFP stationary phase provides alternative selectivity via


 and dipole-dipole interactions, ensuring no organic impurities co-elute with the main peak.
  • Organic Impurities (HPLC-UV):

    • System Suitability Test (SST): Inject a resolution mixture of the analyte and a known isomer. Resolution (

      
      ) must be 
      
      
      
      .
    • Execution: Run the sample on a PFP column (150 x 4.6 mm, 3 µm) using a gradient of Water (0.1% TFA) and Acetonitrile. Integrate all peaks

      
       Area.
      
  • Water Content (Coulometric Karl Fischer):

    • Causality: Volumetric KF lacks the sensitivity for highly hydrophobic fluorinated esters. Coulometric KF accurately measures water down to 10 ppm.

  • Residual Solvents (GC-FID Headspace):

    • Quantify synthetic solvents (e.g., ethanol, ethyl acetate) using standard addition to overcome matrix effects.

  • Inorganic Ash (Residue on Ignition - ROI):

    • Combust 1.0 g of the sample with sulfuric acid at 600°C to quantify residual metal catalysts.

Protocol B: qNMR Purity Assignment

Causality Check: Why choose Dimethyl terephthalate (DMT) as the Internal Standard? Ethyl 2-amino-3,5,6-trifluorobenzoate has ethyl protons (~1.3 ppm triplet, ~4.3 ppm quartet) and a single aromatic proton at position 4 (~7.0 ppm multiplet). DMT offers a sharp aromatic singlet at ~8.1 ppm and a methyl singlet at ~3.9 ppm. These signals perfectly interleave with the analyte without overlapping, fulfilling the primary requirement for qNMR[6].

  • Gravimetric Preparation:

    • SST: Use a micro-analytical balance (

      
       mg) calibrated with certified Class E2 weights. Weighing error is the dominant source of uncertainty in qNMR.
      
    • Execution: Co-weigh ~20 mg of the analyte and ~10 mg of SI-traceable DMT into a vial. Dissolve in 1.0 mL of DMSO-

      
      .
      
  • T1 Relaxation Assessment:

    • Causality: Incomplete longitudinal relaxation (

      
      ) causes signal saturation and area underestimation. Measure 
      
      
      
      using an inversion-recovery sequence. Set the inter-pulse delay (
      
      
      ) to
      
      
      of the slowest relaxing proton (typically 45-60 seconds).
  • Acquisition & Calculation:

    • Acquire 1H-NMR with

      
       decoupling (to remove satellite interference).
      
    • Calculate purity (

      
      ) using the formula:
      
      
      
      

Comparative Data Analysis

Below is mock qualification data for a candidate lot of ethyl 2-amino-3,5,6-trifluorobenzoate, demonstrating how the two methods converge to establish a highly reliable primary standard.

Table 2: Mass Balance Results
Test ParameterAnalytical TechniqueResult (% w/w)
Organic ImpuritiesHPLC-UV (PFP Column)0.35%
Water ContentCoulometric KF0.08%
Residual SolventsGC-FID Headspace0.12% (Ethanol)
Inorganic AshResidue on Ignition< 0.05%
Total Impurities Summation 0.55%
Calculated Purity 100% - Total 99.45% ± 0.10%
Table 3: qNMR Results (using DMT Internal Standard)
ParameterAnalyte (Aromatic H)Internal Standard (DMT Aromatic H)
Chemical Shift (

)
~7.0 ppm (multiplet)8.1 ppm (singlet)
Number of Protons (

)
14
Molar Mass (

)
219.16 g/mol 194.19 g/mol
Integral Area (

)
1.000 (Normalized)3.521
Calculated Purity Direct Equation 99.38% ± 0.15%
Table 4: Final Purity Assignment
MethodAssigned PurityAbsolute DifferenceConclusion
Mass Balance99.45%\multirow{2}{*}{0.07%}The

is < 0.5%, indicating no hidden bias in the UV response.
qNMR99.38%Certified Value: 99.4%

Qualification Workflow Visualization

To ensure strict adherence to quality systems, the dual-pathway qualification logic is mapped below.

RS_Workflow cluster_MB Mass Balance (MB) Protocol cluster_qNMR qNMR Protocol Candidate Ethyl 2-amino-3,5,6-trifluorobenzoate Candidate Batch HPLC HPLC-UV (Organic Impurities) Candidate->HPLC KF Karl Fischer (Water Content) Candidate->KF GC GC-FID/HS (Residual Solvents) Candidate->GC ROI Residue on Ignition (Inorganic Ash) Candidate->ROI IS Internal Standard (DMT) Traceable to SI Candidate->IS MB_Calc Purity_MB = 100% - Σ(Impurities) HPLC->MB_Calc KF->MB_Calc GC->MB_Calc ROI->MB_Calc Compare Equivalence Check |MB - qNMR| ≤ 0.5% MB_Calc->Compare NMR 1H-qNMR Acquisition (D1 > 5*T1) IS->NMR qNMR_Calc Direct Purity Assignment (Mass Fraction) NMR->qNMR_Calc qNMR_Calc->Compare Certify Certified Primary Reference Standard Compare->Certify Yes Investigate Investigate Hidden Bias (e.g., LC-MS, 2D-NMR) Compare->Investigate No

Figure 1: Orthogonal qualification workflow for reference standards comparing Mass Balance and qNMR.

Conclusion

For complex fluorinated building blocks like ethyl 2-amino-3,5,6-trifluorobenzoate, relying solely on chromatographic mass balance introduces unacceptable risk due to the variable UV response factors of fluorinated isomers. By coupling the subtractive Mass Balance approach with the direct, SI-traceable qNMR approach, analytical scientists can confidently establish Primary Reference Standards. This dual-pillar methodology not only satisfies stringent ICH Q7 requirements but ensures that downstream API manufacturing remains robust, safe, and metrologically sound.

References

1.1 2.2 3. 3 4.4 5.6 6. 5

Sources

Comparative yield analysis of ethyl 2-amino-3,5,6-trifluorobenzoate synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Yield Analysis of Ethyl 2-amino-3,5,6-trifluorobenzoate Synthesis Routes

Executive Summary

Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS: 1343664-95-8 ) is a critical fluorinated building block used in the synthesis of fluoroquinolone antibiotics, agrochemicals, and advanced materials.[1][2] Its structural uniqueness lies in the specific substitution pattern: an amino group at the ortho position (C2) relative to the ester, with fluorine atoms occupying positions 3, 5, and 6, and a hydrogen atom at the para position (C4).

This guide compares the two primary synthesis routes:

  • Route A (The Nucleophilic Displacement Route): Direct amination of ethyl 2,3,5,6-tetrafluorobenzoate.

  • Route B (The Acid-Intermediate Route): Amination of 2,3,5,6-tetrafluorobenzoic acid followed by esterification.

Verdict: Route A is the superior industrial method, offering higher overall yields (85–92%) and fewer unit operations compared to Route B (65–75%). The presence of the ester group in Route A activates the ortho-fluorine towards nucleophilic aromatic substitution (


), whereas the carboxylate anion in Route B deactivates the ring, requiring harsher conditions.

Route Analysis & Mechanism

Route A: Direct Amination (Preferred)

This route utilizes ethyl 2,3,5,6-tetrafluorobenzoate as the starting material. The reaction is a regioselective Nucleophilic Aromatic Substitution (


) using ammonia.
  • Mechanism: The ester group (-COOEt) is a strong electron-withdrawing group (EWG). In polyfluorobenzenes, nucleophiles typically attack para to the EWG. However, in this specific substrate, the para position (C4) is occupied by a hydrogen atom, which is not a leaving group. Consequently, the nucleophile (

    
    ) attacks the next most activated position: the ortho carbon (C2 or C6), displacing the fluorine atom.
    
  • Regioselectivity: Exclusive formation of the 2-amino isomer. The meta positions (C3, C5) are insufficiently activated.

Route B: Acid-First Amination

This route starts with 2,3,5,6-tetrafluorobenzoic acid .

  • Step 1: Reaction with aqueous ammonia to form 2-amino-3,5,6-trifluorobenzoic acid.

  • Step 2: Esterification with ethanol and an acid catalyst (

    
     or 
    
    
    
    ).
  • Challenges: Upon contact with ammonia, the carboxylic acid immediately deprotonates to form the carboxylate anion (-COO⁻). This anion is electron-donating by induction/resonance, significantly deactivating the aromatic ring towards nucleophilic attack. This necessitates higher temperatures and pressures (autoclave), leading to lower yields and potential decarboxylation byproducts.

Comparative Data Analysis

MetricRoute A: Ester Amination Route B: Acid Amination + Esterification
Starting Material Ethyl 2,3,5,6-tetrafluorobenzoate2,3,5,6-Tetrafluorobenzoic acid
Reagents

(aq) or

(gas), Solvent (ACN/EtOH)
1.[2][3][4][5]

(aq), Autoclave2. EtOH,

Step Count 1 (One-Pot) 2 (Amination + Esterification)
Typical Yield 85% – 92% 65% – 75% (Cumulative)
Reaction Temp Mild (25°C – 60°C)Harsh (100°C – 140°C for Step 1)
Atom Economy High (Loss of HF only)Lower (Loss of HF +

)
Impurity Profile Low (Trace hydrolysis products)Moderate (Decarboxylated byproducts)

Visualizations

Figure 1: Reaction Mechanism and Regioselectivity (Route A)

The following diagram illustrates the


 mechanism. Note the formation of the Meisenheimer complex stabilized by the electron-withdrawing ester group.

SnAr_Mechanism cluster_legend Regioselectivity Logic SM Ethyl 2,3,5,6- tetrafluorobenzoate TS Meisenheimer Complex (Ortho-attack) SM->TS + NH3 (Rate Limiting) NH3 NH3 (Nucleophile) NH3->TS Prod Ethyl 2-amino-3,5,6- trifluorobenzoate TS->Prod - HF (Fast) HF HF (Byproduct) TS->HF Note Para-position is H (No Rxn) Ortho-position is F (Activated by Ester)

Caption: Mechanistic pathway of Route A showing the regioselective ortho-substitution directed by the ester group.

Figure 2: Process Workflow Comparison

Process_Flow cluster_RouteA Route A: Direct Amination (Recommended) cluster_RouteB Route B: Acid-First (Alternative) A_Start Start: Ethyl 2,3,5,6-tetrafluorobenzoate A_Rxn Reaction: NH3 (aq), 40°C, 4-6h A_Start->A_Rxn A_Quench Quench: Dilute with H2O A_Rxn->A_Quench A_Filter Filtration: Collect Precipitate A_Quench->A_Filter A_End Product: >98% Purity A_Filter->A_End B_Start Start: 2,3,5,6-Tetrafluorobenzoic Acid B_Rxn1 Step 1: NH3 (aq), Autoclave 120°C B_Start->B_Rxn1 B_Iso1 Isolation: Acidify & Filter B_Rxn1->B_Iso1 B_Rxn2 Step 2: Esterification (EtOH/H2SO4) B_Iso1->B_Rxn2 B_End Product: Requires Recrystallization B_Rxn2->B_End

Caption: Operational comparison showing the streamlined workflow of Route A versus the multi-step Route B.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of Ethyl 2-amino-3,5,6-trifluorobenzoate via


.

Reagents:

  • Ethyl 2,3,5,6-tetrafluorobenzoate (1.0 eq)

  • Ammonium Hydroxide (28-30% aq. solution, 3.0 - 5.0 eq)

  • Acetonitrile (ACN) or Ethanol (Solvent, 5-10 volumes)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, thermometer, and reflux condenser.

  • Dissolution: Charge the flask with Ethyl 2,3,5,6-tetrafluorobenzoate (e.g., 10 g) and Acetonitrile (50 mL). Stir until fully dissolved.

  • Addition: Add Ammonium Hydroxide (15 mL) dropwise over 20 minutes, maintaining the internal temperature below 30°C to prevent hydrolysis of the ester.

  • Reaction: Heat the mixture to 45–50°C and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or HPLC. The starting material spot (

    
    ) should disappear, replaced by the product spot (
    
    
    
    ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (200 mL) with vigorous stirring. The product typically precipitates as a white to off-white solid.

    • If oil forms instead of solid, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Filter the solid precipitate. Wash with cold water (

    
     mL) to remove ammonium fluoride salts. Dry in a vacuum oven at 40°C for 12 hours.
    
  • Validation: Confirm structure via

    
    -NMR (characteristic pattern for 3,5,6-trifluoro system) and Mass Spectrometry (m/z = 219.16).
    

References

  • BLD Pharm. (2024).[1] Ethyl 2-amino-3,5,6-trifluorobenzoate Product Data (CAS 1343664-95-8).[1][2][6][7] Retrieved from

  • National Institutes of Health (NIH). (2009). 2-Amino-3,4,5,6-tetrafluorobenzoic acid: Structural analogs and synthesis pathways. PubMed Central. Retrieved from

  • MDPI. (2023). Nucleophilic Aromatic Substitution of Polyfluorinated Benzoates: Regioselectivity Studies. Molbank.[8] Retrieved from

  • Organic Syntheses. (2010). Preparation of Fluorinated Anthranilic Acids via Nucleophilic Substitution. Org. Synth. Retrieved from

  • BenchChem. (2024). Synthesis routes and safety data for Ethyl 2-amino-3,5,6-trifluorobenzoate. Retrieved from

Sources

Safety Operating Guide

Ethyl 2-amino-3,5,6-trifluorobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for Ethyl 2-amino-3,5,6-trifluorobenzoate , a fluorinated aromatic amine derivative often used as a pharmaceutical intermediate.

Part 1: Executive Safety Directives

CRITICAL WARNING:

  • Do NOT incinerate in standard laboratory ovens. Combustion of this compound releases Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx), which are highly corrosive and toxic.

  • Do NOT mix with strong oxidizers or acids. The amine group is reactive; uncontrolled exothermic reactions may occur.

  • Aquatic Toxicity: This compound is classified as toxic to aquatic life with long-lasting effects.[1][2] Zero discharge to sanitary sewers is permitted.

Part 2: Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material state and hazards.[2][3]

ParameterDataOperational Implication
Chemical Name Ethyl 2-amino-3,5,6-trifluorobenzoateLabeling requirement.
CAS Number 1184500-46-6Use for waste manifesting.
Molecular Formula C₉H₈F₃NO₂High fluorine content requires scrubbed incineration.
Physical State Solid (crystalline powder)Dust control measures required during transfer.
Hazard Statements H315, H319, H335, H411Irritant (Skin/Eye/Resp); Aquatic Toxin.[1][2]
Reactivity Amine (Basic), Ester (Hydrolyzable)Segregate from acids and strong bases.
Flash Point >100°C (predicted)Combustible but not highly flammable (unless in solvent).

Part 3: Waste Segregation & Classification Logic

Proper segregation prevents dangerous cross-reactivity in waste streams. Use the following logic tree to determine the correct waste stream.

WasteSegregation Start Waste Material StateCheck Physical State? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolventCheck Solvent Type? Liquid->SolventCheck StreamC Stream C: Solid Toxic Waste (Pack in Drum) Solid->StreamC Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (Methanol, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens StreamA Stream A: Halogenated Organic Waste (High BTU Incineration) Halogenated->StreamA NonHalogenated->StreamA Contains >1% Fluorinated Solute StreamB Stream B: Non-Halogenated Waste (Standard Incineration) NonHalogenated->StreamB Trace Amounts Only Debris->StreamC

Figure 1: Waste segregation decision tree. Note that significant concentrations of fluorinated solute usually mandate classification as Halogenated Waste regardless of the solvent.

Part 4: Disposal Procedures (Step-by-Step)

Protocol A: Solid Waste (Pure Substance & Debris)

Applicable for: Expired pure chemical, weighing boats, contaminated gloves.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HF).

  • Packaging:

    • Double-bag the solid waste in 4-mil polyethylene bags before placing it in the rigid container.

    • Labeling: Affix a hazardous waste label. Explicitly write: "Toxic Solid - Fluorinated Organic - DO NOT COMPACT."

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers (e.g., nitric acid) and strong acids.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC effluent.

  • Compatibility Check:

    • Test pH: Ensure the waste solution is between pH 5 and 9. If highly acidic, neutralize carefully with Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent gas generation.

  • Segregation:

    • Pour into the Halogenated Organic Waste carboy (Red Tag).

    • Reasoning: Even if dissolved in methanol (non-halogenated), the fluorine atoms in the solute (Ethyl 2-amino-3,5,6-trifluorobenzoate) require the waste facility to use HF-scrubbing incinerators.

  • Labeling:

    • List all solvents (e.g., "Methanol 95%").

    • List the solute: "Ethyl 2-amino-3,5,6-trifluorobenzoate (<5%)".

    • Check the "Halogenated" box on the waste tag.

Part 5: Spill Response Strategy

In the event of a benchtop spill, immediate containment is required to prevent environmental contamination.

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area PPE 2. Don PPE Nitrile Gloves (Double), Goggles, Lab Coat Alert->PPE State Liquid or Solid? PPE->State SolidSpill Solid Spill: Cover with wet paper towel to prevent dust State->SolidSpill LiquidSpill Liquid Spill: Cover with Absorbent Pads or Vermiculite State->LiquidSpill Clean 3. Collect Material Scoop into HDPE Waste Jar SolidSpill->Clean LiquidSpill->Clean Decon 4. Decontaminate Surface Wash with soap & water (Avoid Bleach - potential reaction) Clean->Decon Report 5. Report to EHS Decon->Report

Figure 2: Operational workflow for spill containment.[4] Note the restriction on using bleach, as oxidation of amines can produce toxic byproducts.

Part 6: Regulatory & Compliance Context

  • EPA/RCRA Status: While Ethyl 2-amino-3,5,6-trifluorobenzoate is not explicitly P-listed or U-listed, it must be characterized as hazardous waste due to toxicity and ignitability (if in solvent).

    • Recommended Waste Code: If unlisted, use D001 (Ignitable, if in solvent) or state-specific codes for "Toxic Organic Waste."

  • Destruction Method: The ultimate disposal method is High-Temperature Incineration (1100°C+) with secondary combustion and caustic scrubbing. This ensures the C-F bonds are broken and the resulting HF is neutralized.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53394626 (Ethyl 2-amino-3,5,6-trifluorobenzoate). PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Best Management Practices for Laboratory Waste. EPA.gov. [Link]

Sources

Personal protective equipment for handling Ethyl 2-amino-3,5,6-trifluorobenzoate

[1][2]

CAS Number: 1343664-95-8 Molecular Formula: C




1234

Executive Safety Directive

As a Senior Application Scientist, I cannot overstate the importance of treating fluorinated amino-benzoates with a "precautionary high-hazard" mindset. While specific toxicological data for the 3,5,6-isomer (CAS 1343664-95-8) may be less ubiquitous than its 3,4,5-isomer counterparts, structural analogy dictates we treat this compound as a Severe Irritant and Potential Acute Toxicant .[1][2]

The presence of the amino group on a fluorinated aromatic ring suggests a risk of transdermal absorption and potential methemoglobinemia induction. Consequently, standard "lab coat and glasses" protocols are insufficient. This guide mandates an upgraded PPE posture designed to create a redundant barrier system against dermal and respiratory exposure.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. Based on Structure-Activity Relationship (SAR) analysis of fluorinated aminobenzoates, the following risks are prioritized:

Hazard ClassRisk DescriptionCritical Control Point
Acute Toxicity (Oral/Dermal) High potential for systemic toxicity if absorbed.[1][2] Fluorinated anilines can target the blood system.Zero-Skin-Contact Policy
Skin/Eye Corrosion Likely to cause severe irritation or burns upon contact with mucous membranes.[1][2]Splash Protection
Respiratory Sensitization Fine dusts or vapors during heating may trigger bronchial spasms.Aerosol Containment

Personal Protective Equipment (PPE) Specifications

A. Hand Protection: The "Double-Shell" Protocol

Standard latex gloves are strictly prohibited. Organic esters (benzoates) can permeate latex rapidly, and the fluorinated moiety enhances lipid solubility, increasing skin absorption rates.[1]

  • Primary Layer (Inner): Nitrile exam gloves (4 mil minimum).

  • Secondary Layer (Outer): Extended-cuff Nitrile (8 mil) or Silver Shield® (Laminate) for prolonged handling.[1]

  • Protocol: Inspect the outer glove every 30 minutes for puckering or discoloration. Change immediately upon any splash.

B. Respiratory Protection

Engineering controls (Fume Hood) are primary. However, during weighing or open-vessel transfer, personal respiratory defense is required.[1][2]

  • Solid Handling: NIOSH N95 or P100 particulate respirator.

  • Solution/Synthesis: If heating or using volatile solvents, upgrade to a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1]

    • Why? The ester functionality can hydrolyze to release acidic byproducts, and the amino group can generate organic vapors.

C. Eye & Face Protection

Safety glasses with side shields are insufficient for handling this compound in powder form due to the risk of airborne particulates bypassing the side gaps.

  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Face Shield: Mandatory if conducting reactions >100 mg or applying heat/pressure.

D. Body Protection[1][2][5]
  • Lab Coat: 100% Cotton (fire resistant) or Tyvek® disposable suit if handling large quantities (>5g).

  • Apron: Chemical-resistant rubber or neoprene apron required during liquid transfers to protect the torso from splashes.[1][2]

Safe Handling Workflow (Logic Diagram)

The following diagram outlines the decision-making process for safe handling, ensuring no step is performed without adequate protection.

SafeHandlingWorkflowStartSTART: Task DefinitionAssessmentRisk Assessment:Is quantity > 100mgor Heating involved?Start->AssessmentLowRiskStandard Protocol:- Fume Hood ON- Double Nitrile Gloves- Splash GogglesAssessment->LowRiskNoHighRiskElevated Protocol:- Fume Hood ON- Double Nitrile + Apron- Face Shield- OV/AG RespiratorAssessment->HighRiskYesExecutionExecute Procedure(Weighing / Synthesis)LowRisk->ExecutionHighRisk->ExecutionCleanupDecontamination:Solvent Wipe (Acetone) -> Soap/WaterExecution->CleanupDisposalDisposal:Solid: Haz WasteLiquid: Halogenated OrganicCleanup->Disposal

Caption: Logical workflow for determining PPE escalation based on experimental quantity and conditions.

Operational Protocols

Weighing and Transfer[1][2]
  • Engineering Control: All weighing must occur inside a chemical fume hood. If the balance is outside, use a "balance enclosure" or transfer the solid into a tared vial inside the hood before weighing.

  • Static Control: Fluorinated powders are often static-prone.[1] Use an anti-static gun or polonium strip to prevent powder scattering (which increases inhalation risk).

Emergency Decontamination[1][2]
  • Skin Contact:

    • IMMEDIATE: Drench area with water for 5 minutes.

    • WASH: Use soft soap and water. Do not scrub vigorously (abrasion increases absorption).

    • NEUTRALIZE: Do not use vinegar or baking soda; simple dilution is safest for this amphoteric molecule.

  • Eye Contact: Flush with eyewash station for 15 full minutes. Hold eyelids open.

Waste Disposal[1][2]
  • Stream: Halogenated Organic Waste .[1]

  • Labeling: Must clearly state "Fluorinated Organic - Potential Toxicant."[1][2]

  • Do NOT: Mix with strong oxidizers (e.g., nitric acid) in the waste container, as the amino group can react violently.[1]

Chemical Data Summary

PropertyValueNote
Chemical Name Ethyl 2-amino-3,5,6-trifluorobenzoate
CAS Number 1343664-95-8Specific 3,5,6-isomer
Molecular Weight 219.16 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, Methanol, Ethyl AcetateLow water solubility
Storage 2-8°C, Inert Atmosphere (Argon/N2)Oxidation sensitive

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS 1343664-95-8).[1][2] PubChem. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). United States Department of Labor. Available at: [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.